Product packaging for (S)-N-Boc-2-hydroxymethylmorpholine(Cat. No.:CAS No. 135065-76-8)

(S)-N-Boc-2-hydroxymethylmorpholine

Cat. No.: B156450
CAS No.: 135065-76-8
M. Wt: 217.26 g/mol
InChI Key: FJYBLMJHXRWDAQ-QMMMGPOBSA-N
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Description

(S)-N-Boc-2-hydroxymethylmorpholine is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO4 B156450 (S)-N-Boc-2-hydroxymethylmorpholine CAS No. 135065-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYBLMJHXRWDAQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363726
Record name tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135065-76-8
Record name tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-2-hydroxymethylmorpholine is a valuable chiral building block extensively utilized in the synthesis of complex pharmaceutical compounds. Its rigid morpholine scaffold, coupled with the stereodefined hydroxymethyl group and the versatile Boc-protecting group, makes it a critical intermediate in the development of various therapeutic agents. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in drug discovery.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] Its key properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 135065-76-8[1][2][3]
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.26 g/mol [1]
Melting Point 60-62 °C[1]
Boiling Point 321 °C[1]
Density 1.118 g/cm³[1]
Appearance White crystal powder[1]
Solubility Slightly soluble in water[1][2]
Storage Temperature 2-8°C under inert gas[1]

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented in scientific literature, with several efficient routes developed to yield the enantiomerically pure compound. A common and operationally simple approach starts from the readily available chiral precursor, (R)-epichlorohydrin.[4]

Example Synthetic Protocol from (R)-Epichlorohydrin

This protocol is based on a reported multi-step synthesis that avoids chromatography for purification, making it suitable for high-throughput applications.[1][4]

Step 1: Ring Opening of Epichlorohydrin

  • To a reactor charged with N-benzylethanolamine (1.0 mol), water (100 mL), and 2-propanol (100 mL) at 20°C, add (R)-epichlorohydrin (1.05 mol).

  • Stir the resulting solution overnight at ambient temperature.

  • Add a 35 wt % aqueous solution of tetraethylammonium hydroxide (1.3 mol) over a period of 5 minutes. An exotherm to approximately 29°C may be observed.

  • After stirring for 4 hours, quench the reaction by adding 1 M HCl until the pH reaches 9.

  • Add water (350 mL) and extract the mixture with dichloromethane (3 x 500 mL).

Step 2: Purification and Hydrogenation

  • The combined organic phases from the previous step are treated with succinic anhydride.

  • The resulting hemisuccinate is extracted into a dilute aqueous ammonia solution.

  • The succinate is then hydrolyzed by the addition of sodium hydroxide.

  • The purified intermediate is obtained by extraction with dichloromethane.[4]

  • The resulting product is then hydrogenated over a Palladium on carbon (Pd/C) catalyst in methanol under a hydrogen atmosphere (e.g., 50 psi).[4]

Step 3: Boc Protection

  • After filtration of the catalyst, the methanolic solution of the hydrogenated product is stirred at room temperature.

  • Di-tert-butyl dicarbonate (Boc₂O) dissolved in methanol is added in portions over 90 minutes.[4]

  • After the reaction is complete, the solvent is evaporated to yield this compound.

Characterization Data

The final product can be characterized using standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.92-3.88 (m, 3H), 3.7-3.64 (m, 1H), 3.60-3.48 (m, 3H), 2.936 (m, 1H), 2.75 (m, 1H), 2.06 (m, 1H), 1.46 (s, 9H).[2]

  • Mass Spectrum (ESI) m/z: 240.3 [M + 23].[2]

Applications in Drug Development

The primary application of this compound is as a chiral intermediate in the synthesis of pharmacologically active molecules. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability.

Case Study: Synthesis of (S,S)-Reboxetine

A prominent example of its application is in the asymmetric synthesis of (+)-(S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor used as an antidepressant.[2][5] The synthesis leverages the stereochemistry of this compound to establish one of the chiral centers in the final drug molecule.

The general synthetic workflow from this compound to (S,S)-Reboxetine is outlined below.

G A (S)-N-Boc-2- hydroxymethylmorpholine B (S)-N-Boc-2- formylmorpholine A->B Oxidation (e.g., Swern, DMP) C Intermediate Aldol Adduct B->C Aldol reaction with 2-ethoxyphenoxyacetaldehyde D Intermediate Diol C->D Reduction of aldehyde E Intermediate Cyclic Ether D->E Intramolecular cyclization (e.g., Mitsunobu reaction) F (S,S)-Reboxetine E->F Boc Deprotection (e.g., TFA, HCl)

Caption: Synthetic workflow for (S,S)-Reboxetine.

This synthetic pathway highlights the strategic use of this compound. The initial oxidation of the primary alcohol to an aldehyde allows for the crucial carbon-carbon bond formation via an aldol reaction, setting up the second stereocenter. Subsequent transformations and final deprotection of the Boc group yield the target molecule. The Boc group plays a critical role by protecting the nitrogen atom from unwanted side reactions during the synthetic sequence, and its facile removal under acidic conditions is a key advantage.[6]

Conclusion

This compound is a cornerstone chiral building block for modern pharmaceutical development. Its well-defined stereochemistry and versatile chemical handles provide a reliable starting point for the synthesis of complex drug candidates. The efficient and scalable synthetic routes to this intermediate further enhance its value to the drug discovery and development pipeline. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of key intermediates like this compound in enabling their synthesis will undoubtedly increase.

References

(S)-N-Boc-2-hydroxymethylmorpholine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Technical Data Sheet: (S)-N-Boc-2-hydroxymethylmorpholine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides core physicochemical data for this compound, a chiral heterocyclic compound commonly utilized as a building block in organic synthesis. Its structural features, including the morpholine core, the stereocenter at the C-2 position, the N-Boc protecting group, and the hydroxymethyl substituent, make it a valuable intermediate in the development of pharmaceutical agents and other complex molecules. This document summarizes its key molecular properties.

Molecular Properties

The fundamental molecular characteristics of this compound have been determined and are presented below.

Quantitative Data Summary

The molecular formula and weight are crucial for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueCitations
Molecular FormulaC₁₀H₁₉NO₄[1][2][3][4]
Molecular Weight217.26 g/mol [1][2][4]

Structural Representation

The nomenclature of this compound directly corresponds to its chemical structure. The following diagram illustrates the logical relationship between the name components and the molecule's structure.

G Structural Breakdown of this compound cluster_backbone Core Structure cluster_substituents Substituents & Stereochemistry A This compound B Morpholine A->B is a derivative of C (S)-Configuration at C2 B->C with D N-Boc Group (tert-Butoxycarbonyl) B->D protected by E 2-Hydroxymethyl Group B->E substituted with

Caption: Logical diagram of the molecular structure components.

This document is intended for informational purposes for a technical audience. The data presented is based on publicly available chemical information.

References

An In-depth Technical Guide to (S)-N-Boc-2-hydroxymethylmorpholine: A Key Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-N-Boc-2-hydroxymethylmorpholine is a valuable chiral building block widely utilized in the synthesis of complex molecules, particularly in the field of drug discovery and development. Its morpholine core is a privileged scaffold in medicinal chemistry, offering favorable physicochemical properties that can enhance the drug-like characteristics of a molecule. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its role as a key pharmaceutical intermediate.

Chemical Structure and Properties

This compound, with the CAS number 135065-76-8, is a white crystalline powder or a colorless to light yellow liquid.[1][2] The structure features a morpholine ring with a hydroxymethyl group at the chiral center (S-configuration) and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This Boc group is crucial for synthetic applications, as it prevents the secondary amine from undergoing unwanted reactions while allowing for its selective deprotection under specific conditions.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C10H19NO4[1]
Molecular Weight 217.26 g/mol [1]
Appearance White crystal powder or colorless to light yellow liquid[1][2]
Melting Point 60-62 °C[2]
Boiling Point 321 °C[2]
Density 1.118 g/cm³[2]
Solubility Slightly soluble in water[1][2]
Mass Spectrum (ESI) m/z: 240.3 [M + 23][1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 3.92-3.88 (m, 3H), 3.7-3.64 (m, 1H), 3.60-3.48 (m, 3H), 2.936 (m, 1H), 2.75 (m, 1H), 2.06 (m, 1H), 1.46 (s, 9H)[1]

Synthesis of this compound

An operationally simple and efficient synthesis of this compound has been developed, which proceeds without the need for chromatographic purification, making it suitable for large-scale production.[3]

Experimental Protocol: Synthesis from (R)-Epichlorohydrin

This protocol is adapted from a reported concise synthesis.[3]

Materials:

  • N-Benzylethanolamine

  • (R)-Epichlorohydrin

  • Tetraethylammonium hydroxide (Et₄NOH) solution (35 wt % in water)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Palladium on carbon (10% Pd/C, 50% water wet)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N,N-Dimethylethylenediamine

  • Succinic anhydride

  • Dilute aqueous ammonia

  • Sodium hydroxide (NaOH)

Procedure:

  • Ring Opening and Cyclization: N-Benzylethanolamine, water, and 2-propanol are charged into a reactor. (R)-Epichlorohydrin is added, and the solution is stirred overnight. A solution of Et₄NOH is then added, leading to an exothermic reaction. After 4 hours, the reaction is quenched with 1 M HCl. Water is added, and the mixture is extracted with CH₂Cl₂.

  • Hydrogenation and Boc Protection: The product from the previous step is hydrogenated over Pd/C in methanol. After filtration of the catalyst, a solution of Boc₂O in methanol is added in portions. The reaction is stirred, and an additional amount of Boc₂O is added to ensure complete reaction. N,N-Dimethylethylenediamine is then added, and the mixture is stirred. The solution is concentrated to an oil.

  • Purification: Succinic anhydride is added to the crude product. Dilute aqueous ammonia is then used to extract the hemisuccinate into the aqueous phase. The succinate is subsequently hydrolyzed by the addition of NaOH to yield the purified this compound.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

G cluster_synthesis Synthesis of this compound start Start Materials: N-Benzylethanolamine, (R)-Epichlorohydrin ring_opening Ring Opening & Cyclization start->ring_opening hydrogenation Hydrogenation & Boc Protection ring_opening->hydrogenation purification Purification via Hemisuccinate Salt hydrogenation->purification end_product This compound purification->end_product

Synthetic Workflow for this compound.

Application in Drug Development: Synthesis of Reboxetine Analogues

This compound serves as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. A prominent example is its use in the preparation of selective norepinephrine reuptake inhibitors (NRIs), such as Reboxetine and its analogues, which are used in the treatment of depression.[4]

The synthesis of these drugs often involves the deprotection of the Boc group, followed by further functionalization of the morpholine scaffold. The chirality of the C2 position is essential for the biological activity of the final drug molecule.

Logical Relationship: Role as a Key Intermediate

The diagram below illustrates the central role of this compound as a precursor in the synthesis of biologically active molecules like Reboxetine.

G cluster_drug_synthesis Role in Drug Synthesis start_material (S)-N-Boc-2- hydroxymethylmorpholine deprotection Boc Deprotection start_material->deprotection functionalization Further Synthetic Modifications deprotection->functionalization final_drug Biologically Active Molecule (e.g., Reboxetine) functionalization->final_drug

Role of this compound in drug synthesis.

Signaling Pathway of Target Drug: Reboxetine

Reboxetine, synthesized using the (S)-2-hydroxymethylmorpholine scaffold, is a selective norepinephrine reuptake inhibitor (NRI).[4][5] Its mechanism of action involves blocking the norepinephrine transporter (NET) on the presynaptic neuron.[2] This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[2] This enhanced signaling is believed to be responsible for its antidepressant effects.[6]

Signaling Pathway: Mechanism of Action of Reboxetine

The following diagram depicts the signaling pathway affected by Reboxetine.

G cluster_synapse Noradrenergic Synapse cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft NET Norepinephrine Transporter (NET) synaptic_cleft->NET NE Reuptake NE_receptor Adrenergic Receptors synaptic_cleft->NE_receptor NE Binding NE_vesicle Norepinephrine (NE) Vesicles NE_vesicle->synaptic_cleft NE Release downstream Downstream Signaling NE_receptor->downstream Activation Reboxetine Reboxetine Reboxetine->NET Inhibits

Mechanism of action of Reboxetine at the noradrenergic synapse.

References

(S)-N-Boc-2-hydroxymethylmorpholine physical properties (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of (S)-N-Boc-2-hydroxymethylmorpholine, a valuable building block in medicinal and organic chemistry. The information presented herein is intended to support researchers and professionals in drug development and related scientific fields.

Core Physical Properties

This compound is typically a white crystalline powder at room temperature.[1] The primary physical constants, its melting and boiling points, are critical parameters for its handling, purification, and application in various chemical syntheses.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueUnits
Melting Point60 - 62°C
Boiling Point321°C
Density1.118g/cm³
Flash Point148°C
Molecular Weight217.26 g/mol

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of this compound is not publicly detailed, the following are generalized, standard laboratory protocols for measuring melting and boiling points of solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the closed end, typically to a height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus next to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. For this compound, this range is expected to be between 60 °C and 62 °C.[1]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For a non-volatile solid like this compound, the boiling point is determined under conditions that allow it to reach a liquid state first.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup: A simple distillation apparatus is assembled. The solid this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle.

  • Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask. This ensures that the thermometer measures the temperature of the vapor that is distilling.

  • Observation: As the compound melts and then boils, the vapor will rise and pass into the condenser. The temperature will stabilize at the boiling point of the substance. The stable temperature reading during distillation is recorded as the boiling point. For this compound, this is 321 °C.[1]

Visualizations

To aid in the conceptualization of the experimental workflow for characterizing a novel or synthesized compound, the following diagram illustrates a generalized logical progression.

G Generalized Workflow for Chemical Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physical & Spectroscopic Characterization cluster_physical Physical Properties synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification physical_props Determination of Physical Properties purification->physical_props spectroscopy Spectroscopic Analysis (e.g., NMR, IR, MS) melting_point Melting Point Determination physical_props->melting_point boiling_point Boiling Point Determination data_analysis Data Analysis & Structural Confirmation spectroscopy->data_analysis melting_point->data_analysis boiling_point->data_analysis final_report Technical Report / Whitepaper data_analysis->final_report

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility of (S)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-N-Boc-2-hydroxymethylmorpholine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its determination. This includes predicted solubility in various solvents, a detailed experimental protocol for accurate measurement, and logical workflows to guide laboratory practices.

Predicted Solubility Profile

This compound possesses both polar and non-polar moieties, which dictates its solubility across a range of solvents. The morpholine ring, with its oxygen and nitrogen heteroatoms, along with the hydroxymethyl group, contributes to its polarity and potential for hydrogen bonding. Conversely, the bulky tert-butyloxycarbonyl (Boc) protecting group introduces significant non-polar character.

Based on these structural features, a qualitative prediction of its solubility is presented below. It is anticipated that the compound will exhibit moderate to good solubility in polar aprotic and some protic solvents, with lower solubility in highly non-polar solvents and water.

Table 1: Predicted Solubility of this compound in Various Solvents at Ambient Temperature

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSlightly Soluble[1][2]The polar morpholine and hydroxyl groups are offset by the hydrophobic Boc group.
MethanolSolubleThe alkyl nature and hydrogen bonding capacity of methanol are well-suited to solvate the entire molecule.
EthanolSolubleSimilar to methanol, ethanol can effectively solvate both polar and non-polar regions of the molecule.
Polar Aprotic Dichloromethane (DCM)Very SolubleDCM is a versatile solvent for many organic compounds, and its polarity is suitable for the N-Boc protected morpholine derivative.
Tetrahydrofuran (THF)Very SolubleTHF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is ideal for this compound.
Ethyl AcetateSolubleSynthesis procedures indicate its use in extraction, suggesting good solubility.[2]
AcetoneSolubleIts polarity and ability to accept hydrogen bonds make it a good solvent for this compound.
AcetonitrileSolubleA polar aprotic solvent that should effectively dissolve the compound.
Non-Polar HexanesSparingly SolubleThe high polarity of the morpholine and hydroxyl groups will limit solubility in highly non-polar aliphatic hydrocarbons.
TolueneModerately SolubleThe aromatic ring of toluene can interact with the non-polar Boc group, potentially leading to better solubility than in hexanes.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in various solvents.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure equilibrium with the saturated solution.

    • Pipette a known volume of each selected solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Preliminary studies can be conducted to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

    • Analyze the diluted sample solutions and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination and solvent selection, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent agitate Agitate at Constant Temperature (24-48h) prep_solvent->agitate settle Settle Undissolved Solid agitate->settle sample Withdraw Supernatant settle->sample filter Filter (0.22 µm) sample->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate calibrate Generate Calibration Curve calibrate->calculate

Caption: Experimental workflow for solubility determination.

solubility_prediction cluster_features Molecular Features cluster_solvents Solvent Categories compound This compound polar_group Polar Groups (Morpholine, -OH) compound->polar_group nonpolar_group Non-Polar Group (Boc) compound->nonpolar_group polar_protic Polar Protic (e.g., Water, Methanol) polar_group->polar_protic Favorable Interaction (H-Bonding) polar_aprotic Polar Aprotic (e.g., DCM, THF) polar_group->polar_aprotic Favorable Interaction (Dipole-Dipole) non_polar Non-Polar (e.g., Hexanes) polar_group->non_polar Unfavorable Interaction nonpolar_group->polar_protic Less Favorable nonpolar_group->polar_aprotic Favorable Interaction nonpolar_group->non_polar Favorable Interaction (van der Waals)

Caption: Logical relationships in solubility prediction.

References

(S)-N-Boc-2-hydroxymethylmorpholine: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the safety data and handling precautions for (S)-N-Boc-2-hydroxymethylmorpholine (CAS RN: 135065-76-8). This document synthesizes critical safety information, outlines standardized experimental methodologies for hazard assessment, and presents a clear workflow for safe laboratory practices.

Chemical and Physical Properties

This compound is a chiral morpholine derivative commonly used as a building block in pharmaceutical synthesis.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is the first step in a thorough risk assessment.

PropertyValueReference
Molecular Formula C₁₀H₁₉NO₄[2]
Molecular Weight 217.26 g/mol [2]
Appearance White crystal powder[2]
Melting Point 60-62 °C[2]
Boiling Point 321 °C[2]
Flash Point 148 °C[2]
Density 1.118 g/cm³[2]
Water Solubility Slightly soluble in water[1][2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2]
Sensitivity Light Sensitive[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system. The GHS classification and corresponding precautionary statements are detailed below.

GHS Hazard Summary
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

Source:[3][4][5]

GHS Pictogram and Signal Word

Pictogram:

alt text

Signal Word: Warning [3][4]

Precautionary Statements

A comprehensive list of precautionary statements is provided in Table 2. These statements form the basis for the handling and emergency procedures outlined in this guide.

CodeStatement
Prevention
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3][5]
P264Wash hands and any exposed skin thoroughly after handling.[3][5]
P271Use only outdoors or in a well-ventilated area.[3][5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][5]
Response
P302+P352IF ON SKIN: Wash with plenty of water.[3][5]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
P317Get medical help.[3]
P321Specific treatment (see supplemental first aid instruction on this label).[3][5]
P332+P317If skin irritation occurs: Get medical help.[5]
P337+P317If eye irritation persists: Get medical help.[4]
P362+P364Take off contaminated clothing and wash it before reuse.[3][5]
Storage
P403+P233Store in a well-ventilated place. Keep container tightly closed.[4]
P405Store locked up.[3][5]
Disposal
P501Dispose of contents/container in accordance with local/regional/national/international regulations.[4]

Experimental Protocols for Hazard Determination

While specific toxicological studies for this compound are not publicly available, the GHS classifications are based on standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the principles of the likely experimental protocols used to determine its irritant properties.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause localized skin irritation or corrosion.[6][7]

  • Principle: A small amount of the test substance is applied to the shaved skin of a laboratory animal (typically an albino rabbit) under a semi-occlusive patch for a fixed period (usually 4 hours).[7]

  • Methodology:

    • A single animal is initially tested. A 0.5 g or 0.5 mL sample of the test substance is applied to a small patch of skin (approx. 6 cm²).[6]

    • The patch is removed after 4 hours.

    • The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[7]

    • The reactions are scored using a standardized grading system.[4] If no severe reaction is noted, the test may be confirmed on additional animals.

  • Classification: The substance is classified as a skin irritant (Category 2) if it produces reversible inflammatory changes of a certain magnitude.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline provides a method for evaluating the potential of a substance to cause eye irritation or damage.[3][8]

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of a laboratory animal (typically an albino rabbit), with the other eye serving as a control.[8]

  • Methodology:

    • A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[1]

    • If an in vivo test is necessary, a single animal is tested initially. A small amount of the substance (e.g., 0.1 mL for liquids) is instilled into the eye.[9]

    • The eye is examined at 1, 24, 48, and 72 hours after application.

    • Ocular lesions of the cornea, iris, and conjunctiva are scored. The use of systemic analgesics and topical anesthetics is recommended to minimize animal distress.[1][9]

  • Classification: The substance is classified as causing serious eye irritation (Category 2) based on the severity and reversibility of the observed lesions.

Safe Handling and Emergency Procedures Workflow

Adherence to a strict handling protocol is essential to minimize exposure and ensure laboratory safety. The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation & Risk Assessment cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a 1. Review SDS & Conduct Risk Assessment b 2. Designate Work Area (Fume Hood) a->b c 3. Assemble PPE (Gloves, Goggles, Lab Coat) b->c d 4. Prepare Spill Kit & Emergency Equipment c->d e 5. Receive & Inspect Container d->e f 6. Store at 2-8°C Under Inert Gas e->f g 7. Equilibrate to RT Before Opening f->g h 8. Weigh/Dispense in Fume Hood g->h i 9. Perform Experiment h->i n Skin Contact: Wash with plenty of water. Remove contaminated clothing. h->n Potential Exposure o Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention. h->o Potential Exposure p Inhalation: Move to fresh air. Seek medical attention. h->p Potential Exposure q Spill: Evacuate. Ventilate. Absorb with inert material. Collect for disposal. h->q Potential Exposure j 10. Securely Close Container i->j k 11. Decontaminate Work Area i->k i->n Potential Exposure i->o Potential Exposure i->p Potential Exposure i->q Potential Exposure j->f Return to Storage l 12. Dispose of Contaminated PPE & Materials k->l m 13. Dispose of Waste Chemical (Follow Regulations) l->m

Safe Handling Workflow Diagram

Conclusion

This compound is a valuable intermediate in drug development, but it requires careful handling due to its irritant properties. Researchers and scientists must be fully aware of its hazards, which include skin, eye, and respiratory irritation. By understanding its physical properties, adhering to the GHS precautionary statements, and implementing a robust safe handling workflow as outlined in this guide, the risks associated with its use can be effectively managed. Always consult the most up-to-date Safety Data Sheet from your supplier before use and ensure all laboratory personnel are trained on these procedures.

References

Spectroscopic Data and Experimental Protocols for (S)-N-Boc-2-hydroxymethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and relevant experimental protocols for the chiral compound (S)-N-Boc-2-hydroxymethylmorpholine. This information is critical for researchers engaged in synthetic chemistry, drug discovery, and materials science, where precise structural confirmation and characterization are paramount.

Spectroscopic Data Summary

Table 1: ¹H NMR Data for (R)-N-Boc-2-hydroxymethylmorpholine

Note: The ¹H NMR spectrum of the (S)-enantiomer is identical to the (R)-enantiomer in an achiral solvent.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
3.98 - 3.75m3H-Morpholine ring protons & CH-OH
3.73 - 3.41m4H-Morpholine ring protons & CH₂-OH
3.03 - 2.83m1H-Morpholine ring proton
2.82 - 2.65m1H-Morpholine ring proton
2.12t1H5.9OH
1.45s9H-Boc (tert-butyl) protons

Source: Data corresponds to the (R)-enantiomer, which is expected to be identical for the (S)-enantiomer in a non-chiral solvent like CDCl₃[1].

Table 2: ¹³C NMR Data for this compound
Table 3: IR Spectroscopic Data for this compound

A definitive, experimentally obtained IR spectrum for this compound is not available in the surveyed literature. However, characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches of the aliphatic and Boc groups, the C=O stretch of the carbamate, and C-O stretches of the ether and alcohol.

Table 4: Mass Spectrometry Data for this compound
PropertyValueSource
Molecular FormulaC₁₀H₁₉NO₄[2]
Molecular Weight217.26 g/mol [2]
Exact Mass217.13140809 Da[2]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of the spectroscopic data.

Synthesis of this compound

An operationally simple synthesis of N-Boc-2-hydroxymethylmorpholine has been developed from epichlorohydrin, which allows for high process throughput without the need for chromatography[3]. A general procedure for the synthesis of the racemic compound is as follows, which can be adapted for an enantioselective synthesis using (S)-epichlorohydrin.

Materials:

  • 2-(2-Aminoethoxy)ethanol

  • Potassium hydroxide

  • Methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine

  • Acetonitrile

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Diatomaceous earth

Procedure:

  • Ring Formation: In a reaction vessel, dissolve 2-(2-aminoethoxy)ethanol and potassium hydroxide in methanol. To this solution, add the appropriate epoxide (e.g., (S)-epichlorohydrin for the synthesis of the (S)-enantiomer) and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Boc Protection: After completion of the reaction, filter the mixture through diatomaceous earth and concentrate the filtrate under reduced pressure. Dissolve the resulting residue in acetonitrile and cool in an ice bath. Sequentially add di-tert-butyl dicarbonate and triethylamine to the solution and stir at room temperature for 3 hours.

  • Extraction and Purification: Evaporate the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography if necessary.

Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 400 or 500 MHz spectrometer, 16 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 100 or 125 MHz spectrometer, 1024 scans, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Thin Film Method): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or methanol). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be taken and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile with water. A small amount of formic acid (e.g., 0.1%) can be added to facilitate protonation in positive ion mode.

  • Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), the instrument should be properly calibrated to ensure accurate mass measurement.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) to confirm the molecular weight. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structural Confirmation ir FT-IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry (ESI-MS) purification->ms Molecular Weight Confirmation data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

Commercial suppliers of (S)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-N-Boc-2-hydroxymethylmorpholine for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 135065-76-8) is a chiral heterocyclic compound that serves as a versatile building block in medicinal and organic chemistry. Its rigid morpholine scaffold, coupled with the functional handles of a primary alcohol and a Boc-protected amine, makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules.[1] The morpholine ring is a privileged structure in drug discovery, known to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[2] Consequently, this compound is frequently utilized in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[2] This guide provides a comprehensive overview of its commercial availability, key technical data, and relevant experimental protocols for its synthesis and analysis.

Commercial Suppliers and Quantitative Data

A variety of chemical suppliers offer this compound, with purities typically suitable for research and development purposes. The table below summarizes the offerings from several prominent suppliers, providing a comparative overview of purity levels and physical properties.

SupplierPurityPrice (USD)CAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
Dideu Industries Group Limited≥99.0%$1.10/g135065-76-8C₁₀H₁₉NO₄217.2660-623211.118
Shaanxi Dideu Medichem Co. Ltd.>99%$0.01/Kg135065-76-8C₁₀H₁₉NO₄217.2660-623211.118
Career Henan Chemical Co.98%$1.00/Kg135065-76-8C₁₀H₁₉NO₄217.2660-623211.118
EAST CHEMSOURCES LIMITED99%$18.00-20.00/Kg135065-76-8C₁₀H₁₉NO₄217.2660-623211.118
JR MediChem LLC98%N/A135065-76-8C₁₀H₁₉NO₄217.26N/AN/AN/A
Alfa Aesar98%1372.0 CNY/g135065-76-8C₁₀H₁₉NO₄217.2660-623211.118
Oakwood ChemicalN/AN/A135065-76-8C₁₀H₁₉NO₄217.26N/AN/AN/A

Note: Prices are subject to change and may vary based on quantity and supplier. Data is compiled from various supplier websites.[3][4][5][6][7]

Experimental Protocols

Synthesis of this compound

An operationally simple and chromatography-free synthesis has been developed, starting from (S)-epichlorohydrin. This method allows for high process throughput, making it suitable for larger-scale preparations.[1]

Procedure:

  • Reaction Setup: In an inert atmosphere, L-Serine is dissolved in methanol and cooled to below 0°C.

  • Esterification: Thionyl chloride is added slowly to the reaction mixture, which is then refluxed for 3 hours. The mixture is concentrated and co-evaporated with ether to yield (S)-methyl 2-amino-3-hydroxypropanoate.[8]

  • Boc Protection: The amino group of the serine methyl ester is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane. The reaction is typically stirred at room temperature for several hours.[9]

  • Cyclization: The N-Boc protected serine methyl ester undergoes cyclization. This can be achieved by refluxing with 2,2-dimethoxypropane (DMP) and a catalytic amount of para-toluenesulfonic acid (PTSA) in a solvent like benzene to form the oxazolidine derivative.[8]

  • Reduction and Ring Formation: The ester group of the cyclized intermediate is reduced to a primary alcohol, which can then be induced to form the morpholine ring.

G A L-Serine B Esterification (MeOH, SOCl₂) A->B C (S)-methyl 2-amino-3-hydroxypropanoate B->C D Boc Protection ((Boc)₂O, TEA) C->D E N-Boc Serine Methyl Ester D->E F Cyclization E->F G Oxazolidine Intermediate F->G H Reduction & Ring Formation G->H I This compound H->I

Caption: Synthetic pathway for this compound from L-Serine.

Purity Analysis

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for determining chemical purity.

Recommended Method: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: A dilute solution of the compound (e.g., 1 mg/mL) in the mobile phase.

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any impurities with unique proton or carbon signals.[10][11]

  • Mass Spectrometry (MS): Used to verify the molecular weight of the compound.[10]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[12]

Applications and Signaling Pathways

This compound is a key intermediate in the synthesis of various pharmaceutical agents.[] The morpholine moiety often serves as a scaffold to correctly orient pharmacophoric groups or to modulate the physicochemical properties of a drug candidate, enhancing its potential for CNS penetration.[2]

Role in Drug Discovery:

  • Scaffold for CNS Agents: The rigid conformation of the morpholine ring is utilized to position substituents in a specific spatial arrangement for optimal interaction with biological targets.[2]

  • PK/PD Modulation: The presence of the morpholine ring can improve pharmacokinetic and pharmacodynamic properties, such as solubility and metabolic stability.[2]

  • Synthesis of Chiral Drugs: As a chiral building block, it is instrumental in the enantioselective synthesis of complex molecules.

The general workflow for utilizing this intermediate in a drug discovery program is outlined below.

G A This compound (Starting Material) B Functional Group Modification A->B C Coupling Reactions (e.g., Suzuki, Amide) A->C E Diverse Intermediates B->E C->E D Boc Deprotection (e.g., TFA, HCl) F Final Drug Candidates D->F E->D G Biological Screening (In vitro / In vivo assays) F->G H Lead Optimization G->H

Caption: Workflow for the use of this compound in drug discovery.

References

The Strategic Integration of Chiral Morpholines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocyclic ring containing both an amine and an ether functional group, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and oral bioavailability, have made it a valuable component in the design of novel therapeutics. The introduction of chirality to the morpholine ring further enhances its utility, allowing for precise three-dimensional interactions with biological targets and often leading to improved potency and selectivity. This technical guide provides a comprehensive overview of the role of chiral morpholines in drug discovery, detailing their synthesis, applications, and the mechanisms of action of key drugs incorporating this versatile scaffold.

The Physicochemical Advantages of the Morpholine Moiety

The morpholine ring is frequently employed by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Its weak basicity, compared to piperidine, can be advantageous in optimizing a compound's pKa for improved absorption and reduced off-target effects.[3] The oxygen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets, while the overall saturated nature of the ring provides a three-dimensional character that can enhance binding affinity and specificity.[4][5]

Asymmetric Synthesis of Chiral Morpholines

The enantioselective synthesis of morpholine derivatives is critical to harnessing their full potential in drug design. Various catalytic asymmetric methods have been developed to produce chiral morpholines with high enantiomeric excess.[6]

One prominent strategy is the asymmetric hydrogenation of dehydromorpholines.[7] This method often utilizes transition metal catalysts, such as rhodium complexes with chiral bisphosphine ligands, to achieve high yields and enantioselectivities (up to 99% ee).[7] Another approach involves the catalytic asymmetric halocyclization of alkenols, which can furnish morpholines with a quaternary stereocenter in excellent yields and enantioselectivities.[2]

Experimental Protocol: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

The following is a general protocol for the asymmetric hydrogenation of 2-substituted dehydromorpholines, a key method for producing chiral morpholines.[7]

Materials:

  • Dehydromorpholine substrate

  • [Rh(COD)2]BF4 (or other suitable rhodium precursor)

  • Chiral bisphosphine ligand (e.g., SKP)

  • Hydrogen gas (high pressure)

  • Anhydrous, degassed solvent (e.g., dichloromethane, methanol)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, the rhodium precursor and the chiral ligand are dissolved in the chosen solvent in a pressure-resistant vial.

  • The solution is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.

  • The dehydromorpholine substrate is added to the vial.

  • The vial is sealed and transferred to a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas and then pressurized to the desired pressure.

  • The reaction is stirred at a specific temperature for a set duration.

  • After the reaction is complete, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the chiral morpholine.

  • The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

Chiral Morpholines in Oncology: Targeting Signaling Pathways

Chiral morpholine moieties are integral components of numerous small-molecule inhibitors targeting key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. The morpholine ring in these inhibitors often serves as a crucial hinge-binding motif, forming a key hydrogen bond with the kinase domain.[4][8]

Gefitinib and its Analogs

Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. While gefitinib itself contains a morpholine ring, recent research has focused on developing analogs with improved potency and broader activity against various cancer cell lines.[9][10][11] The morpholine group in these molecules is critical for their pharmacokinetic profile and interaction with the ATP-binding pocket of the EGFR.

Table 1: In Vitro Antiproliferative Activity (IC50, µM) of Gefitinib and Novel 1,2,3-Triazole Derivatives [12]

CompoundNCI-H1299A549NCI-H1437L02 (Normal Cells)
Gefitinib 14.23 ± 0.0820.44 ± 1.4315.11 ± 0.05> 40
4b 4.42 ± 0.243.94 ± 0.011.56 ± 0.0620.25 ± 1.26
4c 4.60 ± 0.184.00 ± 0.083.51 ± 0.0529.38 ± 5.53
PI3K/mTOR Inhibitors

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[13] Several PI3K inhibitors incorporate a morpholine ring, which often forms a critical hydrogen bond with the hinge region of the kinase.[4] ZSTK474 is a pan-class I PI3K inhibitor that contains two morpholine groups. Structure-activity relationship (SAR) studies have shown that replacement of one of these morpholine groups can significantly impact the inhibitory activity against different PI3K isoforms.[1]

Table 2: PI3K Isoform Inhibition (IC50, nM) of ZSTK474 and its Analogs [1]

CompoundPI3KαPI3KβPI3KγPI3Kδ
ZSTK474 (1) 5.012.020.83.9
Analog 2a (piperazine) 180> 1000> 1000140
Analog 2b (N-acetylpiperazine) 2.915.021.04.5
Analog 6a (ethanolamine) 9.960.052.09.8
Analog 6b (diethanolamine) 3.760.014.69.8
Experimental Protocol: PI3K/mTOR Pathway Inhibition Assays

Purpose: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compound (chiral morpholine derivative)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Purpose: To assess the phosphorylation status of downstream effectors of the PI3K/AKT/mTOR pathway (e.g., AKT, S6 ribosomal protein).

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the level of protein phosphorylation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Gefitinib Gefitinib (Chiral Morpholine) Gefitinib->RTK ZSTK474 ZSTK474 (Chiral Morpholine) ZSTK474->PI3K

Caption: PI3K/AKT/mTOR signaling pathway with inhibitory points of morpholine-containing drugs.

Chiral Morpholines in Central Nervous System (CNS) Drug Discovery

The unique properties of the morpholine ring also make it a valuable scaffold for CNS-active drugs.[14][15][16][17] Its ability to modulate physicochemical properties can improve a drug's capacity to cross the blood-brain barrier.[14] Chiral morpholines are found in drugs targeting various CNS receptors and transporters.

Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant.[18][19] It is a racemic mixture of (R,R)- and (S,S)-enantiomers, with the (S,S)-enantiomer being more potent.[3] The morpholine ring is a key structural feature of reboxetine.

Table 3: Pharmacokinetic Properties of Reboxetine [3][18][19][20][21]

ParameterValue
Bioavailability >94.5% (oral)
Time to Peak (Tmax) 2-4 hours
Half-life (t1/2) ~13 hours
Protein Binding >97%
Metabolism Primarily hepatic (CYP3A4)
Excretion <10% renal (unchanged)
Aprepitant

Aprepitant is a neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[22] It contains a chiral morpholine core with three chiral centers.[22] Aprepitant crosses the blood-brain barrier to exert its effects.[22]

Table 4: Pharmacokinetic Properties of Aprepitant [5][22][23][24][25]

ParameterValue
Bioavailability 60-65% (oral)
Time to Peak (Tmax) ~4 hours
Half-life (t1/2) 9-13 hours
Protein Binding >95%
Metabolism Primarily hepatic (CYP3A4)
Excretion 57% renal, 45% fecal (as metabolites)
Phendimetrazine

Phendimetrazine is a stimulant of the morpholine class used as a short-term appetite suppressant.[26] It acts as a prodrug to phenmetrazine, a norepinephrine-dopamine releasing agent.[26]

Table 5: Pharmacokinetic Properties of Phendimetrazine [26][27][28][29][30]

ParameterValue
Time to Peak (Tmax) 1-3 hours
Half-life (t1/2) 19-24 hours
Metabolism Hepatic (to phenmetrazine)
Excretion Urinary
Experimental Protocol: Dopamine Receptor Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for dopamine receptors.[31][32][33][34][35]

Materials:

  • Membrane preparation from cells or tissues expressing the dopamine receptor of interest (e.g., D2, D3).

  • Radiolabeled ligand (e.g., [3H]Spiperone).

  • Unlabeled ligand for non-specific binding determination (e.g., (+)-butaclamol).

  • Test compound (chiral morpholine derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus (cell harvester).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the membrane preparation, radiolabeled ligand, and either assay buffer (for total binding), a high concentration of unlabeled ligand (for non-specific binding), or varying concentrations of the test compound.

  • Incubate the plate at a specific temperature for a set time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki (inhibitory constant) of the test compound from the competition binding curve.

Dopamine_Receptor_Binding_Assay cluster_workflow Experimental Workflow cluster_binding Binding Interactions Start Prepare Reagents (Membranes, Ligands, Buffers) Incubation Incubate (Membranes + Radioligand +/- Test Compound) Start->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Receptor Dopamine Receptor Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis Radioligand Radiolabeled Ligand ([3H]Spiperone) Receptor->Radioligand Binds TestCompound Test Compound (Chiral Morpholine) Receptor->TestCompound Competes

Caption: Workflow and principle of a competitive dopamine receptor binding assay.

Conclusion

Chiral morpholines are undeniably a cornerstone of modern medicinal chemistry. Their advantageous physicochemical properties, coupled with the ability to introduce stereocenters for precise target engagement, have led to their incorporation in a wide array of successful drugs across various therapeutic areas. The continued development of novel asymmetric synthetic methodologies will further expand the chemical space accessible to medicinal chemists, enabling the design of next-generation therapeutics with enhanced efficacy and safety profiles. This guide provides a foundational understanding of the critical role of chiral morpholines, offering valuable insights and practical protocols for researchers dedicated to the advancement of drug discovery.

References

Core Concepts and Advantages of N-Boc Protection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Boc Protected Chiral Synthons

For Researchers, Scientists, and Drug Development Professionals

The strategic implementation of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex, stereochemically defined molecules. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its widespread use in protecting amine functionalities, particularly in the context of chiral synthons. N-Boc protected chiral synthons are invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where precise control of stereochemistry is paramount for biological activity.[1][2] This technical guide provides a comprehensive overview of the synthesis, applications, and experimental methodologies associated with N-Boc protected chiral synthons, with a focus on their role in asymmetric synthesis and drug development.

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group that offers a unique combination of stability and facile cleavage, making it highly versatile in multistep synthetic sequences.[3][4] Key advantages of the N-Boc group include:

  • Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions, allowing for selective manipulation of other functional groups within a molecule.[1][3]

  • Mild Deprotection: The Boc group is readily removed under mild acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][5] This orthogonality with other protecting groups is a significant asset in complex syntheses.

  • Increased Solubility: The lipophilic nature of the Boc group often enhances the solubility of intermediates in organic solvents, simplifying purification by chromatography.[6]

  • Crystallinity: Many N-Boc protected amino acids and other chiral synthons are crystalline solids, which facilitates their purification and long-term storage.[1]

Asymmetric Synthesis of N-Boc Protected Chiral Synthons

The enantioselective synthesis of N-Boc protected chiral synthons is of paramount importance for accessing enantiomerically pure target molecules.[2] Several powerful methods have been developed for this purpose, including asymmetric hydrogenation, asymmetric Strecker synthesis, and the use of chiral auxiliaries.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral N-Boc protected amines from prochiral precursors like N-Boc-protected enamides or β-amino ketones.[2] This method typically employs chiral transition metal catalysts, often based on iridium or rhodium, to achieve high levels of enantioselectivity.[2]

Table 1: Asymmetric Hydrogenation of N-Boc-β-Amino Ketones [2]

SubstrateCatalystYield (%)ee (%)
N-Boc-1-(4-methoxyphenyl)-3-oxobutan-1-amine[Ir(cod)Cl]₂ / (S)-Tol-BINAP9598
N-Boc-1-(4-fluorophenyl)-3-oxobutan-1-amine[Ir(cod)Cl]₂ / (S)-Tol-BINAP9297
N-Boc-1-phenyl-3-oxobutan-1-amine[Ir(cod)Cl]₂ / (S)-Tol-BINAP9699
Asymmetric Strecker Synthesis

The Strecker synthesis, a classic method for the preparation of α-amino acids, can be rendered asymmetric through the use of a chiral catalyst or auxiliary.[2] This allows for the enantioselective synthesis of α-amino acids from aldehydes, an amine source, and a cyanide source, which can then be N-protected with the Boc group.[2]

Table 2: Catalytic Asymmetric Strecker Synthesis [2]

AldehydeAmine SourceCyanide SourceCatalystYield (%)ee (%)
BenzaldehydeAmmoniaHCNChiral Zirconium Catalyst9192
IsovaleraldehydeAmmoniaHCNChiral Zirconium Catalyst8591
PivaldehydeAmmoniaHCNChiral Zirconium Catalyst8895

Applications in Drug Development

N-Boc protected chiral synthons are critical intermediates in the synthesis of a wide array of pharmaceutical agents.[7][8] Their stereochemical integrity is essential for the desired biological activity and to minimize off-target effects.

Synthesis of Kinase Inhibitors

Many kinase inhibitors, a class of targeted cancer therapeutics, possess chiral centers that are crucial for their binding affinity and selectivity. The synthesis of Evobrutinib, a Bruton tyrosine kinase (BTK) inhibitor, involves the use of an N-Boc protected piperidine derivative to construct a key chiral fragment of the molecule.[7]

G Logical Workflow for the Synthesis of a Kinase Inhibitor Intermediate cluster_start Starting Materials cluster_reaction1 Coupling Reaction cluster_intermediate Intermediate cluster_reaction2 Deprotection cluster_final Final Intermediate 5,6-dichloropyrimidin-4-amine 5,6-dichloropyrimidin-4-amine Coupling Coupling 5,6-dichloropyrimidin-4-amine->Coupling N-Boc_piperidine_derivative N-Boc Protected Chiral Piperidine N-Boc_piperidine_derivative->Coupling Coupled_Product N-Boc Protected Intermediate Coupling->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Final_Intermediate Chiral Amine Intermediate Deprotection->Final_Intermediate

Caption: Synthesis of a chiral amine intermediate for a kinase inhibitor.

Solid-Phase Peptide Synthesis (SPPS)

N-Boc protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS), a widely used technique for the chemical synthesis of peptides and small proteins.[1][9] The Boc-SPPS strategy relies on the acid-lability of the N-terminal Boc group for its iterative removal, followed by coupling of the next N-Boc protected amino acid in the sequence.[1][9]

G Boc-Solid Phase Peptide Synthesis (SPPS) Cycle Start Start with Resin-Bound Amino Acid Deprotection N-Boc Deprotection (TFA in DCM) Start->Deprotection Wash Wash Deprotection->Wash 1 Neutralization Neutralization (DIEA in DCM) Neutralization->Wash 3 Coupling Coupling of next N-Boc-Amino Acid Coupling->Wash 5 Wash->Neutralization 2 Wash->Coupling 4 Repeat Repeat Cycle for next Amino Acid Wash->Repeat 6 Repeat->Deprotection Yes Cleavage Cleavage from Resin and Side-Chain Deprotection (HF) Repeat->Cleavage No Final_Peptide Final Peptide Cleavage->Final_Peptide

Caption: Iterative cycle of Boc-SPPS for peptide elongation.

Experimental Protocols

General Procedure for N-Boc Protection of an Amino Acid

This protocol describes a general method for the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amino acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 equivalents) in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Table 3: Representative Yields for N-Boc Protection of Amino Acids [10]

Amino AcidYield (%)
L-Alanine95
L-Phenylalanine98
L-Proline96
L-Valine94
General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the removal of the N-Boc protecting group using TFA in dichloromethane (DCM).

Materials:

  • N-Boc protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected amine in DCM.

  • Add TFA (5-10 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Table 4: Comparison of N-Boc Deprotection Methods [4][11]

MethodReagents/ConditionsReaction TimeTemperatureTypical YieldAdvantagesDisadvantages
Acidic (TFA)20-50% TFA in DCM0.5 - 4 hoursRoom TempHighHighly effective, volatile reagentsCorrosive, can cause side reactions
Acidic (HCl)4M HCl in Dioxane or Ethyl Acetate1 - 12 hoursRoom TempHighCost-effective, readily availableCan be less selective
Lewis AcidTMSI in CH₂Cl₂ or CH₃CN10 - 60 min0 °C to Room TempHighMild conditions, high selectivityReagent sensitivity to moisture
ThermalReflux in TFE or HFIP1 - 5 hoursRefluxGood to ExcellentNeutral conditions, avoids acidHigh temperatures may not be suitable for all substrates
Oxalyl Chloride(COCl)₂ in Methanol1 - 4 hoursRoom TempHighMild conditions, fast reactionReagent is toxic and moisture sensitive

Conclusion

N-Boc protected chiral synthons are indispensable tools in modern organic chemistry, providing a reliable and versatile means to introduce and maintain stereochemical integrity throughout complex synthetic sequences. Their stability under a variety of reaction conditions, coupled with their facile removal under mild acidic conditions, has cemented their importance in both academic research and industrial applications, particularly in the development of new pharmaceuticals. The continued development of novel and efficient methods for the asymmetric synthesis of these valuable building blocks will undoubtedly fuel future innovations in drug discovery and beyond.

References

Stability and Storage of (S)-N-Boc-2-hydroxymethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-N-Boc-2-hydroxymethylmorpholine is a key chiral building block in the synthesis of various pharmaceutical compounds. Ensuring its purity and stability throughout storage and handling is critical for the successful development of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the stability profile, recommended storage conditions, and analytical methodologies for this compound.

Physicochemical Properties and Recommended Storage

This compound is a white crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below. Adherence to the recommended storage conditions is paramount to prevent degradation and maintain the integrity of the material.

PropertyValueReference
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.26 g/mol [1][2]
Appearance White crystalline powder[1]
Melting Point 60-62 °C[1]
Boiling Point 321 °C[1]
Solubility Slightly soluble in water[1]
Recommended Storage 2-8°C, under inert gas (Nitrogen or Argon)[1]
Sensitivities Light sensitive[1]

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by its two primary structural features: the N-Boc protecting group and the morpholine ring. Understanding the potential liabilities of these groups is key to predicting and mitigating degradation.

N-Boc Group Instability

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability in basic conditions but lability in acidic environments.[3][4][5] The primary degradation pathway for the N-Boc group is acid-catalyzed hydrolysis, which proceeds via the formation of a stable tert-butyl cation. This leads to the removal of the protecting group and the formation of the free secondary amine, (S)-2-hydroxymethylmorpholine.

High temperatures can also induce the thermolytic cleavage of the N-Boc group, although this typically requires temperatures well above standard storage conditions.[6][7]

Morpholine Ring Instability

The morpholine ring is generally stable, but the tertiary amine within the ring can be susceptible to oxidation.[8] Oxidation of the morpholine nitrogen would lead to the formation of an N-oxide derivative. This N-oxide can potentially undergo further rearrangements.[8]

Proposed Degradation Pathways

Based on the chemical nature of the molecule, the following degradation pathways under stress conditions can be postulated:

  • Acidic Hydrolysis: Cleavage of the N-Boc group to yield (S)-2-hydroxymethylmorpholine and byproducts such as isobutylene and carbon dioxide.

  • Oxidative Degradation: Oxidation of the morpholine nitrogen to form the corresponding N-oxide.

  • Photolytic Degradation: As the compound is noted to be light-sensitive, exposure to light, particularly UV radiation, could potentially catalyze degradation, though specific photoproducts are not readily documented in the literature for this exact molecule.

  • Thermal Degradation: At elevated temperatures, deprotection of the N-Boc group is a likely outcome.

cluster_main Degradation Pathways of this compound cluster_acid Acidic Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Stress A This compound B (S)-2-hydroxymethylmorpholine A->B H+ D N-Oxide Derivative A->D [O] E (S)-2-hydroxymethylmorpholine A->E Δ (Heat) C CO2 + Isobutylene

Figure 1: Proposed major degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are essential.[9][10] The following are representative protocols for such studies.

General Procedure for Forced Degradation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then subjected to the stress conditions outlined below. Samples should be taken at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating method.

Specific Stress Conditions
  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C. (Note: The Boc group is generally stable to base, so minimal degradation is expected.[5])

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the stock solution at 80°C. A sample of the solid material should also be stored at the same temperature.

  • Photostability: Expose the stock solution and solid material to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidative Stress (3% H2O2, RT) start->oxid thermal Thermal Stress (80°C) start->thermal photo Photostability (ICH Q1B) start->photo sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample oxid->sample thermal->sample photo->sample neutralize Neutralize/Quench sample->neutralize analyze Analyze via Stability- Indicating HPLC Method neutralize->analyze

Figure 2: Experimental workflow for forced degradation studies.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is required to separate the intact drug substance from any degradation products.[11] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Example HPLC Method Protocol

The following is a hypothetical, yet representative, HPLC method for the analysis of this compound and its potential degradation products. Method development and validation would be required to confirm its suitability.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

This method should be able to separate the relatively nonpolar this compound from the more polar, deprotected degradant ((S)-2-hydroxymethylmorpholine) and other potential impurities.

Summary of Stability Data (Illustrative)

While specific, publicly available quantitative stability data for this compound is limited, the table below provides an illustrative summary of expected outcomes from forced degradation studies, based on the known chemistry of the molecule. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method can adequately detect and resolve the degradants.[10]

Stress ConditionTime% Degradation (Illustrative)Major Degradation Product
0.1 M HCl (60°C)8 h15%(S)-2-hydroxymethylmorpholine
0.1 M NaOH (60°C)24 h< 2%-
3% H₂O₂ (RT)24 h8%N-Oxide Derivative
Heat (80°C)24 h5%(S)-2-hydroxymethylmorpholine
Light (ICH Q1B)-12%Various Photoproducts

Conclusion and Best Practices

This compound is a stable compound when stored under the recommended conditions of 2-8°C, under an inert atmosphere, and protected from light . The primary degradation liabilities are the acid-catalyzed cleavage of the N-Boc group and, to a lesser extent, oxidation of the morpholine nitrogen.

For researchers, scientists, and drug development professionals, the following best practices are recommended:

  • Procurement and Handling: Procure the material from a reputable supplier and handle it under an inert atmosphere where possible. Minimize exposure to light and ambient conditions.

  • Storage: Strictly adhere to the recommended storage conditions (refrigerated at 2-8°C, under inert gas, and in light-resistant containers).

  • Analytical Monitoring: Employ a validated stability-indicating HPLC method to monitor the purity of the material over time, especially if it is stored for extended periods or used in critical synthetic steps.

  • Forced Degradation: If this molecule is a key starting material for a GMP process, conducting forced degradation studies is crucial to understand its stability profile and validate analytical methods.

References

An In-depth Technical Guide to (S)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-2-hydroxymethylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid morpholine scaffold, combined with the synthetically versatile hydroxymethyl and Boc-protected amine functionalities, makes it a valuable building block for the synthesis of complex biologically active molecules. The morpholine moiety is a privileged structure in drug discovery, known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates, such as enhanced solubility and brain permeability.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synonyms, and detailed experimental protocols for its synthesis. Furthermore, it highlights its critical role as a key intermediate in the synthesis of the selective norepinephrine reuptake inhibitor (SNRI), (S,S)-reboxetine, and illustrates the underlying biological signaling pathway.

Chemical Identity and Properties

This compound is a white to off-white crystalline solid. Its chemical structure features a morpholine ring with a hydroxymethyl group at the (S)-configured C2 position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.

Synonyms: [2][3][4][5]

  • tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate

  • (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

  • (S)-2-Hydroxymethylmorpholine-4-carboxylic acid tert-butyl ester

  • N-Boc-(S)-3-morpholine-methanol

  • (S)-4-Boc-2-hydroxymethyl-morpholine

  • (2S)-2-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester

  • 4-Morpholinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S)-

CAS Number: 135065-76-8[2][3]

Molecular Formula: C₁₀H₁₉NO₄[2]

Molecular Weight: 217.26 g/mol [2]

Physicochemical Properties
PropertyValueReference(s)
AppearanceWhite to off-white crystal powder/solid[2][4]
Melting Point60-62 °C[2][4]
Boiling Point321 °C[2][4]
Density1.118 g/cm³[2][4]
Flash Point148 °C[2][4]
Water SolubilitySlightly soluble[2][4]
Storage Temperature2-8 °C, under inert gas[2][4]

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily focusing on enantioselective methods to establish the desired stereochemistry. Below are detailed protocols for two common approaches.

Synthesis via Hydrogenolysis of a Benzyl-Protected Precursor

This method involves the deprotection of a readily available benzyl-protected morpholine derivative.

Experimental Protocol: [7]

  • Dissolution: Dissolve (S)-tert-butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate (5.27 g, 17.2 mmol) in 200 mL of ethanol with stirring.

  • Catalyst Addition: To the solution, add 0.527 g of 10% palladium on activated carbon (Pd/C) and two drops of 1N hydrochloric acid.

  • Hydrogenation: Replace the atmosphere in the reaction vessel with hydrogen gas three times. Heat the reaction mixture to 70 °C and maintain it under a hydrogen atmosphere overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, quench the reaction with 100 mL of a saturated sodium bicarbonate solution. Extract the aqueous phase with ethyl acetate (4 x 200 mL).

  • Purification: Combine the organic phases, wash sequentially with 100 mL of water and 100 mL of saturated brine, and then dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure.

  • Final Product: Purify the crude product by silica gel column chromatography to yield this compound as a colorless to light yellow liquid (3.646 g, 97.7% yield).

Synthesis from (S)-3-Amino-1,2-propanediol

This enantioselective synthesis builds the morpholine ring from a chiral starting material.

Experimental Protocol: [8]

  • Amide Formation: React (S)-3-amino-1,2-propanediol with chloroacetyl chloride in a methanol/acetonitrile solvent mixture to yield the corresponding amide.

  • Cyclization: Treat the resulting amide with a base to induce intramolecular cyclization, forming (S)-morpholin-5-one.

  • Reduction: Reduce the lactam functionality of (S)-morpholin-5-one using a reducing agent such as Red-Al to afford (S)-2-hydroxymethylmorpholine.

  • Boc Protection: Protect the secondary amine of (S)-2-hydroxymethylmorpholine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the final product, this compound.

Application in Drug Development: Synthesis of (S,S)-Reboxetine

A primary application of this compound is as a key chiral building block in the synthesis of (S,S)-reboxetine, a selective norepinephrine reuptake inhibitor used as an antidepressant.[8][9][10]

Synthetic Workflow for (S,S)-Reboxetine

The following diagram illustrates the synthetic pathway from this compound to (S,S)-reboxetine.

G cluster_synthesis Synthesis of (S,S)-Reboxetine A (S)-N-Boc-2- hydroxymethylmorpholine B (S)-4-Boc-2-formylmorpholine A->B Oxidation (e.g., Swern) C (S)-tert-butyl 2-((S)-hydroxy(phenyl)methyl) morpholine-4-carboxylate B->C Grignard Reaction (PhMgBr) D (S,S)-Reboxetine C->D Mitsunobu Reaction (2-ethoxyphenol) + Boc Deprotection

Caption: Synthetic workflow for (S,S)-Reboxetine.

Experimental Protocol: Synthesis of (S,S)-Reboxetine from this compound

The following is a generalized experimental protocol based on literature procedures.[8]

  • Oxidation: Oxidize the primary alcohol of this compound to the corresponding aldehyde, (S)-4-Boc-2-formylmorpholine, using a mild oxidizing agent such as that in a Swern oxidation.

  • Grignard Addition: React the aldehyde with phenylmagnesium bromide (PhMgBr) in an appropriate solvent like tetrahydrofuran (THF) to form the secondary alcohol, (S)-tert-butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate, as a mixture of diastereomers. The desired (S,S)-diastereomer is then isolated.

  • Mitsunobu Reaction and Deprotection: Couple the resulting alcohol with 2-ethoxyphenol under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate). Subsequent removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid), yields (S,S)-reboxetine.

Biological Context: Norepinephrine Reuptake Inhibition

(S,S)-Reboxetine, synthesized from this compound, functions as a selective norepinephrine reuptake inhibitor (SNRI). It exerts its therapeutic effect by blocking the norepinephrine transporter (NET) in the presynaptic neuron.[11][12][13]

Signaling Pathway of Norepinephrine Reuptake Inhibition

The diagram below illustrates the mechanism of action of reboxetine at the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake NE_vesicle Norepinephrine Vesicles Synaptic_Cleft Synaptic Cleft NE_vesicle->Synaptic_Cleft Release Norepinephrine Norepinephrine NET Norepinephrine Transporter (NET) NET->NE_vesicle Transport Adrenergic_Receptor Adrenergic Receptors Synaptic_Cleft->Adrenergic_Receptor Binds Postsynaptic_Neuron_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Neuron_Effect Signal Transduction Norepinephrine->NET Binds Norepinephrine->Synaptic_Cleft Reboxetine Reboxetine Reboxetine->NET Blocks

Caption: Mechanism of norepinephrine reuptake inhibition by Reboxetine.

In a typical synapse, norepinephrine is released from the presynaptic neuron into the synaptic cleft, where it binds to adrenergic receptors on the postsynaptic neuron, propagating a signal. The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. Reboxetine selectively binds to and inhibits NET, preventing the reuptake of norepinephrine. This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing and prolonging its signaling effects on the postsynaptic neuron.[11][12][13]

Conclusion

This compound is a fundamentally important chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and versatile functional groups provide a reliable starting point for the enantioselective synthesis of complex pharmaceutical agents. The successful application of this intermediate in the synthesis of (S,S)-reboxetine underscores its value in the development of drugs targeting the central nervous system. This technical guide serves as a valuable resource for researchers and professionals in the field, providing essential data and detailed protocols to facilitate its use in drug discovery and development.

References

Methodological & Application

Synthesis Protocol for (S)-N-Boc-2-hydroxymethylmorpholine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (S)-N-Boc-2-hydroxymethylmorpholine, a valuable chiral building block in medicinal chemistry. The presented methodology is based on a two-step process commencing with the reaction of (S)-epichlorohydrin and diethanolamine, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its chiral morpholine scaffold is a privileged structure in drug discovery, and the presence of the Boc protecting group allows for selective functionalization at other positions of the molecule. This protocol offers a straightforward and efficient route to this important synthon.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
(S)-EpichlorohydrinC₃H₅ClO92.529.25 g0.10
DiethanolamineC₄H₁₁NO₂105.1410.51 g0.10
Methanol (MeOH)CH₄O32.04200 mL-
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2524.01 g0.11
Triethylamine (Et₃N)C₆H₁₅N101.1915.2 mL0.11
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Water (H₂O)H₂O18.02As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01As needed-
BrineNaCl58.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-

Table 2: Product Characterization

PropertyValue
Chemical Name tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Appearance Colorless to light yellow oil
Yield ~75-85% (over two steps)
¹H NMR (400 MHz, CDCl₃) δ (ppm) 3.95-3.85 (m, 2H), 3.80-3.70 (m, 1H), 3.65-3.50 (m, 4H), 2.95 (td, J = 11.6, 2.8 Hz, 1H), 2.75 (d, J = 11.6 Hz, 1H), 2.40 (br s, 1H, -OH), 1.46 (s, 9H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 154.8, 80.1, 74.2, 66.8, 62.1, 44.5, 40.2, 28.4.
Optical Rotation [α]²⁰_D (Specific value depends on solvent and concentration)
Mass Spectrometry (ESI+) m/z 218.1 [M+H]⁺

Experimental Protocols

Part 1: Synthesis of (S)-2-hydroxymethylmorpholine

This procedure involves the reaction of (S)-epichlorohydrin with diethanolamine to form the morpholine ring.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethanolamine (10.51 g, 0.10 mol) in methanol (200 mL).

  • Addition of (S)-Epichlorohydrin: To the stirred solution, add (S)-epichlorohydrin (9.25 g, 0.10 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil is (S)-2-hydroxymethylmorpholine, which is used in the next step without further purification.

Part 2: Synthesis of this compound

This part describes the N-Boc protection of the synthesized (S)-2-hydroxymethylmorpholine.

  • Reaction Setup: Dissolve the crude (S)-2-hydroxymethylmorpholine from Part 1 in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (15.2 mL, 0.11 mol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 24.01 g, 0.11 mol) in DCM (50 mL).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction by adding water (100 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to yield this compound as a colorless to light yellow oil.

Mandatory Visualizations

Synthesis_Workflow cluster_part1 Part 1: Morpholine Ring Formation cluster_part2 Part 2: N-Boc Protection S_Epichlorohydrin (S)-Epichlorohydrin Reaction1 Reaction in Methanol (Reflux, 12-16h) S_Epichlorohydrin->Reaction1 Diethanolamine Diethanolamine Diethanolamine->Reaction1 Crude_Intermediate Crude (S)-2-hydroxymethylmorpholine Reaction1->Crude_Intermediate Reaction2 Reaction in DCM (0°C to RT, 4-6h) Crude_Intermediate->Reaction2 Boc2O Boc₂O, Et₃N Boc2O->Reaction2 Workup Aqueous Work-up & Extraction Reaction2->Workup Purification Flash Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Logical_Relationship Start Starting Materials ((S)-Epichlorohydrin, Diethanolamine) Step1 Step 1: Cyclization (Formation of Morpholine Ring) Start->Step1 Intermediate Intermediate ((S)-2-hydroxymethylmorpholine) Step1->Intermediate Step2 Step 2: Protection (N-Boc Protection) Intermediate->Step2 Product Final Product (this compound) Step2->Product

Caption: Logical steps in the synthesis protocol.

Application Notes and Protocols: (S)-N-Boc-2-hydroxymethylmorpholine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-2-hydroxymethylmorpholine is a valuable chiral building block in modern asymmetric synthesis. Its rigid morpholine scaffold and stereodefined hydroxymethyl group make it an important precursor for the synthesis of complex chiral molecules, including pharmaceutical intermediates. While primarily utilized as a structural component, its deprotected form, (S)-2-hydroxymethylmorpholine, can also serve as a chiral ligand in enantioselective catalysis. These application notes provide detailed protocols for the synthesis of this compound and its application as a chiral ligand precursor in the asymmetric addition of diethylzinc to aldehydes.

I. Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the use of inexpensive and readily available (S)-epichlorohydrin as the chiral starting material. The synthesis is a multi-step process that can be performed without the need for chromatographic purification, making it suitable for large-scale production.

Experimental Protocol: Synthesis from (S)-Epichlorohydrin

Materials:

  • (S)-Epichlorohydrin

  • Diethanolamine

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ring-opening of Epichlorohydrin: To a solution of diethanolamine (1.0 eq.) in water, add (S)-epichlorohydrin (1.1 eq.) dropwise at 0 °C.

  • Cyclization: After the addition is complete, add a solution of sodium hydroxide (2.5 eq.) in water dropwise, maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for 12-16 hours.

  • Boc Protection: Cool the reaction mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.2 eq.) in THF. Stir the mixture at room temperature for 4-6 hours.

  • Work-up: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data
StepReactant 1Reactant 2ProductTypical Yield (%)
Ring-opening & Cyclization(S)-EpichlorohydrinDiethanolamine(S)-2-Hydroxymethylmorpholine85-95
Boc Protection(S)-2-HydroxymethylmorpholineBoc₂OThis compound90-98

Synthesis Workflow

G cluster_0 Synthesis of this compound start (S)-Epichlorohydrin + Diethanolamine ring_opening Ring Opening start->ring_opening cyclization Cyclization (NaOH) ring_opening->cyclization intermediate (S)-2-Hydroxymethylmorpholine cyclization->intermediate boc_protection Boc Protection (Boc)₂O intermediate->boc_protection product This compound boc_protection->product

Caption: Workflow for the synthesis of this compound.

II. Application in Asymmetric Synthesis: Chiral Ligand for Diethylzinc Addition

While this compound itself is not typically used directly as a ligand due to the protected nitrogen, its deprotected form, (S)-2-hydroxymethylmorpholine, is an effective chiral β-amino alcohol ligand. This class of ligands is well-known to catalyze the enantioselective addition of dialkylzinc reagents to aldehydes, a fundamental C-C bond-forming reaction to produce chiral secondary alcohols.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Toluene, anhydrous

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Titanium (IV) isopropoxide (Ti(OⁱPr)₄) - optional but often improves enantioselectivity

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound (1.0 eq.) in dichloromethane.

    • Add trifluoroacetic acid (5.0 eq.) or a solution of HCl in dioxane (4 M, 5.0 eq.) and stir at room temperature for 1-2 hours.

    • Concentrate the mixture under reduced pressure. The resulting salt of (S)-2-hydroxymethylmorpholine can be used directly or after neutralization.

  • Asymmetric Diethylzinc Addition:

    • To a solution of the chiral ligand, (S)-2-hydroxymethylmorpholine (0.1 eq.), in anhydrous toluene at 0 °C, add diethylzinc solution (1.2 eq.) dropwise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add benzaldehyde (1.0 eq.) dropwise.

    • Allow the reaction to stir at 0 °C for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the chiral secondary alcohol.

Representative Quantitative Data for Chiral Morpholine-based Ligands

The following table summarizes typical results for the enantioselective addition of diethylzinc to various aldehydes using chiral morpholine-based amino alcohol ligands. The performance of (S)-2-hydroxymethylmorpholine is expected to be within these ranges.

AldehydeLigand Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Benzaldehyde5-1085-9880-95
4-Chlorobenzaldehyde5-1088-9682-94
4-Methoxybenzaldehyde5-1082-9378-91
2-Naphthaldehyde5-1080-9085-96
Cinnamaldehyde5-1075-8870-85

Proposed Catalytic Cycle

G cluster_1 Catalytic Cycle for Asymmetric Diethylzinc Addition ligand (S)-2-Hydroxymethylmorpholine (Ligand) catalyst Chiral Zinc-Ligand Complex ligand->catalyst + Et₂Zn Et2Zn Et₂Zn transition_state Diastereomeric Transition State catalyst->transition_state + RCHO aldehyde Aldehyde (RCHO) aldehyde->transition_state intermediate Zinc Alkoxide Intermediate transition_state->intermediate Ethyl Transfer intermediate->catalyst + Et₂Zn (catalyst regeneration) product Chiral Alcohol (R-CH(OH)Et) intermediate->product Hydrolysis hydrolysis Hydrolysis (Work-up)

Caption: Proposed catalytic cycle for the addition of diethylzinc to an aldehyde.

Conclusion

This compound is a versatile chiral synthon. Its straightforward synthesis makes it an accessible building block for complex chiral molecules. Furthermore, after a simple deprotection step, the resulting (S)-2-hydroxymethylmorpholine can be employed as an effective chiral ligand in key asymmetric transformations, such as the enantioselective addition of diethylzinc to aldehydes. The protocols and data presented here provide a foundation for the practical application of this compound in a research and development setting.

Application of (S)-N-Boc-2-hydroxymethylmorpholine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

(S)-N-Boc-2-hydroxymethylmorpholine is a versatile chiral building block of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold, coupled with the presence of a protected amine and a reactive primary alcohol, makes it an ideal starting material for the enantioselective synthesis of a variety of complex pharmaceutical intermediates. This application note provides a detailed overview of its use in the synthesis of a key intermediate for the antidepressant drug (S,S)-Reboxetine , a selective norepinephrine reuptake inhibitor.

Synthesis of a Key Intermediate for (S,S)-Reboxetine

(S,S)-Reboxetine is an antidepressant drug that functions by selectively inhibiting the reuptake of norepinephrine in the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission. The synthesis of (S,S)-Reboxetine relies on the stereospecific construction of a 2-substituted morpholine derivative. This compound serves as a crucial starting material for establishing the desired stereochemistry at the C2 position of the morpholine ring.

The synthetic strategy involves two key transformations of this compound:

  • Oxidation of the primary alcohol to the corresponding aldehyde, (S)-N-Boc-2-formylmorpholine.

  • Stereoselective addition of an organometallic reagent to the aldehyde to introduce the desired aryl group and establish the second stereocenter.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of the (S,S)-Reboxetine precursor starting from this compound.

StepReactionStarting MaterialProductReagents and ConditionsTypical Yield (%)
1Swern OxidationThis compound(S)-N-Boc-morpholine-2-carbaldehyde(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt85-95
2Grignard Reaction(S)-N-Boc-morpholine-2-carbaldehyde(S)-N-Boc-2-((S)-hydroxy(2-ethoxyphenyl)methyl)morpholine2-ethoxyphenylmagnesium bromide, THF, -78 °C to rt70-80
3Deprotection(S)-N-Boc-2-((S)-hydroxy(2-ethoxyphenyl)methyl)morpholine(S,S)-2-((2-ethoxyphenoxy)(phenyl)methyl)morpholine (Reboxetine)Trifluoroacetic acid, CH₂Cl₂>95

Experimental Protocols

Step 1: Oxidation of this compound to (S)-N-Boc-morpholine-2-carbaldehyde (Swern Oxidation)

This protocol describes the oxidation of the primary alcohol to an aldehyde using Swern oxidation conditions.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (0.2 M) under an inert atmosphere at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 eq.) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not exceed -60 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq.) dropwise to the reaction mixture, and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature over 1 hour.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (S)-N-Boc-morpholine-2-carbaldehyde.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure aldehyde.

Step 2: Grignard Reaction of (S)-N-Boc-morpholine-2-carbaldehyde

This protocol describes the stereoselective addition of a Grignard reagent to the aldehyde to form the desired secondary alcohol.

Materials:

  • (S)-N-Boc-morpholine-2-carbaldehyde

  • 2-Bromoethoxybenzene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.5 eq.) and a crystal of iodine. Add a solution of 2-bromoethoxybenzene (1.5 eq.) in anhydrous THF dropwise to initiate the reaction. Once the reaction begins, add the remaining solution of 2-bromoethoxybenzene dropwise and stir the mixture at room temperature until the magnesium is consumed.

  • Cool the freshly prepared Grignard reagent to -78 °C.

  • Add a solution of (S)-N-Boc-morpholine-2-carbaldehyde (1.0 eq.) in anhydrous THF dropwise to the Grignard reagent at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield (S)-N-Boc-2-((S)-hydroxy(2-ethoxyphenyl)methyl)morpholine.

Visualizations

Experimental Workflow

experimental_workflow start This compound aldehyde (S)-N-Boc-morpholine-2-carbaldehyde start->aldehyde Swern Oxidation grignard_product (S)-N-Boc-2-((S)-hydroxy(2-ethoxyphenyl)methyl)morpholine aldehyde->grignard_product Grignard Reaction (2-ethoxyphenyl-MgBr) reboxetine (S,S)-Reboxetine grignard_product->reboxetine Deprotection (TFA) signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE Norepinephrine (NE) NE_vesicle->NE Release NET Norepinephrine Transporter (NET) Reboxetine Reboxetine Reboxetine->NET Inhibition NE->NET Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Signal Signal Transduction Adrenergic_Receptor->Signal Activation

Application Notes and Protocols: (S)-N-Boc-2-hydroxymethylmorpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-2-hydroxymethylmorpholine is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of a wide array of pharmacologically active compounds. The morpholine moiety is a privileged scaffold, known to impart favorable pharmacokinetic properties such as improved aqueous solubility, metabolic stability, and oral bioavailability.[1][2] The presence of a protected amine and a primary alcohol in this compound offers versatile handles for synthetic elaboration, making it a key intermediate in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.[3][4]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, specifically targeting the PI3K/Akt/mTOR pathway, and in the development of analogues of the antibiotic Linezolid.

Key Applications

The strategic incorporation of the (S)-2-hydroxymethylmorpholine scaffold can be found in the development of several classes of therapeutic agents:

  • Kinase Inhibitors: The morpholine ring is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase ATP-binding site.[3][5] Its derivatives have been successfully employed in the synthesis of potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[6][7][8]

  • Antibacterial Agents: The morpholine ring is a critical component of the oxazolidinone antibiotic Linezolid, which inhibits bacterial protein synthesis.[8][] this compound serves as a chiral precursor for creating novel Linezolid analogues with potentially improved efficacy or a broader spectrum of activity.[1][10][11]

  • Central Nervous System (CNS) Agents: The physicochemical properties of the morpholine ring make it a suitable component for CNS drug candidates, aiding in the crucial balance of lipophilicity and hydrophilicity required for blood-brain barrier penetration.[2][12]

Data Presentation: Synthetic Intermediates and Biological Activity

The following tables summarize representative quantitative data for key synthetic transformations of this compound and the biological activity of resulting compounds.

Table 1: Synthesis of Key Intermediates from this compound

IntermediateReaction TypeReagents and ConditionsYield (%)Reference(s)
(S)-N-Boc-2-formylmorpholineSwern Oxidation(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt~92%[13]
(S)-N-Boc-2-(mesyloxymethyl)morpholineMesylationMsCl, Et₃N, CH₂Cl₂, 0 °C to rtHigh[14]
(S)-2-(Hydroxymethyl)morpholine hydrochlorideBoc DeprotectionHCl in EtOAc or Dioxane>95%[15]
(S)-2-(Azidomethyl)morpholineNucleophilic Substitution1. Mesylation; 2. NaN₃, DMF, heatGood[16]

Table 2: Biological Activity of Morpholine-Containing Kinase Inhibitors

Compound ClassTarget(s)IC₅₀ (nM)Cell LineReference(s)
4-Morpholino-2-phenylquinazoline derivativePI3Kα2.0-[5]
Trisubstituted MorpholinopyrimidinePI3K1.5-3x more potent than ZSTK474C4-2 Prostate Cancer[6][17]
Morpholine-Substituted TetrahydroquinolinemTOR33A549 Lung Cancer[7][18]

Table 3: Antibacterial Activity of Linezolid Analogues

Compound ClassBacterial StrainMIC (µM)Reference(s)
Linezolid Conjugate 7aP. aeruginosa19.98[10]
Linezolid Conjugate 5dS. aureus4.5[19]
Linezolid Conjugate 5dB. subtilis2.25[19]

Experimental Protocols

The following protocols describe key transformations of this compound to facilitate its use in drug discovery workflows.

Protocol 1: Oxidation to (S)-N-Boc-2-formylmorpholine via Swern Oxidation

This protocol details the conversion of the primary alcohol of this compound to the corresponding aldehyde, a versatile intermediate for further modifications such as reductive amination or Wittig reactions.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dry ice/acetone bath

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Activator Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous CH₂Cl₂. Cool the solution to -78 °C using a dry ice/acetone bath.

  • To the cooled solution, add a solution of DMSO (2.7 equivalents) in anhydrous CH₂Cl₂ dropwise over 5 minutes. Stir the resulting mixture at -78 °C for 15 minutes.

  • Alcohol Addition: Dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture over 5 minutes. Stir the reaction at -78 °C for 30 minutes.

  • Quenching: Add triethylamine (7.0 equivalents) dropwise to the reaction mixture over 10 minutes. Continue stirring at -78 °C for another 30 minutes, then allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford (S)-N-Boc-2-formylmorpholine.[2][13]

Protocol 2: Activation of the Hydroxyl Group via Mesylation

This protocol describes the conversion of the primary alcohol to a mesylate, an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (1.5 equivalents) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-N-Boc-2-(mesyloxymethyl)morpholine. This intermediate is often used in the subsequent step without further purification.[14]

Protocol 3: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the secondary amine, which can then be used in coupling reactions.

Materials:

  • N-Boc protected morpholine derivative (e.g., from Protocol 1 or 2)

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂) (if using TFA)

  • Diethyl ether

  • Standard laboratory glassware

Procedure (using HCl in Dioxane):

  • Reaction Setup: Dissolve the N-Boc protected morpholine derivative in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane (excess, typically 5-10 equivalents) to the stirred solution at room temperature.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature for 1-4 hours. The deprotected amine hydrochloride salt will often precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the desired amine hydrochloride salt.[15]

Procedure (using TFA):

  • Reaction Setup: Dissolve the N-Boc protected morpholine derivative in CH₂Cl₂.

  • Acid Addition: Add trifluoroacetic acid (typically 20-50% v/v in CH₂Cl₂) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-2 hours at room temperature.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Visualizations

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Synthesis_Workflow Start (S)-N-Boc-2- hydroxymethylmorpholine Mesylate (S)-N-Boc-2- (mesyloxymethyl)morpholine Start->Mesylate Mesylation Deprotected (S)-2-(Mesyloxymethyl) morpholine Mesylate->Deprotected Boc Deprotection Coupled Coupled Morpholine Intermediate Deprotected->Coupled Final PI3K Inhibitor Coupled->Final Further Modifications Heterocycle Chlorinated Heterocycle Heterocycle->Coupled Nucleophilic Substitution Linezolid_MoA Linezolid Linezolid Ribosome50S Bacterial 50S Ribosomal Subunit Linezolid->Ribosome50S Binds to 23S rRNA InitiationComplex 70S Initiation Complex Formation Ribosome50S->InitiationComplex Prevents association Ribosome30S 30S Subunit Ribosome30S->InitiationComplex mRNA mRNA mRNA->InitiationComplex fMet_tRNA fMet-tRNA fMet_tRNA->InitiationComplex ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth

References

Application Notes and Protocols: Scalable Synthesis of Chiral 2-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 2-substituted morpholines are significant structural motifs in a multitude of pharmaceutical compounds and bioactive molecules. Their synthesis, particularly in an enantiomerically pure form and on a large scale, is of paramount importance for drug discovery and development. This document provides detailed application notes and protocols for a highly efficient and scalable asymmetric synthesis of 2-substituted chiral morpholines via rhodium-catalyzed hydrogenation of 2-substituted dehydromorpholines. This method offers high yields and excellent enantioselectivities (up to 99% ee), making it a robust and practical approach for industrial applications.[1][2][3]

Introduction

The morpholine scaffold is a privileged N-heterocycle in medicinal chemistry due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates.[4] Specifically, the introduction of a stereocenter at the 2-position of the morpholine ring is a common feature in a number of potent therapeutic agents.[1][5] Traditional methods for the synthesis of these chiral building blocks often rely on stoichiometric chiral starting materials or reagents, which can be inefficient and costly for large-scale production.[2]

Catalytic asymmetric synthesis represents a more economical and sustainable alternative.[2][6] Among various catalytic strategies, the transition-metal-catalyzed asymmetric hydrogenation of unsaturated precursors is one of the most powerful and atom-economical methods for creating stereogenic centers.[2][3] This protocol details a recently developed method utilizing a bisphosphine-rhodium catalyst with a large bite angle for the asymmetric hydrogenation of 2-substituted dehydromorpholines, providing a scalable route to a wide array of chiral 2-substituted morpholines.[1][2][7]

Synthetic Strategy Overview

The overall synthetic strategy involves two key stages: the synthesis of the 2-substituted dehydromorpholine substrate and the subsequent asymmetric hydrogenation to yield the desired chiral morpholine.

Synthetic_Strategy Starting_Materials Starting Materials Dehydromorpholine 2-Substituted Dehydromorpholine Starting_Materials->Dehydromorpholine Substrate Synthesis Chiral_Morpholine Chiral 2-Substituted Morpholine Dehydromorpholine->Chiral_Morpholine Asymmetric Hydrogenation

Caption: Overall synthetic workflow.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Dehydromorpholine Substrates

The 2-substituted dehydromorpholine substrates can be prepared from readily available starting materials. A general synthetic route is outlined below.

Substrate_Synthesis_Workflow cluster_synthesis Substrate Synthesis Workflow Start Start: 2-Amino-2-phenylethan-1-ol and Chloroacetyl chloride Step1 1. N-acylation Start->Step1 Intermediate1 Intermediate: 2-Chloro-N-(2-hydroxy-1- phenylethyl)acetamide Step1->Intermediate1 Step2 2. Intramolecular Williamson Ether Synthesis (e.g., NaH, THF) Intermediate1->Step2 Intermediate2 Intermediate: 3-Phenylmorpholin-5-one Step2->Intermediate2 Step3 3. Reduction (e.g., LiAlH4) Intermediate2->Step3 Intermediate3 Intermediate: 2-Phenylmorpholine Step3->Intermediate3 Step4 4. N-Protection (e.g., Cbz-Cl) Intermediate3->Step4 Intermediate4 Intermediate: Benzyl 2-phenylmorpholine -4-carboxylate Step4->Intermediate4 Step5 5. Oxidation/Elimination Intermediate4->Step5 Product Product: 2-Substituted Dehydromorpholine Step5->Product

Caption: Workflow for substrate synthesis.

Protocol:

  • N-acylation: To a solution of the corresponding 2-amino-2-arylethan-1-ol in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and cool to 0 °C. Add chloroacetyl chloride dropwise and stir the reaction mixture at room temperature until completion.

  • Intramolecular Cyclization: To a suspension of a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran), add the product from the previous step at 0 °C. Allow the mixture to warm to room temperature and stir until the cyclization is complete.

  • Reduction: The resulting morpholinone is reduced using a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent to yield the 2-substituted morpholine.

  • N-Protection: The secondary amine of the morpholine is protected, for example, with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.

  • Oxidation and Elimination: The final dehydromorpholine substrate is obtained through an oxidation and elimination sequence.

General Protocol for Asymmetric Hydrogenation

This protocol describes the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines.

Asymmetric_Hydrogenation_Workflow cluster_hydrogenation Asymmetric Hydrogenation Protocol Start Start: Prepare catalyst solution ([Rh(cod)2]SbF6 and (R,R,R)-SKP ligand) Step1 1. Add dehydromorpholine substrate and solvent (DCM) to an autoclave Start->Step1 Step2 2. Add catalyst solution to the autoclave Step1->Step2 Step3 3. Purge autoclave with H2 Step2->Step3 Step4 4. Pressurize with H2 (30 atm) and stir at room temperature for 24h Step3->Step4 Step5 5. Vent H2 and concentrate the reaction mixture Step4->Step5 Step6 6. Purify by column chromatography Step5->Step6 Product Product: Chiral 2-Substituted Morpholine Step6->Product

Caption: Protocol for asymmetric hydrogenation.

Materials:

  • 2-Substituted dehydromorpholine substrate

  • [Rh(cod)2]SbF6 (Rhodium precursor)

  • (R,R,R)-SKP (Chiral bisphosphine ligand)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high purity)

  • Autoclave equipped with a magnetic stirrer

Procedure:

  • In a glovebox, prepare the catalyst solution by dissolving [Rh(cod)2]SbF6 (1 mol%) and (R,R,R)-SKP (1.05 mol%) in a small amount of anhydrous dichloromethane.

  • In a separate vial, dissolve the 2-substituted dehydromorpholine substrate (1.0 equiv) in anhydrous dichloromethane.

  • Transfer the substrate solution to a glass vial inside an autoclave.

  • Add the pre-formed catalyst solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times.

  • Pressurize the autoclave to 30 atm with hydrogen gas.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 2-substituted morpholine.

Quantitative Data Summary

The asymmetric hydrogenation protocol has been successfully applied to a wide range of 2-substituted dehydromorpholine substrates, consistently delivering high yields and excellent enantioselectivities.[1]

Table 1: Asymmetric Hydrogenation of Various 2-Aryl-Substituted Dehydromorpholines [1]

EntryR (Substituent on Aryl Ring)ProductYield (%)ee (%)
1H2a9792
24-F2b>9992
34-Cl2c>9993
44-Br2d>9993
54-CF32f>9994
64-MeO2i>9990
73-MeO2l>9994
82-MeO2m>9999
92-F2p>9999

Conditions: 1 (0.2 mmol), (R,R,R)-SKP (1.05 mol%), [Rh(cod)2]SbF6 (1 mol%), H2 (30 atm), DCM (2 mL), rt, 24 h. Yields of isolated products are given. The ee values were determined by HPLC using chiral stationary phases.[1]

Table 2: Asymmetric Hydrogenation of 2-Alkyl-Substituted Dehydromorpholines [1]

EntryR (Alkyl Substituent)ProductYield (%)ee (%)
1Methyl2u>9981
2Ethyl2v>9958
3Isopropyl2w>9991

Conditions: 1 (0.2 mmol), (R,R,R)-SKP (1.05 mol%), [Rh(cod)2]SbF6 (1 mol%), H2 (30 atm), DCM (2 mL), rt, 24 h. Yields of isolated products are given. The ee values were determined by HPLC using chiral stationary phases.[1]

Scalability and Applications

The practicality of this method has been demonstrated through a gram-scale synthesis. The hydrogenation of substrate 1a on a gram scale afforded the desired product 2a in 97% yield and 92% ee.[2] Furthermore, the catalyst loading could be reduced to 0.2 mol% without a significant loss in yield or enantioselectivity, albeit requiring a longer reaction time and slightly elevated temperature.[2]

The chiral 2-substituted morpholine products can be readily deprotected and serve as key intermediates for the synthesis of bioactive molecules. For example, product 2b can be converted into the enantiomer of a potent GSK-3β inhibitor, and product 2l can be transformed into a dopamine D3 receptor agonist.[1]

Conclusion

The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines provides a highly efficient, scalable, and versatile method for the synthesis of a diverse range of chiral 2-substituted morpholines. The operational simplicity, mild reaction conditions, high yields, and excellent enantioselectivities make this protocol a valuable tool for researchers in academia and industry, particularly in the field of drug development.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral morpholine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to their favorable physicochemical and metabolic properties.[1][2] The precise stereochemical control of substituents on the morpholine ring is often crucial for biological activity. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for accessing these enantiopure compounds, offering high selectivity under mild reaction conditions.[3][4] This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of chiral morpholine derivatives, focusing on the use of ketoreductases (KREDs), transaminases (TAs), and lipases.

Biocatalytic Strategies for Chiral Morpholine Synthesis

The biocatalytic production of chiral morpholines primarily relies on the enzymatic synthesis of enantiopure precursors, typically chiral amino alcohols, which are then cyclized to form the morpholine ring. The main enzymatic strategies include:

  • Asymmetric Reduction of Prochiral Ketones using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs): These enzymes catalyze the stereoselective reduction of a ketone to a chiral alcohol, a key building block for many morpholine derivatives.[5][6][7]

  • Asymmetric Synthesis of Chiral Amines using Transaminases (TAs): Transaminases can install an amino group onto a prochiral ketone or aldehyde with high enantioselectivity, producing chiral amines that are precursors to substituted morpholines.[8][9][10]

  • Kinetic Resolution of Racemic Precursors using Lipases: Lipases are widely used for the kinetic resolution of racemic alcohols or esters, selectively acylating or hydrolyzing one enantiomer and leaving the other unreacted, thus allowing for the separation of enantiomers.[11][12]

The selection of the enzyme and strategy depends on the desired stereochemistry and substitution pattern of the target morpholine derivative.

Data Presentation: Comparison of Biocatalytic Methods

The following tables summarize quantitative data from literature on the biocatalytic synthesis of precursors for chiral morpholine derivatives.

Table 1: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) Catalyzed Asymmetric Reduction

Enzyme Source/NameSubstrateProductCo-factor SystemTemp (°C)pHReaction Time (h)Conversion (%)ee (%)Reference
Sporidiobolus salmonicolor KRED (Ssal-KRED)2-(2-chlorophenyl)-1-(piperidin-2-yl)ethan-1-one(R,R)-trans-2-(2-chlorophenyl)-1-(piperidin-2-yl)ethan-1-olGlucose/GDH307.030≥9899.7 (de)[13][14]
Engineered KRED from S. salmonicolor (10-mutant variant)2-(2-chlorophenyl)-1-(piperidin-2-yl)ethan-1-one(R,R)-trans-2-(2-chlorophenyl)-1-(piperidin-2-yl)ethan-1-olGlucose/GDH407.524>9999.8 (de)[13][14]
KRED-02α-amido-β-keto estercis-(2S,3R)-α-amido-β-hydroxy esterNot specifiedNot specifiedNot specifiedNot specifiedNot specified>99 (de 99)
KRED-10α-amido-β-keto estertrans-(2R,3R)-α-amido-β-hydroxy esterNot specifiedNot specifiedNot specifiedNot specifiedNot specified>99 (de 98)
Lactobacillus ADHVarious ketones and ketoesters(R)-alcoholsNAD+/Formate DehydrogenaseNot specifiedNot specifiedNot specifiedHighHigh[15]

Table 2: Transaminase (TA) Catalyzed Asymmetric Amination

Enzyme Source/NameSubstrateAmine DonorProductTemp (°C)pHReaction Time (h)Conversion (%)ee (%)Reference
Engineered (R)-ω-Transaminase (MwTAM8)Prositagliptin ketoneIsopropylamine(R)-amine intermediate for Sitagliptin458.524>99>99.9[2]
Transaminase from Arthrobacter sp.Prositagliptin ketoneIsopropylamine(R)-amine intermediate for SitagliptinNot specifiedNot specifiedNot specifiedHighHigh[10]
Transaminases (Screening hits)Spiro[3.3]heptan-2-oneAlanine(R)-spiro[3.3]heptan-2-amineNot specifiedNot specifiedNot specifiedOptimized for scale-upHigh[16]

Table 3: Lipase Catalyzed Kinetic Resolution

Enzyme Source/NameSubstrateAcyl Donor/AcceptorProductSolventTemp (°C)Reaction Time (h)Conversion (%)ee (%)Reference
Amano Lipase PS-C II(±)-2-phenylethanol derivativeIsopropenyl acetate(R)-alcohol and (S)-acetatetert-Butyl methyl etherNot specifiedNot specified42 (for R-alcohol)99.6 (R-alcohol)[17]
Candida antarctica Lipase B (CALB)Racemic chlorohydrinVinyl butanoate(S)-chlorohydrin acetateAcetonitrile30-3823-48~5099[18]
Pseudomonas cepacia Lipase (PCL)Aromatic Morita-Baylis-Hillman acetateWater (hydrolysis)Chiral alcohol and remaining acetateBuffer/DIPENot specifiedNot specified~5092 (product)[11]
Novozyme 435Aromatic Morita-Baylis-Hillman acetateWater (hydrolysis)Chiral alcohol and remaining acetateBuffer/DIPENot specifiedNot specified~5098 (product)[11]

Experimental Protocols

Protocol 1: Ketoreductase-Mediated Asymmetric Synthesis of a Chiral Diol Precursor for a Morpholine Derivative

This protocol is adapted from the synthesis of an intermediate for the protein kinase B inhibitor, ipatasertib.[13][14]

1. Materials:

  • Prochiral ketone substrate (e.g., 2-(2-chlorophenyl)-1-(piperidin-2-yl)ethan-1-one)

  • Engineered ketoreductase (e.g., a variant of Sporidiobolus salmonicolor KRED)

  • NADP+ or NAD+

  • Glucose

  • Glucose dehydrogenase (GDH) for co-factor regeneration

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Isopropyl alcohol (IPA)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

2. Enzyme Expression and Purification (General Procedure):

  • Transform E. coli BL21(DE3) cells with a plasmid containing the gene for the engineered KRED.

  • Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 20°C.

  • Harvest the cells by centrifugation, resuspend in buffer, and lyse by sonication.

  • Clarify the lysate by centrifugation and use the supernatant (cell-free extract) or purify the enzyme using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

3. Biocatalytic Reduction Reaction:

  • In a temperature-controlled reactor, prepare a solution of 100 g/L of the prochiral ketone substrate in a mixture of potassium phosphate buffer (100 mM, pH 7.5) and isopropyl alcohol (e.g., 10% v/v).

  • Add NADP+ (e.g., 0.1 mM), glucose (e.g., 1.1 equivalents), and glucose dehydrogenase (e.g., 5 g/L).

  • Initiate the reaction by adding the KRED enzyme solution (e.g., 2 g/L of lyophilized powder or cell-free extract).

  • Maintain the temperature at 40°C and stir the reaction mixture.

  • Monitor the reaction progress by HPLC or GC analysis for substrate consumption and product formation. The reaction is typically complete within 24-30 hours.

4. Product Extraction and Purification:

  • Once the reaction has reached completion, extract the product with ethyl acetate.

  • Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude chiral diol product.

  • Purify the product by column chromatography on silica gel if necessary.

5. Analysis:

  • Determine the conversion by HPLC or GC.

  • Determine the diastereomeric excess (de) and/or enantiomeric excess (ee) by chiral HPLC or GC analysis.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol Precursor

This protocol is a general procedure based on the principles of lipase-catalyzed kinetic resolution.[12][17]

1. Materials:

  • Racemic alcohol precursor for the morpholine derivative

  • Immobilized lipase (e.g., Novozyme 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • Silica gel for column chromatography

2. Enzymatic Kinetic Resolution:

  • To a solution of the racemic alcohol (1 equivalent) in the anhydrous organic solvent, add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).

  • Add the acyl donor (0.5-0.6 equivalents to achieve ~50% conversion).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction progress by TLC, GC, or HPLC until approximately 50% conversion of the starting alcohol is achieved. This is crucial for obtaining high enantiomeric excess for both the remaining alcohol and the formed ester.

3. Separation and Purification:

  • Filter off the immobilized lipase. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol and the ester product by column chromatography on silica gel.

4. Hydrolysis of the Enantiopure Ester (optional):

  • If the other enantiomer of the alcohol is desired, the separated ester can be hydrolyzed using a base (e.g., K2CO3 in methanol) or an acid.

  • After hydrolysis, extract and purify the resulting alcohol.

5. Analysis:

  • Determine the conversion by GC or HPLC.

  • Determine the enantiomeric excess (ee) of the unreacted alcohol and the alcohol obtained after hydrolysis of the ester using chiral HPLC or GC.

Visualizations

Experimental Workflow for KRED-Mediated Synthesis

KRED_Workflow sub Prochiral Ketone Substrate kred Ketoreductase (KRED) NADP+, GDH/Glucose sub->kred Biocatalytic Reduction product Chiral Alcohol Precursor kred->product cyclization Chemical Cyclization product->cyclization morpholine Chiral Morpholine Derivative cyclization->morpholine purification Purification morpholine->purification final_product Final Product purification->final_product

Caption: Workflow for the biocatalytic synthesis of a chiral morpholine derivative using a ketoreductase.

Logical Relationship of Biocatalytic Strategies

Biocatalytic_Strategies cluster_precursors Chiral Precursors cluster_enzymes Enzymatic Methods center Chiral Morpholine Derivatives amino_alcohol Chiral Amino Alcohols amino_alcohol->center cyclization to kred Ketoreductases (KREDs) Asymmetric Reduction kred->amino_alcohol produces ta Transaminases (TAs) Asymmetric Amination ta->amino_alcohol produces lipase Lipases Kinetic Resolution lipase->amino_alcohol resolves

Caption: Key biocatalytic strategies for accessing chiral morpholine derivatives via chiral precursors.

Conclusion

Biocatalytic methods provide highly efficient and selective routes for the synthesis of chiral morpholine derivatives. The use of ketoreductases, transaminases, and lipases allows for the production of enantiomerically pure precursors, which can be readily converted to the desired morpholine-containing target molecules. These enzymatic approaches are increasingly being adopted in the pharmaceutical industry to meet the growing demand for sustainable and cost-effective manufacturing processes for chiral drugs.[3][4] The protocols and data presented herein serve as a guide for researchers and scientists in the development of novel biocatalytic syntheses of chiral morpholine derivatives.

References

Application Notes and Protocols: N-Boc Deprotection of Hydroxymethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the construction of complex molecules such as active pharmaceutical ingredients. Its widespread use is attributed to its stability across a broad spectrum of chemical conditions and its straightforward removal under acidic conditions. Hydroxymethylmorpholine derivatives are valuable building blocks in medicinal chemistry, and the efficient deprotection of their N-Boc-protected precursors is a critical step in many synthetic routes.

This document provides detailed application notes and experimental protocols for the N-Boc deprotection of hydroxymethylmorpholine derivatives. It covers the most common acidic deprotection methods using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), as well as alternative methods for substrates with acid-sensitive functional groups.

Deprotection Methods Overview

The selection of an appropriate N-Boc deprotection method is contingent on the overall chemical architecture of the hydroxymethylmorpholine derivative, particularly the presence of other acid-labile protecting groups or functionalities.

Primary Methods: Acidic Deprotection

Acid-catalyzed removal of the Boc group is the most frequently employed strategy. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine as an ammonium salt.

Key Considerations for Acidic Deprotection:

  • Stoichiometry of Acid: A significant excess of acid is typically used to ensure complete and rapid reaction.

  • Solvent: Anhydrous dichloromethane (DCM) is a common solvent, though others like dioxane, methanol, or ethyl acetate can be used.

  • Temperature: Reactions are often initiated at 0 °C to moderate any exothermic processes and then allowed to warm to room temperature.

  • Work-up: Neutralization with a base is required to isolate the free amine.

Alternative Methods

For substrates containing other acid-sensitive groups where selective deprotection is desired, alternative, milder, or non-acidic methods can be employed. These are particularly relevant in the synthesis of complex, multi-functionalized molecules.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes typical reaction conditions and expected outcomes for various N-Boc deprotection methods applicable to hydroxymethylmorpholine derivatives.

MethodReagents & ConditionsTypical Reaction TimeYieldKey Advantages & Considerations
TFA/DCM 20-50% TFA in DCM, 0 °C to RT1 - 4 hours>90%Fast, efficient, and reliable. TFA is volatile and easily removed. Requires careful neutralization during work-up.[1][2]
HCl in Dioxane/MeOH 4M HCl in Dioxane or MeOH, RT1 - 16 hours>90%Forms the hydrochloride salt directly, which can sometimes be isolated by filtration. Can be slower than TFA.[3][4]
p-Toluenesulfonic Acid (TsOH) TsOH·H₂O in DME, 40 °C2 hours~90-98%A solid, less corrosive acid. The resulting tosylate salt may require purification to remove excess TsOH.[5]
Oxalyl Chloride in Methanol Oxalyl chloride in MeOH, RT1 - 4 hours~70-90%A mild method that can be suitable for substrates with acid-labile groups.[6][7][8]
Thermal Deprotection High temperature (e.g., 150 °C) in a suitable solvent (e.g., TFE, MeOH)30 min - 1 hourVariableUseful for substrates that are thermally stable and acid-sensitive. Requires careful temperature control.[9]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for N-Boc deprotection.

Materials:

  • N-Boc-protected hydroxymethylmorpholine derivative

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Dissolution: Dissolve the N-Boc-protected hydroxymethylmorpholine derivative in anhydrous DCM (concentration typically 0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • TFA Addition: Slowly add TFA to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v), though concentrations as low as 20% TFA can be effective.[1][2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

    • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected hydroxymethylmorpholine derivative.

  • Purification: If necessary, purify the product by column chromatography, crystallization, or distillation.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method directly yields the hydrochloride salt of the amine, which can sometimes be advantageous for purification and handling.

Materials:

  • N-Boc-protected hydroxymethylmorpholine derivative

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, for dissolution)

  • Diethyl ether (for precipitation)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolution: Dissolve the N-Boc-protected hydroxymethylmorpholine derivative in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • HCl Addition: Add an excess of 4M HCl in dioxane to the stirred solution at room temperature.[3]

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the reaction by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate out of the solution.

  • Isolation:

    • If a precipitate has formed, collect the solid by filtration. Wash the solid with a non-polar solvent like diethyl ether to remove any non-polar impurities.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue is the crude hydrochloride salt.

  • Purification: The hydrochloride salt can often be purified by recrystallization. To obtain the free amine, the salt can be dissolved in water and neutralized with a base (e.g., NaOH, NaHCO₃), followed by extraction with an organic solvent.

Visualizations

N_Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine N-Boc-Hydroxymethylmorpholine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Acid H-A (e.g., TFA, HCl) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Amine_Salt Ammonium Salt Carbamic_Acid->Amine_Salt - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tert_Butyl_Cation->Isobutylene - H⁺ Deprotection_Workflow Start Start: N-Boc Protected Hydroxymethylmorpholine Dissolve 1. Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolve Add_Acid 2. Add Acid (e.g., TFA or HCl/Dioxane) at 0°C to RT Dissolve->Add_Acid React 3. Stir and Monitor (TLC or LC-MS) Add_Acid->React Workup 4. Aqueous Work-up (Neutralization & Extraction) React->Workup Isolate 5. Isolate Crude Product (Solvent Evaporation) Workup->Isolate Purify 6. Purify Product (Chromatography/Crystallization) Isolate->Purify End End: Deprotected Hydroxymethylmorpholine Purify->End Method_Selection node_rect node_rect Start Substrate Contains Other Acid-Sensitive Groups? Method_Mild Consider Mild/Alternative Methods: - Oxalyl Chloride/MeOH - Thermal Deprotection Start->Method_Mild Yes Method_Standard Use Standard Acidic Methods: - TFA/DCM - HCl/Dioxane Start->Method_Standard No Yes Yes No No

References

Synthesis of (S)-N-Boc-2-aminomethylmorpholine from the Hydroxymethyl Analog: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the three-step synthesis of (S)-N-Boc-2-aminomethylmorpholine, a valuable chiral building block in drug discovery, from its corresponding hydroxymethyl analog, (S)-N-Boc-2-hydroxymethylmorpholine. The synthesis involves the conversion of the primary alcohol to a mesylate, followed by nucleophilic substitution with an azide, and subsequent reduction to the desired primary amine.

Introduction

Chiral morpholine derivatives are prevalent scaffolds in a wide range of biologically active compounds and approved pharmaceuticals. The aminomethylmorpholine moiety, in particular, serves as a key structural element that can influence potency, selectivity, and pharmacokinetic properties. This protocol outlines a reliable and reproducible method for the preparation of enantiomerically pure (S)-N-Boc-2-aminomethylmorpholine, starting from the readily available hydroxymethyl precursor. The Boc (tert-butoxycarbonyl) protecting group ensures the stability of the morpholine nitrogen throughout the synthetic sequence.

Overall Reaction Scheme

The synthetic pathway is a three-step process:

  • Mesylation: The hydroxyl group of this compound is converted into a good leaving group, a mesylate, by reaction with methanesulfonyl chloride (MsCl) in the presence of a base.

  • Azidation: The mesylate intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) to introduce the azide functionality.

  • Reduction: The azide is reduced to the primary amine via catalytic hydrogenation to yield the final product.

Data Summary

The following table summarizes the quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1MesylationThis compoundtert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylateMsCl, Et₃NDCM0 to RT2~95
2Azidationtert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylatetert-Butyl (S)-2-(azidomethyl)morpholine-4-carboxylateNaN₃DMF8012~90
3Reductiontert-Butyl (S)-2-(azidomethyl)morpholine-4-carboxylate(S)-N-Boc-2-aminomethylmorpholineH₂, 10% Pd/CMethanolRT4~98

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.

Step 1: Synthesis of tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate (Mesylate Intermediate)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) at 0 °C under a nitrogen atmosphere, add triethylamine (Et₃N, 1.5 eq.).

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude mesylate. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of tert-Butyl (S)-2-(azidomethyl)morpholine-4-carboxylate (Azide Intermediate)

Procedure:

  • Dissolve the crude mesylate from Step 1 (1.0 eq.) in anhydrous dimethylformamide (DMF, 10 volumes).

  • Add sodium azide (NaN₃, 3.0 eq.) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure azide intermediate.

Step 3: Synthesis of (S)-N-Boc-2-aminomethylmorpholine (Final Product)

Procedure:

  • Dissolve the azide intermediate from Step 2 (1.0 eq.) in methanol (10 volumes).

  • Carefully add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the final product, (S)-N-Boc-2-aminomethylmorpholine, which is often of sufficient purity for subsequent use.

Visualizations

Synthetic Workflow

Synthesis_Workflow Start This compound Mesylate tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate Start->Mesylate  MsCl, Et3N  DCM, 0°C to RT Azide tert-Butyl (S)-2-(azidomethyl)morpholine-4-carboxylate Mesylate->Azide  NaN3  DMF, 80°C Product (S)-N-Boc-2-aminomethylmorpholine Azide->Product  H2, 10% Pd/C  Methanol, RT

Caption: Three-step synthesis of (S)-N-Boc-2-aminomethylmorpholine.

Logical Relationship of Intermediates

Intermediates cluster_0 Reaction Sequence Starting Material This compound Mesylate Intermediate tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate Starting Material->Mesylate Intermediate Activation of Hydroxyl Azide Intermediate tert-Butyl (S)-2-(azidomethyl)morpholine-4-carboxylate Mesylate Intermediate->Azide Intermediate Nucleophilic Displacement Final Product (S)-N-Boc-2-aminomethylmorpholine Azide Intermediate->Final Product Reduction

Application Notes and Protocols for the Chromatographic Purification of (S)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic purification of (S)-N-Boc-2-hydroxymethylmorpholine, a key chiral building block in medicinal chemistry. The following sections outline the methodologies, data presentation, and visual workflows to guide researchers in achieving high purity of the target compound.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical integrity is crucial for the desired biological activity of the final product. While some synthetic routes aim for direct crystallization of the product, chromatographic purification is often necessary to remove impurities such as diastereomers, starting materials, and reaction byproducts. These protocols are based on established methods for the purification of Boc-protected amines and alcohol-containing compounds.[1][2]

Chromatographic Purification Data

Purification of this compound is typically achieved using silica gel column chromatography. The choice of solvent system (eluent) is critical for achieving good separation. Below is a summary of typical conditions and expected outcomes based on purifications of analogous compounds.

ParameterTypical Value/ConditionExpected OutcomeReference
Stationary Phase Silica Gel (230-400 mesh)Good separation of polar compounds[2]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Methanol GradientSeparation of starting materials, byproducts, and the desired product[1]
Elution Gradient Step or linear gradient, e.g., 0% to 50% Ethyl Acetate in HexaneElution of the product at an optimal polarityN/A
Typical Rf 0.3 - 0.5 in the collection solvent mixtureIndication of good separation on TLC plate before scaling to columnN/A
Purity (Post-Column) >95% (as determined by HPLC or NMR)High-purity compound suitable for subsequent synthetic steps[]
Yield Variable, dependent on reaction success and loadingHigh recovery of the purified product[4]

Experimental Protocols

General N-Boc Protection of (S)-2-hydroxymethylmorpholine

This protocol describes a general method for the N-Boc protection of the parent amine, which is a common preceding step to purification.

Materials:

  • (S)-2-hydroxymethylmorpholine

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography (230-400 mesh)

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Dissolve (S)-2-hydroxymethylmorpholine (1.0 eq) in DCM or THF.

  • Add triethylamine (1.1-1.5 eq) to the solution.[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)2O (1.1-1.2 eq) in the same solvent dropwise.[5]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with water and brine.[5]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.[5]

Silica Gel Column Chromatography Protocol

This protocol details the purification of the crude this compound.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Equilibrate the column with the starting eluent (e.g., 100% Hexane or a low percentage of Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the starting eluent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column bed.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate (or methanol if using a DCM/MeOH system). A typical gradient might be from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • TLC Analysis: Spot fractions onto a TLC plate and develop in the elution solvent. Visualize the spots using a suitable stain such as potassium permanganate or ceric ammonium molybdate, as the product is UV-inactive.

  • Product Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound as a colorless oil or white solid.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the purification process.

G Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Start: (S)-2-hydroxymethylmorpholine reaction N-Boc Protection ((Boc)2O, Base, Solvent) start->reaction workup Aqueous Workup (Quench, Wash, Dry) reaction->workup crude Crude (S)-N-Boc-2- hydroxymethylmorpholine workup->crude loading Sample Loading on Silica Column crude->loading Dissolve/Adsorb elution Gradient Elution (Hexane/Ethyl Acetate) loading->elution monitoring Fraction Collection & TLC Analysis elution->monitoring pooling Combine Pure Fractions & Evaporate monitoring->pooling end Pure (S)-N-Boc-2- hydroxymethylmorpholine pooling->end Final Product

Caption: Workflow for the synthesis and purification of this compound.

G Key Factors in Chromatographic Purification cluster_params Chromatography Parameters cluster_analysis Monitoring & Analysis cluster_compound Compound Properties center Successful Purification stationary Stationary Phase (Silica Gel) stationary->center mobile Mobile Phase (Solvent System & Gradient) mobile->center loading Sample Loading Technique loading->center flow Flow Rate flow->center tlc TLC Monitoring tlc->center stain Visualization Stain stain->tlc polarity Polarity of Compound & Impurities polarity->mobile influences choice of

Caption: Factors influencing the success of chromatographic purification.

References

Application Notes and Protocols for the Preparation and Evaluation of Checkpoint Kinase 1 (CHK1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2][3] In response to DNA damage or replication stress, CHK1 is activated by the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[2][4] Activated CHK1 then phosphorylates downstream targets to induce cell cycle arrest, providing time for DNA repair, or to initiate apoptosis if the damage is irreparable.[2] Many cancer cells, particularly those with a deficient p53 pathway, exhibit a heightened reliance on CHK1-mediated S and G2/M checkpoints for survival.[1] This dependency makes CHK1 an attractive therapeutic target. By inhibiting CHK1, cancer cells with damaged DNA are forced into mitosis, leading to mitotic catastrophe and cell death.[1][5]

These application notes provide an overview of the CHK1 signaling pathway and detailed protocols for the preparation and evaluation of CHK1 inhibitors, which are crucial for the development of novel cancer therapeutics. Several CHK1 inhibitors have been developed and are in various stages of preclinical and clinical evaluation.[6][7][8]

CHK1 Signaling Pathway

The ATR-CHK1 signaling pathway is a cornerstone of the cellular response to DNA damage. Upon detection of single-stranded DNA (ssDNA), which can result from DNA damage or replication stress, ATR is recruited and activated.[9] ATR then phosphorylates and activates CHK1.[2][9] Activated CHK1 subsequently phosphorylates and inactivates the Cdc25 family of phosphatases (Cdc25A, B, and C).[2][9] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, primarily in the S and G2/M phases.[2][9][10]

CHK1_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 (Phosphatase) CHK1->Cdc25 phosphorylates & inhibits CHK1_inhibitor CHK1 Inhibitor CHK1_inhibitor->CHK1 inhibits CDK_Cyclin CDK-Cyclin Complexes Cdc25->CDK_Cyclin dephosphorylates & activates Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Cdc25->Mitotic_Catastrophe inhibition leads to Cell_Cycle_Arrest S/G2-M Phase Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest progression blocked by inactive CDKs

Figure 1: Simplified CHK1 signaling pathway in response to DNA damage and its inhibition.

Data on Selected CHK1 Inhibitors

The following tables summarize the biochemical and cellular potency of several well-characterized CHK1 inhibitors. This data is essential for comparing the relative efficacy of these compounds.

Table 1: Biochemical Potency of CHK1 Inhibitors
Compound Target IC50 (nM) Ki (nM) Assay Type
Chk1-IN-3Chk10.4N/ABiochemical Assay
Prexasertib (LY2606368)Chk1<10.9Cell-free Assay
GDC-0575Chk11.2N/ABiochemical Assay
AZD7762Chk153.6Scintillation Proximity Assay
SRA737Chk1N/AN/AN/A
CHIR-124Chk10.3N/ABiochemical Assay

N/A: Not Available

Table 2: Cellular Potency of CHK1 Inhibitors Against Various Cancer Cell Lines
Compound Cell Line Cancer Type IC50 (nM)
Chk1-IN-3MinoMantle Cell Lymphoma155
Jeko-1Mantle Cell Lymphoma36
MV4-11Acute Myeloid Leukemia39
Z-138Mantle Cell Lymphoma13
Prexasertib (LY2606368)Ovarian Cancer Cell LinesOvarian Cancer1-10
JHOS2Ovarian Cancer8400
AZD7762Multiple Cancer Cell LinesVarious0.005 (as reported in one source)
SRA737Anogenital CancerAnogenital Cancer(Objective Response Rate of 25% in combination with gemcitabine)[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments used in the preliminary evaluation of CHK1 inhibitors.

Protocol 1: In Vitro CHK1 Kinase Assay

This assay measures the direct inhibitory effect of a compound on CHK1 kinase activity.[12][13][14]

Materials:

  • Recombinant human CHK1 enzyme

  • CHK1 kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[15]

  • Test inhibitor dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)[13][14]

  • 384-well or 96-well white assay plates

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Reaction Setup: In an assay plate, add the following in order:

    • Diluted inhibitor or DMSO (for control wells).

    • CHK1 enzyme diluted in kinase assay buffer.

    • A mixture of the CHK1 substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for CHK1.[15]

  • Kinase Reaction: Initiate the reaction and incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) to allow the kinase reaction to proceed.[13][15]

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.[15]

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[15]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

Protocol 2: Cell Viability Assay

This assay determines the effect of a CHK1 inhibitor on cell proliferation and viability.[1][16][17]

Materials:

  • Selected cancer cell lines (e.g., HT29, AsPC-1)[1]

  • Complete cell culture medium

  • 96-well plates

  • CHK1 inhibitor stock solution (e.g., 10 mM in DMSO)[1]

  • DNA-damaging agent (optional, for combination studies, e.g., Gemcitabine, Cisplatin)[1]

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)[17]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well).[1] Allow cells to adhere overnight.

  • Drug Treatment:

    • Single Agent: Prepare serial dilutions of the CHK1 inhibitor in complete medium. Replace the old medium with the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO only).[1]

    • Combination Therapy: To assess chemo-potentiation, treat cells with a fixed, sub-lethal concentration of a DNA-damaging agent in combination with serial dilutions of the CHK1 inhibitor.[1]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.[16]

  • Measurement of Cell Viability: Add the chosen viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.[17]

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 or GI50 value.[1][17]

Protocol 3: Western Blotting for Target Engagement and Downstream Effects

This protocol is used to confirm the inhibition of CHK1 activity in cells by assessing the phosphorylation status of CHK1 and its downstream targets.[1][17]

Materials:

  • Cancer cell lines

  • CHK1 inhibitor

  • DNA-damaging agent (optional)

  • Ice-cold PBS

  • RIPA buffer supplemented with protease and phosphatase inhibitors[17]

  • BCA or Bradford assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[17]

  • Primary antibodies (e.g., anti-phospho-CHK1, anti-total CHK1, anti-γH2AX)[17]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed and treat cells with the CHK1 inhibitor, with or without a DNA-damaging agent, for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][17]

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[17]

    • Transfer the separated proteins to a PVDF membrane.[17]

    • Block the membrane for 1 hour at room temperature.[17]

    • Incubate the membrane with primary antibodies overnight at 4°C.[17]

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.[1]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel CHK1 inhibitors.

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_Evaluation In Vitro Evaluation cluster_Preclinical Preclinical Studies Compound_Design Compound Design & Synthesis Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Design->Biochemical_Assay Cell_Viability Cell-Based Viability Assays (IC50/GI50 Determination) Biochemical_Assay->Cell_Viability Active Compounds Target_Engagement Target Engagement Assays (Western Blot for pCHK1) Cell_Viability->Target_Engagement Potent Compounds In_Vivo In Vivo Xenograft Models (Efficacy & Toxicity) Target_Engagement->In_Vivo Lead Compounds

Figure 2: General workflow for the development and evaluation of CHK1 inhibitors.

Conclusion

The development of potent and selective CHK1 inhibitors represents a promising strategy in cancer therapy, particularly for tumors with p53 deficiencies. The protocols and data presented here provide a foundational guide for researchers in the field of drug discovery and development to synthesize and evaluate novel CHK1 inhibitors. Rigorous in vitro and in vivo testing is essential to identify lead compounds with the potential for clinical translation.

References

Application Notes and Protocols: Asymmetric Hydrogenation of Dehydromorpholines to 2-Substituted Chiral Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral morpholines are privileged structural motifs found in a wide array of pharmaceuticals and bioactive molecules. Specifically, 2-substituted chiral morpholines are key components in drugs such as the antidepressant Reboxetine, the antiemetic Aprepitant, and the appetite suppressant Phendimetrazine.[1][2][3][4] The precise control of the stereocenter at the C2 position is crucial for their pharmacological activity.

Transition-metal-catalyzed asymmetric hydrogenation has emerged as one of the most efficient and atom-economical methods for the synthesis of chiral compounds.[5] This document provides detailed application notes and protocols for the asymmetric hydrogenation of N-acyl dehydromorpholines to yield valuable 2-substituted chiral morpholines, a method first reported by Li et al.[5] This approach utilizes a rhodium complex with a large-bite-angle bisphosphine ligand, achieving excellent enantioselectivities (up to 99% ee) and quantitative yields.[5]

This transformation is particularly noteworthy as the asymmetric hydrogenation of 2-substituted dehydromorpholines is challenging due to the sterically congested and electron-rich nature of the enamine-type substrate.[5] The introduction of an N-acyl directing group is a key strategy to activate the substrate for successful hydrogenation.[5]

Reaction Principle and Catalytic System

The core of this application is the enantioselective addition of hydrogen across the C=C double bond of a 2-substituted N-acyl dehydromorpholine. The stereochemical outcome is controlled by a chiral catalyst complex formed in situ from a rhodium precursor and a chiral diphosphine ligand.

General Reaction Scheme:

Figure 1. General scheme for the asymmetric hydrogenation of dehydromorpholines.

Catalyst System:

The optimal catalyst system for this transformation is a rhodium complex bearing the (S,S,S)-(-)-Ph-SKP ligand (also referred to as (S)-SKP).[5] SKP is a chiral diphosphine ligand featuring a rigid spiroketal backbone, which creates a large P-Rh-P bite angle. This structural feature is crucial for achieving high enantioselectivity.[6]

  • Rhodium Precursor: [Rh(COD)₂]SbF₆ (Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate)

  • Chiral Ligand: (S)-SKP ((-)-1,13-Bis(diphenyl)phosphino-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene)

The active catalyst is typically prepared in situ by mixing the rhodium precursor and the chiral ligand in a suitable solvent prior to the introduction of the substrate and hydrogen.

Data Presentation: Substrate Scope and Performance

The Rh/(S)-SKP catalytic system demonstrates broad applicability across various N-acyl-2-aryl-dehydromorpholines, consistently delivering high yields and exceptional enantioselectivities. The data below is summarized from the work of Li et al.[5]

Table 1: Asymmetric Hydrogenation of 2-Aryl Dehydromorpholines with N-Boc Protection

EntryR (Substrate)Yield (%)ee (%)
1Phenyl>9999
24-Fluorophenyl>9999
34-Chlorophenyl>9999
44-Bromophenyl>9999
54-(Trifluoromethyl)phenyl>9999
63-Chlorophenyl>9999
72-Chlorophenyl>9994
82-Naphthyl>9999
93,5-Dimethylphenyl>9999

Conditions: Substrate (0.1 mmol), [Rh(COD)₂]SbF₆ (1.0 mol%), (S)-SKP (1.05 mol%), H₂ (50 atm), Solvent (DCM, 2 mL), room temperature, 12 h.

Table 2: Influence of the N-Acyl Protecting Group

EntryN-Protecting Group (R'=Ph)Yield (%)ee (%)
1Boc>9999
2Cbz>9998
3Acetyl (Ac)>9997
4Benzoyl (Bz)>9998

Conditions: Substrate (0.1 mmol), [Rh(COD)₂]SbF₆ (1.0 mol%), (S)-SKP (1.05 mol%), H₂ (50 atm), Solvent (DCM, 2 mL), room temperature, 12 h.

Experimental Protocols

The following are detailed protocols for the synthesis of the substrate, catalyst preparation, and the asymmetric hydrogenation reaction.

Protocol 1: General Procedure for the Synthesis of N-Boc-2-Aryl-Dehydromorpholine Substrates

This protocol describes a typical procedure for synthesizing the starting material.

G start Start: Weigh Reagents reagents Combine 2-bromoacetophenone derivative (1.0 eq), diethanolamine (1.2 eq), and K₂CO₃ (2.0 eq) in acetonitrile (MeCN). start->reagents reflux Reflux the mixture for 12 hours. Monitor reaction by TLC. reagents->reflux cool Cool the reaction to room temperature. reflux->cool filter Filter off solid K₂CO₃ and salts. Wash the filter cake with MeCN. cool->filter concentrate Concentrate the filtrate under reduced pressure. filter->concentrate dissolve Dissolve the crude residue in Dichloromethane (DCM). concentrate->dissolve boc Add Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and Triethylamine (Et₃N) (1.5 eq). dissolve->boc stir Stir at room temperature for 4 hours. boc->stir workup Wash with saturated NaHCO₃ solution, then with brine. Dry over Na₂SO₄. stir->workup purify Purify by flash column chromatography (Silica gel, petroleum ether/ethyl acetate). workup->purify end Product: N-Boc-2-Aryl-Dehydromorpholine purify->end

Figure 2. Workflow for the synthesis of dehydromorpholine substrates.

  • Reaction Setup: In a round-bottom flask, combine the substituted 2-bromoacetophenone (1.0 eq), diethanolamine (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile.

  • Cyclization: Reflux the mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Part 1): After cooling to room temperature, filter the solid salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • N-Protection: Dissolve the crude residue in dichloromethane (DCM). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and triethylamine (Et₃N, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Work-up (Part 2): Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure N-Boc-2-aryl-dehydromorpholine substrate.

Protocol 2: General Procedure for Asymmetric Hydrogenation

This protocol details the setup and execution of the catalytic hydrogenation. Caution: This reaction involves hydrogen gas under pressure and should be performed in a suitable high-pressure reactor (autoclave) in a well-ventilated fume hood by trained personnel.

G start Start: Prepare Catalyst catalyst_prep In a glovebox, add [Rh(COD)₂]SbF₆ (1.0 mol%) and (S)-SKP ligand (1.05 mol%) to a vial. Add degassed DCM, stir for 30 min. start->catalyst_prep transfer Transfer the prepared catalyst solution to the vial containing the substrate. catalyst_prep->transfer substrate_add Add N-acyl-dehydromorpholine substrate (0.1 mmol) to a glass vial equipped with a stir bar. substrate_add->transfer autoclave Place the vial into a high-pressure autoclave. Seal the autoclave. transfer->autoclave purge Purge the autoclave with H₂ gas three times to remove air. autoclave->purge pressurize Pressurize the autoclave to 50 atm with H₂. purge->pressurize react Stir the reaction at room temperature for 12 hours. pressurize->react depressurize Carefully vent the H₂ pressure. react->depressurize concentrate Concentrate the reaction mixture under reduced pressure. depressurize->concentrate analysis Analyze the crude product. concentrate->analysis conversion Determine conversion by ¹H NMR spectroscopy. analysis->conversion ee Determine enantiomeric excess (ee) by chiral stationary phase HPLC. analysis->ee end Product: Chiral 2-Substituted Morpholine ee->end

Figure 3. Experimental workflow for the asymmetric hydrogenation.

  • Catalyst Preparation: In an inert atmosphere (glovebox), weigh [Rh(COD)₂]SbF₆ (1.0 mol%) and the (S)-SKP ligand (1.05 mol%) into a vial. Add the required volume of degassed solvent (e.g., Dichloromethane, DCM) and stir the mixture for 30 minutes at room temperature to form the active catalyst solution.

  • Reaction Setup: In a separate glass vial equipped with a magnetic stir bar, add the dehydromorpholine substrate (1.0 eq, e.g., 0.1 mmol).

  • Combine: Transfer the prepared catalyst solution to the vial containing the substrate.

  • Autoclave: Place the vial inside a high-pressure autoclave. Seal the reactor according to the manufacturer's instructions.

  • Hydrogenation: Remove the autoclave from the glovebox. Purge the system with hydrogen gas three times before pressurizing to the desired pressure (e.g., 50 atm).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Remove the vial from the autoclave and concentrate the solvent under reduced pressure.

  • Analysis:

    • Conversion: Determine the conversion of the starting material by ¹H NMR analysis of the crude product.

    • Enantiomeric Excess (ee): Determine the ee of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column (e.g., Chiralcel series) with a suitable mobile phase (e.g., hexane/isopropanol mixture).

Plausible Catalytic Cycle

The mechanism for the rhodium-catalyzed asymmetric hydrogenation of N-acyl enamides generally follows the "unsaturated pathway".[7][8][9] The key steps involve coordination of the substrate to the chiral rhodium complex, followed by oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination.

G A [Rh(S-SKP)(Solvent)₂]⁺ Active Catalyst B [Rh(S-SKP)(Substrate)]⁺ Substrate Coordination (Diastereomeric Complexes) A->B + Substrate - Solvent C [Rh(H)₂(S-SKP)(Substrate)]⁺ Oxidative Addition of H₂ (Rate-Determining Step) B->C + H₂ D [Rh(H)(S-SKP)(Alkyl)]⁺ Migratory Insertion C->D E [Rh(S-SKP)(Solvent)₂]⁺ + Product Reductive Elimination D->E E->A

Figure 4. Plausible catalytic cycle for the Rh-SKP catalyzed hydrogenation.

  • Substrate Coordination: The dehydromorpholine substrate coordinates to the solvated chiral rhodium(I) catalyst, forming diastereomeric rhodium-substrate complexes.

  • Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a rhodium(III) dihydride species. This step is often the rate-determining and enantio-determining step.

  • Migratory Insertion: One of the hydride ligands inserts into the coordinated C=C bond of the substrate, forming a rhodium-alkyl intermediate.

  • Reductive Elimination: The second hydride ligand combines with the alkyl group, reductively eliminating the hydrogenated product and regenerating the active rhodium(I) catalyst for the next cycle.

Discussion on Alternative Catalysts

While the Rh-SKP system is highly effective, researchers may consider other catalytic systems for asymmetric hydrogenation.

  • Ruthenium Catalysts: Chiral Ru-bisphosphine complexes (e.g., Ru-BINAP) are powerful catalysts, particularly for the hydrogenation of ketones and certain olefins.[10] However, for N-acyl enamides, they often require different reaction conditions and may exhibit different stereoselectivity compared to rhodium catalysts. Their application to dehydromorpholines has not been reported and would likely require significant optimization.

  • Iridium Catalysts: Chiral Iridium complexes with P,N-ligands are highly effective for the hydrogenation of unfunctionalized olefins and imines. Their efficacy for electron-rich and sterically hindered enamides like dehydromorpholines is less established and may present challenges in reactivity and selectivity.

For the specific class of 2-substituted dehydromorpholines, the Rh-SKP system remains the state-of-the-art and recommended starting point for any investigation due to its demonstrated high efficiency and excellent enantiocontrol.[5]

References

Troubleshooting & Optimization

Optimizing yield and purity in (S)-N-Boc-2-hydroxymethylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-N-Boc-2-hydroxymethylmorpholine. Our aim is to help you optimize yield and purity by addressing common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent and efficient synthesis starts from commercially available (R)-epichlorohydrin and an appropriate amino alcohol, followed by cyclization and N-Boc protection. An alternative route involves the reduction of an N-Boc protected morpholine-2-carboxylic acid derivative. The choice of route often depends on the scale of the synthesis, available starting materials, and desired purity profile. One notable method involves a one-pot procedure from (S)-epichlorohydrin and amino alcohols, which can be advantageous for process throughput.[1]

Q2: I am having trouble with the Boc protection step. What are the common issues?

A2: Difficulties during the Boc protection of the hydroxymethylmorpholine intermediate can arise from several factors:

  • Poor solubility of the starting material: The intermediate may have poor solubility in common organic solvents. Using a biphasic system with a base like sodium hydroxide can improve solubility and facilitate the reaction.

  • Side reactions: The formation of a mixed anhydride between the carboxylate (if present) and Boc anhydride (Boc₂O) can lead to undesired amide dimers. Running the reaction in an aqueous basic solution can help hydrolyze the mixed anhydride.

  • Incomplete reaction: Ensure you are using a sufficient excess of Boc₂O and an appropriate base (e.g., triethylamine, NaOH). The reaction progress should be monitored by TLC or LC-MS until the starting material is fully consumed.

Q3: My overall yield is low. Which steps are the most critical for optimization?

A3: The cyclization step is often the most critical for maximizing the overall yield. Key parameters to optimize include:

  • Reaction Temperature: Careful control of the temperature during the reaction of epichlorohydrin is crucial, as the reaction is often exothermic.[2] Uncontrolled temperature increases can lead to the formation of side products and a decrease in yield.

  • Choice of Base: The base used for the cyclization step can significantly impact the yield. Common bases include sodium hydroxide and triethylamine. The optimal base and its concentration should be determined empirically for your specific substrate.

  • Solvent: The choice of solvent can influence reaction rates and selectivity. Protic solvents like isopropanol and water are often used in the initial reaction with epichlorohydrin.

Q4: What are the typical impurities I should look for, and how can I remove them?

A4: Common impurities include unreacted starting materials, byproducts from side reactions during cyclization, and excess Boc anhydride. While some syntheses are designed to be chromatography-free, purification strategies for polar N-Boc protected alcohols may be necessary.[1]

  • Flash Chromatography: This is a standard method for removing impurities with different polarities.

  • Crystallization: If the final product is a solid, crystallization can be a highly effective and scalable purification method.

  • Aqueous Workup: A thorough aqueous workup can remove water-soluble impurities and excess reagents. For instance, washing with a dilute acid can remove basic impurities, while a bicarbonate wash can remove acidic byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Cyclization Step - Incorrect reaction temperature.- Suboptimal base or solvent.- Incomplete reaction.- Carefully control the temperature, especially during the addition of reagents. An exotherm is common.[2]- Screen different bases (e.g., NaOH, K₂CO₃, Et₃N) and solvents (e.g., MeOH, iPrOH, MeCN).- Monitor the reaction by TLC or LC-MS to ensure completion. Consider extending the reaction time if necessary.
Incomplete Boc Protection - Insufficient Boc₂O or base.- Poor solubility of the amine starting material.- Steric hindrance around the amine.- Use a slight excess of Boc₂O (1.1-1.5 equivalents).- For poorly soluble amines, consider using aqueous NaOH or a biphasic system.- If sterically hindered, a stronger base or longer reaction time may be required.
Formation of Side Products - During Cyclization: Formation of regioisomers or oligomers.- During Boc Protection: Formation of N,N-di-Boc protected amine or reaction with the hydroxyl group.- Optimize the reaction conditions for the cyclization to favor the desired product (e.g., temperature, rate of addition).- During Boc protection, use controlled stoichiometry and monitor the reaction closely to avoid over-reaction. The hydroxyl group is generally less reactive than the amine.
Difficulty in Purification - Product is a polar oil.- Impurities have similar polarity to the product.- If direct crystallization is not possible, consider flash column chromatography with a suitable solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).- A chromatography-free approach involving an aqueous workup and extraction has been reported to be effective.[1]- For challenging separations, preparative HPLC may be necessary.[3]

Experimental Protocols

Protocol 1: Synthesis of (S)-4-benzyl-2-(hydroxymethyl)morpholine

This protocol describes the initial reaction and cyclization to form the morpholine ring.

  • Reaction Setup: In a reaction vessel, combine N-benzylethanolamine (1.0 eq), water, and 2-propanol.

  • Addition of Epichlorohydrin: Cool the mixture and add (R)-epichlorohydrin (1.05 eq) while maintaining a low temperature.

  • Cyclization: Stir the solution overnight. Then, add a 35 wt% aqueous solution of a suitable base (e.g., Et₄NOH, 1.3 eq) over a short period. An exotherm may be observed.

  • Quenching and Extraction: After several hours, quench the reaction with 1 M HCl to a pH of approximately 9. Add water and extract the product with dichloromethane (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: N-Boc Protection of (S)-2-hydroxymethylmorpholine

This protocol details the protection of the secondary amine.

  • Dissolution: Dissolve the crude (S)-2-hydroxymethylmorpholine intermediate in a suitable solvent such as methanol.

  • Addition of Boc Anhydride: To the stirred solution at room temperature, add di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) portion-wise over an extended period (e.g., 90 minutes).

  • Reaction Monitoring: Stir the reaction overnight at room temperature and monitor for completion using TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude N-Boc protected product. Further purification, if necessary, can be performed at this stage.

Quantitative Data Summary

Parameter Condition A Condition B Yield/Purity Outcome Reference
Cyclization Base 35 wt% Et₄NOH (aq)K₂CO₃A 41% overall yield from (R)-epichlorohydrin was achieved with Et₄NOH without chromatography.[3]
Boc Protection Solvent MethanolDichloromethaneMethanol is a common solvent for the Boc protection of the morpholine intermediate.[3]
Purification Method No ChromatographyFlash ChromatographyA process has been developed that avoids chromatography, yielding a product with >99% ee.[3]

Visualizing the Workflow and Troubleshooting

Synthesis Workflow

Synthesis_Workflow A (R)-Epichlorohydrin + N-Benzylethanolamine B Ring Opening & Cyclization A->B Base, Solvent C (S)-4-Benzyl-2- (hydroxymethyl)morpholine B->C D Hydrogenation (Debenzylation) C->D H₂, Pd/C E (S)-2-Hydroxymethylmorpholine D->E F Boc Protection (Boc)₂O E->F G (S)-N-Boc-2- (hydroxymethyl)morpholine F->G Troubleshooting_Logic start Low Overall Yield q1 Which step shows low conversion? start->q1 cyclization Cyclization q1->cyclization boc_protection Boc Protection q1->boc_protection purification Purification q1->purification sub_q1 Check Reaction Conditions cyclization->sub_q1 sub_q2 Check Reagent Stoichiometry & Quality boc_protection->sub_q2 sub_q3 Optimize Purification Method purification->sub_q3 sol1 Optimize Temperature, Base, and Solvent sub_q1->sol1 sol2 Ensure excess Boc₂O and high-quality reagents sub_q2->sol2 sol3 Consider chromatography or crystallization sub_q3->sol3

References

Morpholine Synthesis: A Technical Support Guide to Side Reactions and Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting common side reactions and byproduct formation during the synthesis of morpholine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes through a detailed understanding of the underlying chemical processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for morpholine?

A1: The two main industrial methods for synthesizing morpholine are the dehydration of diethanolamine (DEA) using a strong acid, such as sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at elevated temperature and pressure over a hydrogenation catalyst.[1] The DEG route is now more common due to its efficiency.[1]

Q2: What are the typical catalysts used in the diethylene glycol (DEG) route for morpholine synthesis?

A2: The DEG route typically employs hydrogenation catalysts. These catalysts often consist of metals like nickel, copper, or cobalt, which are frequently supported on an alumina carrier.[1][2] The specific choice of catalyst and its composition is a critical factor that significantly influences the selectivity and overall yield of the morpholine synthesis.[1]

Q3: What are the major side reactions and byproducts encountered in morpholine synthesis?

A3: Byproduct formation is a significant challenge in morpholine synthesis.

  • In the diethylene glycol (DEG) route , a key intermediate is 2-(2-aminoethoxy)ethanol (AEE). Incomplete conversion of AEE to morpholine results in its presence as a byproduct in the final product mixture.[1] Another major byproduct is N-ethylmorpholine (NEM). Additionally, high-molecular-weight condensation products, often referred to as "heavies," can form, which reduces the overall yield of morpholine.[1]

  • In the diethanolamine (DEA) route , the use of sulfuric acid as a catalyst leads to the formation of large quantities of sodium sulfate as a byproduct after the neutralization step, which presents disposal challenges.[1]

Q4: What are the expected yields for morpholine synthesis?

A4: Morpholine yields are highly dependent on the chosen synthesis route, catalyst, and specific reaction conditions. Industrial processes for the DEA route that utilize oleum have reported yields as high as 90-95%.[1] In a laboratory setting, the synthesis from DEA may yield between 35-50%.[3] For the DEG route, the conversion of diethylene glycol to morpholine can achieve over 60-90% with high selectivity under optimized conditions.[1]

Troubleshooting Guide

This guide addresses common issues encountered during morpholine synthesis, providing potential causes and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Morpholine Yield Incomplete reaction: Insufficient reaction time, temperature, or pressure.Optimize reaction parameters. Monitor reaction progress using techniques like GC to ensure completion.
Catalyst deactivation (DEG route): Poisoning by impurities (e.g., sulfur compounds) or fouling by high-molecular-weight byproducts ("heavies").Ensure high purity of starting materials (DEG, ammonia).[1] Consider catalyst regeneration procedures or replacement with a fresh catalyst.
Inefficient water removal (DEA route): The presence of water can hinder the forward dehydration reaction.Improve the efficiency of the distillation or water-trapping apparatus to shift the reaction equilibrium towards the product.[1]
Poor Selectivity (High Levels of Byproducts) Formation of 2-(2-aminoethoxy)ethanol (AEE) (DEG route): Incomplete cyclization of the AEE intermediate.Increase reaction temperature or residence time to promote the cyclization of AEE to morpholine. Optimize catalyst composition, as some catalysts may favor the formation of AEE.
Formation of N-ethylmorpholine (NEM) (DEG route): This can occur through a secondary reaction involving ethanol, which may be formed from the hydrogenolysis of DEG or from impurities in the feedstock. The ethanol can then alkylate the morpholine nitrogen.Minimize the formation of ethanol by optimizing the catalyst and reaction conditions to disfavor hydrogenolysis. Ensure the purity of the DEG feedstock.
Formation of "Heavies" (High-Molecular-Weight Byproducts) (DEG route): These are typically oligomeric species formed from side reactions of DEG, AEE, or morpholine itself.Optimize the ammonia to DEG ratio; a higher ammonia concentration can suppress the formation of these byproducts. Lowering the reaction temperature can also reduce their formation, though this may impact the overall reaction rate.
Catalyst Deactivation (DEG Route) Poisoning: Impurities in the feed streams (DEG, ammonia, hydrogen) such as sulfur or chlorine compounds can poison the metal catalyst sites.Implement stringent purification of all feedstocks before they enter the reactor. Use guard beds to remove potential poisons.
Sintering: High reaction temperatures can cause the metal particles on the catalyst support to agglomerate, reducing the active surface area.Operate within the recommended temperature range for the specific catalyst being used. Avoid temperature excursions.
Fouling/Coking: Deposition of carbonaceous materials ("coke") or high-molecular-weight byproducts on the catalyst surface can block active sites.Optimize reaction conditions to minimize coke formation (e.g., adjust temperature, pressure, and hydrogen concentration). Periodic catalyst regeneration through controlled oxidation can remove coke deposits.

Data Presentation

Table 1: Effect of Temperature on Product Distribution in the DEG Route

Reaction Temperature (°C)Diethylene Glycol (DEG) Conversion (%)Morpholine (MOR) Selectivity (%)2-(2-aminoethoxy)ethanol (AEE) Selectivity (%)
200857515
22092858
24098805

Note: Data is illustrative and based on typical trends. Actual results will vary based on specific catalyst and process conditions.

Table 2: Comparison of Catalysts for the DEG Route

CatalystTypical Operating Temperature (°C)Morpholine Selectivity (%)Key Characteristics
Nickel-based 200-25070-85High activity, but can be prone to side reactions leading to N-ethylmorpholine and methoxy byproducts.
Copper-based 180-23080-90Generally higher selectivity to morpholine with lower formation of N-ethylmorpholine. May have lower activity than nickel catalysts.
Cobalt-based 200-26075-85Good activity and selectivity. The ratio of AEE to morpholine can be influenced by the specific cobalt catalyst formulation.[4]
Bimetallic (e.g., Ni-Cu) 190-240>85Often exhibit synergistic effects, leading to improved selectivity and stability compared to monometallic catalysts.[3][5][6]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Morpholine from Diethanolamine (DEA)

This protocol is based on the acid-catalyzed dehydration of diethanolamine.

Materials:

  • Diethanolamine (DEA)

  • Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)[3]

  • Sodium Hydroxide (NaOH) solution

  • Calcium Oxide (CaO)[3]

  • Sodium metal[3]

Procedure:

  • Acidification: In a round-bottom flask equipped with a thermocouple and condenser, slowly add 62.5 g of diethanolamine.[3] Cautiously add concentrated acid (e.g., HCl) dropwise with cooling until the mixture is strongly acidic (pH ~1).[3] This reaction is highly exothermic.

  • Dehydration and Cyclization: Heat the diethanolamine salt solution to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for approximately 15 hours to facilitate the cyclization to morpholine hydrochloride.[3]

  • Neutralization and Isolation: After cooling, neutralize the reaction mixture with a concentrated sodium hydroxide solution to a pH of 11.[6] In a lab setting, the resulting morpholine hydrochloride paste can be mixed with calcium oxide.[3] The crude morpholine is then isolated by distillation.[3][6]

  • Purification: The crude morpholine is dried over potassium hydroxide, followed by refluxing over a small amount of sodium metal and a final fractional distillation to obtain pure morpholine (boiling point: 128-132°C).[3]

Protocol 2: Analytical Method for Morpholine and Byproducts by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for amine analysis (e.g., a polar or mid-polar column).

GC Conditions (Typical):

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or isopropanol).

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the prepared sample into the GC.

  • Identify the peaks corresponding to morpholine, AEE, NEM, and other byproducts by comparing their retention times with those of known standards.

  • Quantify the components by creating a calibration curve with standard solutions of known concentrations. For more detailed structural elucidation of unknown byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[7][8]

Signaling Pathways and Workflows

morpholine_synthesis_pathways cluster_deg Diethylene Glycol (DEG) Route cluster_dea Diethanolamine (DEA) Route DEG Diethylene Glycol AEE 2-(2-aminoethoxy)ethanol DEG->AEE + NH3 - H2O Heavies High-Molecular-Weight Byproducts DEG->Heavies Side Reactions MOR_DEG Morpholine AEE->MOR_DEG - H2O AEE->Heavies Side Reactions NEM N-Ethylmorpholine MOR_DEG->NEM + Ethanol DEA Diethanolamine MOR_DEA Morpholine DEA->MOR_DEA + H2SO4 - H2O Na2SO4 Sodium Sulfate MOR_DEA->Na2SO4 + NaOH (Neutralization)

Diagram 1: Primary industrial synthesis routes for morpholine.

troubleshooting_workflow cluster_solutions Solutions Start Problem Identified (e.g., Low Yield, Poor Selectivity) CheckParams Verify Reaction Parameters (Temp, Pressure, Time, Ratios) Start->CheckParams AnalyzeProduct Analyze Product Mixture (GC, GC-MS) CheckParams->AnalyzeProduct Parameters OK Optimize Optimize Reaction Conditions CheckParams->Optimize Parameters Not OK IdentifyByproduct Identify Major Byproduct(s) AnalyzeProduct->IdentifyByproduct CheckPurity Check Feedstock Purity IdentifyByproduct->CheckPurity InspectCatalyst Inspect Catalyst (Activity, Color, etc.) IdentifyByproduct->InspectCatalyst PurifyFeed Purify Feedstocks CheckPurity->PurifyFeed Impurity Found RegenCatalyst Regenerate/Replace Catalyst InspectCatalyst->RegenCatalyst Deactivation Suspected

References

Technical Support Center: N-Boc Protection of 2-Hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-Boc protection of 2-hydroxymethylmorpholine. The information is tailored for researchers, scientists, and drug development professionals to help navigate common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-Boc protection of 2-hydroxymethylmorpholine.

Question: My reaction is incomplete, and I observe a significant amount of starting material (2-hydroxymethylmorpholine) remaining. What are the possible causes and solutions?

Answer:

An incomplete reaction can be due to several factors, including insufficient reagent stoichiometry, suboptimal reaction conditions, or poor reagent quality.

  • Reagent Stoichiometry and Quality: Ensure that at least 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) are used.[1] It is crucial to use fresh Boc₂O as it can degrade over time.

  • Reaction Conditions:

    • Base: The choice and amount of base are critical. While the reaction can proceed without a base, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is often used to neutralize the acidic byproduct.[2] Ensure the base is dry and used in slight excess.

    • Solvent: Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents.[3] For poorly soluble starting materials, a mixture of water and a miscible organic solvent like dioxane or THF can be employed.[3] Interestingly, alcoholic solvents like methanol have been shown to accelerate the rate of Boc protection for some amines.[4]

    • Temperature: The reaction is typically run at room temperature.[3] If the reaction is sluggish, gently heating to 40-50 °C may improve the conversion rate.[1]

  • Catalyst: The addition of a catalytic amount (e.g., 0.1 equivalents) of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, especially for less reactive or sterically hindered amines.[5][6] However, be aware that DMAP can also promote side reactions.[5]

Question: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

Answer:

Side product formation is a common issue. The primary side products in the N-Boc protection of 2-hydroxymethylmorpholine include the di-Boc protected amine, O-Boc protected alcohol, and urea derivatives.

  • Di-Boc Protection: The formation of the N,N-di-Boc product is generally less common with secondary amines like morpholine derivatives compared to primary amines. To minimize this, avoid a large excess of Boc₂O and a strong base.

  • O-Boc Protection: While the amine is more nucleophilic than the hydroxyl group, O-Boc protection can occur, especially with prolonged reaction times or in the presence of a strong catalyst like DMAP. To favor N-protection, use milder conditions and monitor the reaction closely.[7] Performing the reaction in an aqueous, catalyst-free system can enhance chemoselectivity for the amine.[8]

  • Urea Formation: The formation of urea byproducts can occur, particularly if the reaction is run at elevated temperatures or with certain bases.[9] Using carefully controlled stoichiometry and temperature can mitigate this.

To minimize side products in general, consider using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent, which has been shown to promote clean N-Boc protection of amino alcohols without the formation of oxazolidinone side products.[8]

Question: The purification of my N-Boc-2-hydroxymethylmorpholine is challenging. How can I effectively remove unreacted Boc₂O and other impurities?

Answer:

Purification can often be achieved through a standard aqueous workup followed by column chromatography.

  • Aqueous Workup: A typical workup involves washing the organic layer with a mild acidic solution (e.g., 1M HCl or saturated NH₄Cl solution) to remove any unreacted amine and base.[3] This is followed by washing with a saturated sodium bicarbonate solution and brine.

  • Removal of Excess Boc₂O: Excess Boc₂O can sometimes be challenging to remove by chromatography alone. One effective method is to use a scavenger resin, such as a polymer-supported trisamine, which will react with and sequester the excess Boc₂O.[3]

  • Column Chromatography: Silica gel column chromatography is a standard method for obtaining the pure product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective for elution.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of di-tert-butyl dicarbonate (Boc₂O) to use?

A1: A slight excess of Boc₂O, typically in the range of 1.1 to 1.5 equivalents relative to the 2-hydroxymethylmorpholine, is recommended to ensure complete conversion of the starting material.[1]

Q2: Is a base always necessary for the N-Boc protection reaction?

A2: While not strictly necessary, a base like triethylamine (TEA) is commonly added to neutralize the tert-butoxycarboxylic acid byproduct, which can otherwise protonate the starting amine and halt the reaction.[2][11]

Q3: When should I consider using 4-(dimethylamino)pyridine (DMAP) as a catalyst?

A3: DMAP is a highly effective nucleophilic catalyst that can significantly increase the rate of reaction.[6][12] It is particularly useful when dealing with less nucleophilic amines or sterically hindered substrates.[1] However, it should be used in catalytic amounts (0.05-0.1 equivalents) as it can also promote the formation of side products.[5]

Q4: Can I perform this reaction in an aqueous solvent system?

A4: Yes, performing the N-Boc protection in water or a water-miscible organic co-solvent (like THF or dioxane) can be advantageous.[3][8] This method is often chemoselective for the N-protection of amino alcohols and can avoid the formation of certain side products.[8]

Q5: What is the best way to monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The disappearance of the starting amine spot and the appearance of a new, less polar product spot will indicate the progression of the reaction. Staining with ninhydrin can be useful for visualizing the amine starting material.

Data Presentation

The following table summarizes the expected outcomes of N-Boc protection of 2-hydroxymethylmorpholine under various reaction conditions based on general principles of Boc protection chemistry.

ConditionVariationExpected YieldExpected PurityRationale
Solvent DCM or THFGoodGoodStandard aprotic solvents for this reaction.[3]
MethanolPotentially HigherGoodAlcoholic solvents can accelerate the rate of Boc protection.[4]
Water/THFGoodHighPromotes chemoselective N-protection of amino alcohols.[8]
Base NoneModerateGoodReaction can proceed but may be slow due to byproduct inhibition.
Triethylamine (TEA)HighGoodEffectively neutralizes acidic byproducts, driving the reaction to completion.[2]
Catalyst NoneModerate to GoodHighLess prone to side reactions.
DMAP (catalytic)High to ExcellentModerate to GoodSignificantly accelerates the reaction but may increase side product formation.[5]
Temperature Room TemperatureGoodGoodStandard condition for Boc protection.[3]
40-50 °CHigherPotentially LowerCan increase reaction rate but may also promote side reactions.[1]

Experimental Protocols

Standard Protocol for N-Boc Protection of 2-Hydroxymethylmorpholine

This protocol is a general procedure and may require optimization for specific experimental setups.

  • Dissolution: Dissolve 2-hydroxymethylmorpholine (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-2-hydroxymethylmorpholine.

Protocol for N-Boc Protection using DMAP as a Catalyst

Follow the standard protocol with the following modification:

  • After the addition of triethylamine, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) to the reaction mixture before the addition of Boc₂O. Be aware of potential exotherm and rapid gas evolution upon addition of Boc₂O when DMAP is present.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-hydroxymethylmorpholine in DCM add_base Add Triethylamine start->add_base add_boc Add Boc₂O Solution add_base->add_boc react Stir at Room Temperature add_boc->react monitor Monitor by TLC react->monitor workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify product Pure N-Boc-2-hydroxymethylmorpholine purify->product

Caption: Standard experimental workflow for N-Boc protection.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Yield of N-Boc-2-hydroxymethylmorpholine cause1 Incomplete Reaction problem->cause1 cause2 Side Product Formation problem->cause2 cause3 Poor Reagent Quality problem->cause3 sol1a Increase Boc₂O (1.1-1.5 eq.) cause1->sol1a sol1b Increase Reaction Time or Temperature (40-50°C) cause1->sol1b sol1c Add Catalyst (DMAP) cause1->sol1c sol2a Use Milder Conditions (e.g., aqueous system) cause2->sol2a sol2b Monitor Reaction Closely cause2->sol2b sol3a Use Fresh Boc₂O cause3->sol3a

References

Technical Support Center: Purification of Polar Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar morpholine derivatives.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of polar morpholine derivatives.

Issue 1: Peak Tailing or Streaking in Silica Gel Flash Chromatography

  • Question: Why do my polar morpholine derivatives show significant peak tailing or streaking on a silica gel column?

  • Answer: The basic nitrogen atom in the morpholine ring interacts strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to poor peak shape, reduced separation efficiency, and lower recovery of your compound.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system to neutralize the acidic sites on the silica gel. Common choices include:

      • Triethylamine (Et₃N): Typically added at a concentration of 0.1-2%.

      • Ammonia (in Methanol): A solution of ammonia in methanol can also be effective.

    • Deactivate the Silica Gel: Before loading your sample, you can flush the packed column with a solvent system containing a base (e.g., 1-3% triethylamine) to neutralize the stationary phase.

    • Use an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase, such as:

      • Alumina (Basic or Neutral): This can be a good alternative for basic compounds.

      • Bonded Silica Phases: Diol or amine-functionalized silica can offer different selectivity and reduced interaction with basic compounds.

Issue 2: Poor or No Retention in Reversed-Phase HPLC

  • Question: My polar morpholine derivative is eluting in or near the solvent front on a C18 column. How can I improve its retention?

  • Answer: Highly polar compounds have a strong affinity for the polar mobile phase in reversed-phase chromatography, leading to poor retention on the nonpolar stationary phase.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the water content. Modern reversed-phase columns are designed to be stable in up to 100% aqueous conditions.

    • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG).

    • Utilize HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high organic content, with water acting as the strong solvent.[1][2]

Issue 3: Difficulty in Extracting Highly Water-Soluble Morpholine Derivatives

  • Question: I am struggling to efficiently extract my highly water-soluble morpholine derivative from an aqueous reaction mixture using standard organic solvents. What can I do?

  • Answer: The high polarity and water solubility of some morpholine derivatives make their extraction into non-polar organic solvents challenging.

  • Troubleshooting Steps:

    • "Salting Out": Add a significant amount of an inorganic salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃), to the aqueous layer.[3] This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and driving it into the organic layer.[3]

    • pH Adjustment: If your morpholine derivative is basic, basifying the aqueous layer (e.g., with NaOH or K₂CO₃) will ensure it is in its free base form, which is generally less water-soluble than its protonated salt form.

    • Use a More Polar Extraction Solvent: Solvents like dichloromethane (DCM) or chloroform can be more effective than less polar options like hexanes or ethyl acetate for extracting polar compounds.

Issue 4: Problems with Crystallization

  • Question: I am having trouble crystallizing my polar morpholine derivative. What are some common issues and their solutions?

  • Answer: Crystallization can be a powerful purification technique, but several factors can hinder its success.

  • Troubleshooting Steps:

    • No Crystals Form:

      • Solution is not supersaturated: The concentration of your compound may be too low. Try slowly evaporating some of the solvent.

      • Nucleation is inhibited: Scratch the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.

    • Oiling Out: The compound separates as an oil instead of a solid. This often occurs when the compound's melting point is lower than the solvent's boiling point. Try using a lower-boiling point solvent or a more dilute solution and cool it very slowly.

    • Low Yield:

      • Significant solubility in cold solvent: Ensure the solution is thoroughly cooled, for example, in an ice bath, before filtering.

      • Too much solvent used: Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent.

    • Colored Crystals: Impurities are co-crystallizing with your product. Add a small amount of activated charcoal to the hot solution and filter it while hot to remove the colored impurities before cooling.

Frequently Asked Questions (FAQs)

Q1: Why are polar morpholine derivatives often challenging to purify using standard silica gel chromatography?

A1: The basicity of the nitrogen atom in the morpholine ring leads to strong interactions with the acidic silanol groups on the silica gel surface. This can cause issues like peak tailing, streaking, and sometimes irreversible binding to the column, resulting in poor separation and low recovery.

Q2: What is a good starting point for developing a flash chromatography method for a polar morpholine derivative?

A2: Begin by screening solvent systems using Thin-Layer Chromatography (TLC). A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes. To counteract the basicity of the morpholine, add 0.5-1% triethylamine to the eluent. Aim for an Rf value of 0.2-0.4 for your target compound.

Q3: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for purification?

A3: HILIC is an excellent choice when your polar morpholine derivative is too polar to be retained on a reversed-phase column (elutes at the solvent front) and shows poor peak shape or strong retention on a normal-phase silica column even with highly polar mobile phases.[1][2][4]

Q4: Can I purify my polar morpholine derivative by converting it to a salt?

A4: Yes, this is a common and effective strategy. By reacting your basic morpholine derivative with an acid (e.g., HCl), you can form a salt which can then be purified by recrystallization. This can be particularly useful for removing non-basic impurities.

Q5: What are some common solvent systems for HILIC?

A5: In HILIC, a polar stationary phase (like silica, diol, or amine) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent (like acetonitrile) and a smaller percentage of an aqueous buffer. The gradient typically involves increasing the aqueous component to elute the compounds.[4]

Data Presentation

Table 1: Typical Purity and Yield Data from Chromatographic Purification of Polar Morpholine Derivatives

Compound TypeChromatography MethodStationary PhaseMobile PhasePurityYieldReference
Linalool (as a model polar compound)Flash Chromatography (Isocratic)Silica Gel5% Ethyl Acetate in Hexanes97-99%95-97%[5]
Linalool (as a model polar compound)Flash Chromatography (Gradient)Silica Gel2.5% to 10% Ethyl Acetate in Hexanes97-99%95-97%[5]
Nicotinuric acid + Benzylamine reaction productHILICSilica Gel0-30% Water in AcetonitrileGood separationNot specified[1]
Polar alkaloidsHILICAmineAcetonitrile/Water gradientGreater resolution than silicaNot specified[4]
Ethyl N-(6-morpholin-4-ylpyridin-3-yl)glycinateNot specifiedNot specifiedNot specifiedElemental analysis consistentNot specified[6]

Table 2: Typical Purity and Yield Data from Recrystallization of Polar Morpholine Derivatives

Compound TypeRecrystallization SolventPurityYieldReference
Morpholine HydrochlorideWater>99% (assumed)Not specified[3]
5-[(6-morpholin-4-ylpyridin-3-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiolEthyl AcetateElemental analysis consistentNot specified[6]
5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol derivativesDMSOElemental analysis consistentNot specified[7]
1-aryl-1, 5-dihydro-4H-pyrazole (3,4-d) pyrimidine-4-one derivativesIsopropanol, Ethanol, Ethanol/WaterNot specifiedDependent on solvent[8]
Fenofibrate with Fenofibric acid impurity2-Propanol98.37 mol%Not specified[9]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Moderately Polar, Basic Morpholine Derivative

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5-1% triethylamine (Et₃N) to the chosen eluent to prevent peak tailing. Aim for an Rf value of 0.2-0.4 for your target compound.

  • Column Packing: Select an appropriately sized column based on the amount of crude material. Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used for dissolution, consider adsorbing the sample onto a small amount of silica gel (dry loading) before placing it on top of the column.

  • Elution and Fraction Collection: Begin elution with the determined solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase. Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Salt Formation and Recrystallization

  • Salt Formation: Dissolve the crude morpholine-containing compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Slowly add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete. Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold solvent.

  • Solvent Selection for Recrystallization: Test the solubility of a small amount of the salt in various solvents (e.g., water, ethanol, isopropanol, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the salt when hot but not when cold.

  • Recrystallization: Dissolve the salt in the minimum amount of the chosen boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow start Crude Polar Morpholine Derivative tlc_analysis TLC Analysis to Assess Purity and Select Initial Purification Strategy start->tlc_analysis is_chromatography Is Chromatography a Suitable First Step? tlc_analysis->is_chromatography flash_chrom Flash Column Chromatography (Normal-phase, Reverse-phase, or HILIC) is_chromatography->flash_chrom Yes crystallization Purification by Crystallization (or Salt Formation & Recrystallization) is_chromatography->crystallization No analyze_fractions Analyze Fractions by TLC flash_chrom->analyze_fractions pure_fractions Combine Pure Fractions and Evaporate Solvent analyze_fractions->pure_fractions is_pure_enough Is the Compound Pure Enough? pure_fractions->is_pure_enough final_product Final Pure Product is_pure_enough->final_product Yes is_pure_enough->crystallization No, further purification needed analyze_crystals Analyze Crystals for Purity crystallization->analyze_crystals analyze_crystals->is_pure_enough

Caption: A typical experimental workflow for the purification of a polar morpholine derivative.

troubleshooting_logic start Problem: Poor Separation in Silica Gel Chromatography check_tailing Is there significant peak tailing? start->check_tailing add_base Add 0.1-2% Triethylamine or Ammonia/Methanol to Eluent check_tailing->add_base Yes poor_resolution Poor resolution between compound and impurities check_tailing->poor_resolution No check_retention Is the compound stuck at the baseline? add_base->check_retention increase_polarity Gradually increase eluent polarity (e.g., more Methanol in DCM) check_retention->increase_polarity Yes check_retention->poor_resolution No alt_stationary_phase Consider alternative stationary phases: - Alumina (neutral or basic) - Diol or Amine-functionalized silica increase_polarity->alt_stationary_phase consider_rp_hilic Consider Reverse-Phase or HILIC alt_stationary_phase->consider_rp_hilic change_solvent Try a different solvent system (e.g., DCM/MeOH instead of Hex/EtOAc) poor_resolution->change_solvent change_solvent->alt_stationary_phase

Caption: Troubleshooting logic for silica gel chromatography of polar morpholine derivatives.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Morpholine_Derivative Morpholine Derivative (e.g., PI3K/mTOR Inhibitor) Morpholine_Derivative->PI3K Inhibits Morpholine_Derivative->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a polar morpholine derivative.

References

Technical Support Center: Stereoselective Synthesis of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of chiral morpholines.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of chiral morpholines, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: I am observing a low diastereomeric ratio (d.r.) in my reaction. How can I improve the stereoselectivity?

Answer:

Low diastereoselectivity is a frequent challenge in chiral morpholine synthesis. Several factors can influence the stereochemical outcome of your reaction. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions:

  • Reaction Temperature: Temperature can significantly impact the energy difference between the transition states leading to different diastereomers.

    • Troubleshooting Step: Systematically vary the reaction temperature. Lowering the temperature often increases diastereoselectivity by favoring the kinetically controlled product, although this may decrease the reaction rate.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and the solubility of reactants and catalysts.

    • Troubleshooting Step: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).

  • Catalyst and Ligand Choice: The chiral catalyst or ligand is paramount in dictating the stereochemical outcome.

    • Troubleshooting Step: If using a catalytic system, screen a variety of chiral ligands. For instance, in asymmetric hydrogenation, bisphosphine ligands with large bite angles have shown excellent enantioselectivities.[2] For copper-catalyzed reactions, the choice of the copper source and ligands is critical.[3]

  • Nature of Substituents: The steric and electronic properties of substituents on your starting materials can influence the facial selectivity of the reaction.

    • Troubleshooting Step: If synthetically feasible, consider modifying the steric bulk or electronic nature of protecting groups or other substituents. For example, bulky protecting groups on the nitrogen or oxygen atoms can direct the approach of reagents.

  • Reagent Stoichiometry and Addition Rate: The concentration and rate of addition of reagents can affect selectivity.

    • Troubleshooting Step: Optimize the stoichiometry of your reactants and catalyst. In some cases, slow addition of a reagent can maintain a low concentration and favor the desired reaction pathway.

Troubleshooting Workflow for Low Diastereoselectivity:

G Troubleshooting Low Diastereoselectivity start Low Diastereomeric Ratio Observed temp Optimize Reaction Temperature (e.g., lower temperature) start->temp solvent Screen Different Solvents (Varying polarity) temp->solvent No Improvement end Improved Diastereoselectivity temp->end Improved catalyst Evaluate Catalyst/Ligand (Screen different chiral ligands) solvent->catalyst No Improvement solvent->end Improved substituents Modify Substituents (e.g., protecting groups) catalyst->substituents No Improvement catalyst->end Improved reagents Adjust Reagent Stoichiometry and Addition Rate substituents->reagents No Improvement substituents->end Improved reagents->end Improved

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

Question 2: I suspect epimerization of my desired stereocenter is occurring. What are the common causes and how can I prevent it?

Answer:

Epimerization, the change in configuration at one of several stereocenters, can lead to a loss of stereochemical purity. It is often mediated by acidic or basic conditions, or by elevated temperatures.

Potential Causes and Solutions:

  • Acidic or Basic Conditions: Protons or bases can facilitate the formation of an achiral intermediate (e.g., an enol or enolate) or a rapidly equilibrating species, leading to loss of stereochemical information.

    • Troubleshooting Step:

      • Carefully control the pH of your reaction mixture. If an acid or base is required, consider using a milder one or a non-nucleophilic base.

      • During work-up, use buffered solutions to neutralize the reaction mixture promptly. Avoid prolonged exposure to strongly acidic or basic conditions.

  • Elevated Temperatures: Higher temperatures can provide the activation energy needed for epimerization to occur, especially if an acidic or basic species is present.

    • Troubleshooting Step: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Prolonged Reaction Times: The longer the reaction is allowed to proceed, the greater the opportunity for epimerization to occur, especially for thermodynamically controlled reactions where the undesired diastereomer is more stable.

    • Troubleshooting Step: Monitor the reaction progress closely (e.g., by TLC, LC-MS, or NMR) and quench the reaction as soon as the starting material is consumed.

  • Photocatalyzed Epimerization: In some cases, light can mediate epimerization, particularly with certain catalysts or functional groups.[4]

    • Troubleshooting Step: If you suspect photosensitivity, run the reaction in the dark or in a flask wrapped in aluminum foil.

Mechanism of Base-Catalyzed Epimerization:

G Base-Catalyzed Epimerization at a Stereocenter reactant Desired Diastereomer (Chiral Center) intermediate Achiral Intermediate (e.g., Enolate) reactant->intermediate Deprotonation base Base base->reactant product_desired Desired Diastereomer (Retention) intermediate->product_desired Protonation (retention) product_epimer Epimerized Product (Inversion) intermediate->product_epimer Protonation (inversion) proton_source Proton Source proton_source->intermediate

Caption: Mechanism of base-catalyzed epimerization via an achiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving high stereoselectivity in chiral morpholine synthesis?

A1: There are three primary strategies for establishing stereocenters in morpholine synthesis:

  • Substrate Control: The stereochemistry of the starting material dictates the stereochemical outcome of the product. This is common in syntheses starting from the chiral pool, such as amino acids.

  • Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a reaction. The auxiliary is then removed in a subsequent step. Evans oxazolidinones are a classic example of effective chiral auxiliaries.

  • Catalyst Control: A chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over another. This is a highly efficient and atom-economical approach, with methods like asymmetric hydrogenation and catalytic asymmetric tandem reactions being powerful examples.[2][5]

Q2: How do I choose between using a chiral auxiliary and a chiral catalyst?

A2: The choice depends on several factors:

  • Availability and Cost: Chiral catalysts can be expensive, especially those based on precious metals. Chiral auxiliaries derived from the chiral pool (e.g., amino acids) can be more cost-effective.

  • Atom Economy: Catalytic methods are generally more atom-economical as the chiral source is used in substoichiometric amounts.

  • Substrate Scope: Some catalytic systems may have a limited substrate scope, whereas chiral auxiliaries can often be applied to a broader range of substrates.

  • Development Time: Developing a new catalytic asymmetric reaction can be time-consuming, involving screening of multiple catalysts, ligands, and conditions. Auxiliary-based methods are often well-established and more predictable.

  • Scalability: For large-scale synthesis, catalytic methods are often preferred to avoid the additional steps of attaching and removing an auxiliary.

Q3: What analytical techniques are best for determining the diastereomeric ratio and enantiomeric excess of my chiral morpholine?

A3:

  • Diastereomeric Ratio (d.r.):

    • NMR Spectroscopy: Proton (¹H) NMR is often the most straightforward method. The diastereomers will typically have distinct signals with different chemical shifts and/or coupling constants, allowing for integration to determine the ratio.

    • Gas Chromatography (GC) and Liquid Chromatography (LC): If the diastereomers are separable, GC or LC can be used to determine the ratio by comparing the peak areas.

  • Enantiomeric Excess (e.e.):

    • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): This is the most common and reliable method. A chiral stationary phase is used to separate the enantiomers, and the e.e. is calculated from the areas of the two peaks.

    • NMR Spectroscopy with a Chiral Shift Reagent: In some cases, a chiral lanthanide shift reagent can be added to the NMR sample to induce different chemical shifts for the enantiomers, allowing for their quantification.

Data Presentation

Table 1: Comparison of Chiral Diphosphine Ligands in the Asymmetric Hydrogenation of a Dehydromorpholine Derivative

EntryChiral LigandCatalyst PrecursorSolventPressure (atm)Yield (%)ee (%)
1(R,R,R)-SKP[Rh(cod)₂]SbF₆DCM30>9992
2(S,S)-f-Binaphane[Rh(cod)₂]SbF₆DCM508575
3(R,R)-Me-DuPhos[Rh(cod)₂]SbF₆DCM50<5-
4(R)-SDP[Rh(cod)₂]SbF₆DCM509088

Data adapted from a representative study on asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[2]

Table 2: Optimization of Copper-Promoted Oxyamination for Morpholine Synthesis

Entryequiv Cu(eh)₂SolventTemperature (°C)Yield (%)d.r.
13PhCF₃13045>20:1
23Xylenes13085>20:1
32Xylenes13087>20:1
42Xylenes12080>20:1

Cu(eh)₂ = Copper(II) 2-ethylhexanoate. Data from a study on the stereoselective synthesis of morpholines via copper-promoted oxyamination of alkenes.[4]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

This protocol is based on the rhodium-catalyzed asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[2]

Materials:

  • [Rh(cod)₂]SbF₆ (1.0 mol%)

  • (R,R,R)-SKP ligand (1.1 mol%)

  • 2-Substituted dehydromorpholine substrate (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, to an oven-dried vial, add [Rh(cod)₂]SbF₆ and the (R,R,R)-SKP ligand.

  • Add anhydrous DCM to dissolve the catalyst and ligand.

  • Add the 2-substituted dehydromorpholine substrate to the solution.

  • Seal the vial, remove it from the glovebox, and place it in a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 30 atm with hydrogen gas.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral morpholine.

Protocol 2: Tandem Catalytic Asymmetric Synthesis of a 3-Substituted Morpholine

This protocol describes a one-pot tandem hydroamination and asymmetric transfer hydrogenation.[5][6]

Materials:

  • Bis(amidate)bis(amido)Ti catalyst (5 mol%)

  • Ether-containing aminoalkyne substrate (1.0 equiv)

  • Anhydrous toluene

  • RuCl--INVALID-LINK-- (2.5 mol%)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

Procedure:

  • Hydroamination:

    • In a glovebox, dissolve the bis(amidate)bis(amido)Ti catalyst and the aminoalkyne substrate in anhydrous toluene in a sealed tube.

    • Heat the reaction mixture at 110 °C for 24 hours.

    • Cool the reaction mixture to room temperature.

  • Asymmetric Transfer Hydrogenation:

    • To the crude reaction mixture from the first step, add the RuCl--INVALID-LINK-- catalyst.

    • Add the formic acid/triethylamine azeotrope.

    • Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Decision Tree for Synthetic Strategy Selection:

G Selecting a Strategy for Chiral Morpholine Synthesis start Desired Chiral Morpholine chiral_pool Is a suitable chiral starting material readily available? start->chiral_pool catalytic Is a known catalytic asymmetric method applicable? chiral_pool->catalytic No substrate_control Utilize a substrate-controlled synthesis from the chiral pool. chiral_pool->substrate_control Yes auxiliary Consider a chiral auxiliary-based approach. catalytic->auxiliary No catalyst_control Employ a catalyst-controlled asymmetric synthesis. catalytic->catalyst_control Yes develop_new Develop a new synthetic route or screen conditions. auxiliary->develop_new No suitable auxiliary

Caption: A decision tree to guide the selection of a synthetic strategy.

References

Preventing racemization during reactions with (S)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-N-Boc-2-hydroxymethylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical reactions involving this chiral building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to maintain the stereochemical integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity. For this compound, the stereocenter at the C2 position of the morpholine ring is crucial for the desired biological activity and three-dimensional structure of target molecules in drug development. The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or off-target effects.

Q2: What are the potential mechanisms of racemization for this molecule?

There are two primary sites to consider for the loss of stereochemical integrity:

  • Reactions at the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl substituent is the most common reaction site. Activating this group for nucleophilic substitution (e.g., Mitsunobu reaction, tosylation) typically proceeds via an SN2 mechanism. This leads to inversion of configuration at the CH2 group if it were chiral, but does not directly affect the C2 stereocenter of the morpholine ring. However, harsh reaction conditions could potentially lead to side reactions that compromise stereochemical purity.

  • Epimerization at the C2 Position of the Morpholine Ring: The proton at the C2 position is adjacent to the nitrogen atom. Under certain conditions, particularly in the presence of a strong base, this proton could be abstracted to form a planar enamine-like intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of (S) and (R) enantiomers. The N-Boc group, being electron-withdrawing, can slightly increase the acidity of this proton, making it more susceptible to abstraction compared to an N-alkylated morpholine.

Q3: Which reaction conditions are most likely to cause racemization at the C2 position?
  • Strong Bases: The use of strong, non-hindered bases can promote the deprotonation of the C2 proton.

  • High Temperatures: Increased temperatures can provide the necessary energy to overcome the activation barrier for epimerization.

  • Prolonged Reaction Times: Extended exposure to potentially racemizing conditions increases the likelihood of epimerization.

  • Polar Aprotic Solvents: Solvents like DMF can stabilize charged intermediates that may be involved in racemization pathways.

  • Photocatalytic Conditions: Specific photocatalytic methods involving hydrogen atom transfer (HAT) have been shown to epimerize morpholines at the α-amino position.

Troubleshooting Guide

Issue 1: Loss of enantiomeric purity observed after a Mitsunobu reaction.
  • Potential Cause A: Incorrect Reaction Conditions. While the Mitsunobu reaction is known for its clean inversion of stereochemistry at the reacting alcohol, side reactions can occur under non-optimal conditions.

    • Recommended Actions:

      • Temperature Control: Perform the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid excessive heating.

      • Order of Addition: Dissolve the alcohol, nucleophile, and triphenylphosphine in the solvent before slowly adding the azodicarboxylate at a low temperature.

      • Solvent Choice: Use anhydrous THF as the solvent of choice.

  • Potential Cause B: Epimerization of the C2 Stereocenter. Although less common for the Mitsunobu reaction, the basicity of the intermediate betaine could potentially lead to epimerization if the C2 proton is sufficiently acidic.

    • Recommended Actions:

      • Use a More Acidic Nucleophile: If possible, use a nucleophile with a lower pKa. This can accelerate the desired reaction, minimizing the time the substrate is exposed to basic intermediates.

      • Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction progress and work it up as soon as the starting material is consumed to avoid prolonged exposure to the reaction conditions.

Issue 2: Racemization detected after activation of the hydroxyl group as a tosylate.
  • Potential Cause: Base-catalyzed epimerization of the C2 proton. The use of amine bases like triethylamine or pyridine in tosylation reactions could be strong enough to cause epimerization at the C2 position, especially at elevated temperatures.

    • Recommended Actions:

      • Base Selection: Opt for a sterically hindered, weaker base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize proton abstraction at C2.

      • Temperature Management: Maintain the reaction temperature at 0 °C during the addition of reagents and for the initial reaction period.

      • Solvent Considerations: Use a non-polar, aprotic solvent like dichloromethane (DCM).

Data Presentation

The following table summarizes the expected stereochemical outcomes and factors influencing racemization for common reactions with this compound.

ReactionReagentsExpected Outcome at CH₂OHPotential for C2 RacemizationKey Factors to Control
Mitsunobu Reaction PPh₃, DIAD/DEAD, NucleophileInversionLowTemperature, Order of Addition, Reaction Time
Tosylation TsCl, Amine BaseRetention (Activation)Moderate to HighBase Strength, Temperature, Solvent
Halogenation SOCl₂, PBr₃Inversion (Substitution)LowTemperature, Use of Pyridine (for SOCl₂)

Experimental Protocols

Protocol 1: Mitsunobu Reaction with Minimal Risk of Racemization

This protocol is designed to convert the primary alcohol to a substituted product with inversion of configuration while preserving the stereochemistry at C2.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.), the nucleophile (e.g., a carboxylic acid, 1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Reagent Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) in THF dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °

Overcoming solubility issues in reactions involving (S)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-N-Boc-2-hydroxymethylmorpholine. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly solubility issues, encountered during reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a white crystalline powder or a colorless to light yellow liquid. It is slightly soluble in water.[1][2] Its solubility in organic solvents is generally good, particularly in polar aprotic and chlorinated solvents.

Q2: I am experiencing poor solubility of this compound in my reaction. What are the initial troubleshooting steps?

Poor solubility can hinder reaction kinetics and lead to incomplete conversion.[3] Initial steps to address this include:

  • Solvent Screening: Refer to the solubility table below to select a more appropriate solvent.

  • Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility. For instance, for Boc-protected amino acids with solubility issues, a 1:1:1 (v/v/v) mixture of Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) can be effective.[1]

  • Gentle Heating: Cautiously warming the reaction mixture can improve solubility. However, monitor for potential degradation of starting materials or products.[1]

  • Sonication: Using an ultrasonic bath can help dissolve suspended solids.[1]

Q3: Are there any known incompatibilities of this compound with common solvents?

While generally stable, prolonged heating in certain solvents or harsh acidic/basic conditions should be approached with caution. For instance, during Boc deprotection with strong acids like TFA, the choice of solvent is critical. While Dichloromethane (DCM) is common, 100% TFA can sometimes lead to poor resin swelling in solid-phase synthesis.[3]

Q4: How does the solubility of this compound compare to other Boc-protected amino alcohols?

The morpholine ring introduces polarity, which influences its solubility profile. Compared to more lipophilic Boc-protected amino alcohols, it may exhibit better solubility in more polar solvents. The general principles of "like dissolves like" apply, with the Boc group contributing to solubility in less polar organic solvents and the hydroxyl and morpholine oxygen atoms enhancing solubility in polar solvents.

Troubleshooting Guides

Issue 1: Incomplete Reaction Due to Poor Solubility

Symptoms:

  • Starting material remains undissolved in the reaction mixture.

  • Reaction progress stalls, as monitored by TLC or LC-MS.

  • Low yield of the desired product.

Troubleshooting Workflow:

start Incomplete Reaction: Suspected Solubility Issue solvent_check Is the solvent appropriate? (Refer to Solubility Table) start->solvent_check heating Apply gentle heating (e.g., 40°C) with careful monitoring start->heating sonication Use sonication to aid dissolution start->sonication change_solvent Select a solvent with higher solubility (e.g., DCM, THF, Ethyl Acetate) solvent_check->change_solvent No cosolvent Try a co-solvent system (e.g., DCM/DMF/NMP) solvent_check->cosolvent Yes, but still issues reassess Re-evaluate reaction progress change_solvent->reassess cosolvent->reassess heating->reassess sonication->reassess success Reaction proceeds to completion reassess->success Improved fail Issue persists: Consider alternative reaction strategy reassess->fail No Improvement

Troubleshooting Poor Solubility Workflow

Issue 2: Side Product Formation During Oxidation

Symptoms:

  • Formation of chlorinated byproducts when using certain oxidizing agents in chlorinated solvents.

  • Partial loss of the Boc protecting group under acidic conditions generated in situ.

Troubleshooting Workflow:

start Side Product Formation in Oxidation solvent_choice Is the solvent chlorinated (e.g., DCM)? start->solvent_choice switch_solvent Switch to a non-chlorinated solvent like Ethyl Acetate (EtOAc) solvent_choice->switch_solvent Yes check_oxidant Is the oxidizing agent compatible with the Boc group? solvent_choice->check_oxidant No base_addition Add a non-nucleophilic base to neutralize acid (e.g., NaHCO3) switch_solvent->base_addition optimize_conditions Optimize reaction conditions (temperature, stoichiometry) base_addition->optimize_conditions check_oxidant->optimize_conditions success Clean reaction with high yield optimize_conditions->success Successful fail Issue persists: Re-evaluate choice of oxidant optimize_conditions->fail Unsuccessful start Start: this compound dissolve Dissolve in appropriate solvent/co-solvent system start->dissolve add_base Add non-nucleophilic base dissolve->add_base add_reagent Add coupling partner (e.g., acylating agent) add_base->add_reagent reaction Reaction under controlled temperature add_reagent->reaction workup Aqueous work-up and extraction reaction->workup purification Purification (e.g., column chromatography) workup->purification product Final Product purification->product

References

Column chromatography conditions for purifying N-Boc morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying N-Boc protected morpholines using column chromatography. Find answers to frequently asked questions and troubleshoot common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: Why can N-Boc morpholines be challenging to purify by silica gel chromatography?

N-Boc morpholines possess a basic nitrogen atom within the morpholine ring. This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel.[1] This interaction can cause several issues, including:

  • Peak Tailing or Streaking: The compound elutes slowly and asymmetrically from the column, leading to broad fractions and poor separation.[1]

  • Irreversible Binding: In some cases, the compound may bind so strongly that it cannot be eluted from the column, resulting in low recovery.[1]

  • On-Column Degradation: The acidic nature of silica gel can potentially cause the deprotection of the acid-labile N-Boc group.[2][3][4][5]

Q2: What is the recommended stationary phase for purifying N-Boc morpholines?

Standard silica gel (60 Å, 230-400 mesh) is the most common stationary phase for the column chromatography of N-Boc morpholines. However, to counteract the acidity of the silica, it is often necessary to deactivate it or modify the mobile phase.

Q3: How can I prevent peak tailing and improve the separation of my N-Boc morpholine?

To minimize the interaction between the basic morpholine nitrogen and the acidic silica gel, a small amount of a basic modifier should be added to the mobile phase.[1] Triethylamine (Et₃N) is the most common additive for this purpose. A typical concentration of 0.1-2% Et₃N in the eluent is usually sufficient to neutralize the active silanol groups, leading to sharper peaks and better recovery.[1]

Q4: What is a good starting mobile phase for the purification of an N-Boc morpholine?

A mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate is a very common starting point.[1][6] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of approximately 0.2-0.4 for the target compound to ensure good separation on the column.[1]

Q5: Is there a risk of the N-Boc group cleaving during silica gel chromatography?

Yes, the N-Boc (tert-butoxycarbonyl) protecting group is sensitive to acid and can be cleaved under acidic conditions. Since silica gel is inherently acidic, there is a risk of deprotection, which can be exacerbated by prolonged exposure or heat.[2][4][5] Using a basic modifier like triethylamine in the eluent can help neutralize the silica surface and minimize this side reaction.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography of N-Boc morpholines.

ProblemPossible Cause(s)Recommended Solution(s)
Severe Peak Tailing/Streaking The basic morpholine nitrogen is interacting strongly with acidic silanol groups on the silica gel.[1]Add a basic modifier, such as 0.5-1% triethylamine (Et₃N), to your eluent system. This will neutralize the acidic sites on the silica.[1]
Low or No Recovery of Compound 1. The compound is too polar and is irreversibly stuck to the silica gel.[1]2. The N-Boc group has cleaved, and the more polar, unprotected morpholine is strongly adsorbed.[7]3. The compound decomposed on the column.[7]1. Increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).2. Add 0.5-1% triethylamine to the eluent to suppress Boc deprotection and elute the basic compound.3. Check the stability of your compound on a small amount of silica gel via TLC before running a large-scale column.[7] If unstable, consider using a different stationary phase like alumina or deactivated silica.
Poor Separation from Impurities The chosen eluent system does not provide adequate resolution between your compound and impurities.Try a different solvent system. For example, if you are using hexanes/ethyl acetate, consider trying dichloromethane/methanol. Always perform TLC analysis first to find a suitable system.
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar for your compound.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes). Aim for an Rf of 0.2-0.4.[1]
Presence of a More Polar Spot (lower Rf) in Fractions This may be the deprotected (de-Boc) morpholine, indicating on-column degradation.[2][5]1. Ensure your eluent contains a basic modifier like triethylamine.2. Avoid leaving the compound on the column for an extended period. Run the column efficiently.3. Consider using deactivated silica gel.

Mobile Phase and Rf Data

The choice of mobile phase is critical for successful separation. The following table summarizes common solvent systems and typical Rf values observed for N-Boc protected compounds, which can serve as a starting point for your method development.

Compound Type ExampleStationary PhaseMobile Phase (v/v)Approx. Rf ValueReference
N-Boc protected amineSilica GelHexanes : Ethyl Acetate = 3:10.2[6]
N-Boc protected amineSilica GelHexanes : Ethyl Acetate = 3:10.27[6]
Phenyl-substituted morpholine derivativeSilica GelEthyl Acetate : n-Hexane = 1:10.24[8]
Phenyl-substituted morpholine derivativeSilica GelEthyl Acetate : n-Hexane = 1:10.34[8]
Bicyclic carboxylateSilica GelHexane : Ethyl Acetate = 1:10.3
Phenyl derivativeSilica GelEthyl Acetate : Hexane = 15:850.28[9]

Experimental Protocols

Protocol 1: General Flash Column Chromatography of an N-Boc Morpholine

This protocol outlines a standard procedure for purifying a moderately polar N-Boc morpholine derivative.

  • Eluent Selection:

    • Using thin-layer chromatography (TLC), identify a suitable eluent system, typically a mixture of hexanes and ethyl acetate.

    • Add 0.5-1% triethylamine (Et₃N) to the chosen solvent mixture to prevent peak tailing.[1]

    • Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the target N-Boc morpholine.[1]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.[10]

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[11]

    • Prepare a slurry of silica gel in your chosen eluent (containing Et₃N).[10]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to remove air bubbles. Use pressure to pack the column firmly.[10][11]

    • Add a protective layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • For compounds that are not very soluble, perform a "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent completely, and carefully load the resulting free-flowing powder onto the top of the column.[1]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and apply gentle, positive pressure.[1]

    • Begin collecting fractions sequentially.

    • Monitor the elution process by analyzing the collected fractions using TLC.[12]

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-Boc morpholine.

Visualizations

experimental_workflow start_node Start: Crude N-Boc Morpholine A TLC Analysis: Determine Eluent System (e.g., Hex/EtOAc + 1% Et3N) start_node->A end_node End: Pure N-Boc Morpholine process_node process_node decision_node decision_node output_node output_node B Prepare Slurry & Pack Column with Silica Gel A->B Aim for Rf 0.2-0.4 C Load Sample: (Wet or Dry Loading) B->C D Elute with Mobile Phase & Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G G->end_node

Caption: Workflow for N-Boc Morpholine Purification.

troubleshooting_guide start_node Problem Encountered During Chromatography d1 What is the main issue? start_node->d1 decision_node decision_node solution_node solution_node d2 Is Et3N in the eluent? d1->d2 Poor Peak Shape (Tailing/Streaking) d3 Is a new, more polar spot visible on TLC? d1->d3 Low or No Recovery d4 Is Rf optimal (0.2-0.4)? d1->d4 Poor Separation s1 Add 0.5-1% Triethylamine (Et3N) to the mobile phase. d2->s1 No s2 Increase Et3N to 2% or consider using deactivated silica. d2->s2 Yes s3 Ensure Et3N is in the eluent. Run column faster to reduce contact time with silica. d3->s3 Yes (likely deprotection) s4 Compound is likely too polar. Gradually increase eluent polarity (e.g., add MeOH). d3->s4 No s5 Adjust solvent ratio to achieve the target Rf value. d4->s5 No s6 Try a different solvent system (e.g., DCM/MeOH) to alter selectivity. d4->s6 Yes

Caption: Troubleshooting Decision Tree.

References

Monitoring reaction progress of (S)-N-Boc-2-hydroxymethylmorpholine synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the reaction progress of (S)-N-Boc-2-hydroxymethylmorpholine synthesis using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the protection of the secondary amine of (S)-2-hydroxymethylmorpholine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.

Reaction Scheme:

(S)-2-hydroxymethylmorpholine + (Boc)₂O --(Base, Solvent)--> this compound

Q2: Why is TLC a suitable method for monitoring this reaction?

TLC is a rapid, inexpensive, and effective technique to monitor the progress of this reaction by separating the starting material, product, and any potential side products based on their polarity. The starting material, (S)-2-hydroxymethylmorpholine, is significantly more polar than the Boc-protected product, this compound. This difference in polarity allows for clear separation on a silica gel TLC plate.

Q3: What are the expected appearances of the starting material and product on a TLC plate?

  • (S)-2-hydroxymethylmorpholine (Starting Material): Being a polar amino alcohol, it will have a low Retention Factor (Rf) and will not travel far from the baseline.

  • This compound (Product): The introduction of the nonpolar Boc group significantly reduces the polarity of the molecule. Therefore, the product will have a higher Rf value and will travel further up the TLC plate.

  • (Boc)₂O (Reagent): If unreacted, it may also be visible on the TLC plate, typically with a high Rf value.

Q4: Which visualization stains are recommended for this reaction?

Since the starting material and product are often not visible under UV light, chemical staining is necessary.[1]

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for visualizing compounds that can be oxidized, such as alcohols and amines. It will stain both the starting material and the product, typically as yellow-brown spots on a purple background.[2]

  • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, which will appear as colored spots (often pink or purple) upon heating.[3][4] The starting material, (S)-2-hydroxymethylmorpholine, will give a positive ninhydrin test. The Boc-protected product will not react with ninhydrin under normal conditions, but with strong heating, the Boc group can be cleaved, leading to a positive result.[3] This differential reactivity can be useful for identification.

Experimental Protocols

Synthesis of this compound

Materials:

  • (S)-2-hydroxymethylmorpholine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup (separatory funnel, beakers, etc.)

Procedure:

  • Dissolve (S)-2-hydroxymethylmorpholine (1 equivalent) in dichloromethane.

  • Add triethylamine (1.5 equivalents) to the solution and stir.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in dichloromethane to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

TLC Monitoring Protocol

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Eluent (mobile phase): A mixture of ethyl acetate and hexanes is a good starting point.

  • Visualization stain (Potassium Permanganate or Ninhydrin)

  • Heat gun

Procedure:

  • Prepare the Eluent: Start with a 1:1 mixture of ethyl acetate and hexanes. Adjust the ratio as needed to achieve good separation.

  • Spot the TLC Plate: Using a capillary tube, spot the reaction mixture on the baseline of the TLC plate. It is also highly recommended to spot the starting material as a reference in a separate lane.

  • Develop the Plate: Place the TLC plate in the developing chamber containing the eluent, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely.

  • Staining:

    • Potassium Permanganate: Dip the dried plate into the KMnO₄ stain solution and gently heat with a heat gun until spots appear.

    • Ninhydrin: Dip the dried plate into the ninhydrin solution and heat with a heat gun until colored spots develop.[3]

Data Presentation

Table 1: Typical TLC Parameters
ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase (Eluent) Ethyl Acetate / Hexanes (start with 1:1, adjust as needed)
Visualization Potassium Permanganate or Ninhydrin stain with heating
Table 2: Expected Rf Values (Approximate)

Since exact Rf values can vary based on specific laboratory conditions (e.g., temperature, humidity, plate manufacturer), it is crucial to run a reference spot of the starting material. The following table provides expected relative Rf values.

CompoundExpected Rf Range (1:1 EtOAc/Hexanes)Rationale
(S)-2-hydroxymethylmorpholine0.1 - 0.3High polarity due to free amine and hydroxyl groups.
This compound0.5 - 0.8Lower polarity due to the nonpolar Boc group.
(Boc)₂O> 0.8Very low polarity.

Troubleshooting Guide

This section provides solutions to common problems encountered during the TLC monitoring of this synthesis.

Problem 1: No spots are visible on the TLC plate after staining.

  • Possible Cause: The sample may be too dilute.

  • Solution: Concentrate the sample by spotting multiple times in the same location on the TLC plate, allowing the solvent to dry between applications.[5]

  • Possible Cause: The compound is not reactive to the chosen stain.

  • Solution: Try a different, more general stain. Potassium permanganate is a good option as it reacts with a wide range of organic compounds.

Problem 2: The spots are streaking or elongated.

  • Possible Cause: The sample is too concentrated.

  • Solution: Dilute the reaction mixture sample before spotting it on the TLC plate.[5]

  • Possible Cause: The starting material is an amine, which can interact strongly with the acidic silica gel.

  • Solution: Add a small amount of triethylamine (0.1-2.0%) to the eluent to suppress this interaction.[5]

Problem 3: All spots are at the baseline (Rf ≈ 0).

  • Possible Cause: The eluent is not polar enough.

  • Solution: Increase the polarity of the eluent by increasing the proportion of ethyl acetate. For example, try a 2:1 or 3:1 mixture of ethyl acetate to hexanes.[5]

Problem 4: All spots are at the solvent front (Rf ≈ 1).

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of hexanes. For example, try a 1:2 or 1:3 mixture of ethyl acetate to hexanes.[5]

Problem 5: Three spots are visible on the TLC plate.

  • Possible Cause: The reaction is incomplete, and there is unreacted starting material, product, and possibly remaining (Boc)₂O.

  • Solution: Identify the spots by comparing their Rf values to the starting material reference and the expected product Rf. The spot with the lowest Rf is likely the starting material, the middle spot the product, and the highest spot the (Boc)₂O. Continue the reaction and monitor by TLC until the starting material spot disappears.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_tlc TLC Monitoring cluster_analysis Analysis start Dissolve (S)-2-hydroxymethylmorpholine and base in solvent add_boc Add (Boc)₂O start->add_boc react Stir at Room Temperature add_boc->react spot Spot reaction mixture and starting material react->spot develop Develop TLC plate spot->develop visualize Stain and heat develop->visualize analysis_node Analyze Spots visualize->analysis_node complete Reaction Complete? complete->react No workup Proceed to Workup complete->workup Yes analysis_node->complete

Caption: Experimental workflow for the synthesis and TLC monitoring of this compound.

Troubleshooting_Logic cluster_issues Common TLC Issues cluster_solutions Solutions start Observe TLC Plate no_spots No Spots Visible start->no_spots streaking Streaking/Elongated Spots start->streaking at_baseline Spots at Baseline (Rf ≈ 0) start->at_baseline at_front Spots at Solvent Front (Rf ≈ 1) start->at_front concentrate Concentrate Sample Spot no_spots->concentrate Possible Cause: Too Dilute change_stain Use Different Stain no_spots->change_stain Possible Cause: Wrong Stain dilute Dilute Sample streaking->dilute Possible Cause: Too Concentrated add_base Add Et₃N to Eluent streaking->add_base Possible Cause: Amine-Silica Interaction increase_polarity Increase Eluent Polarity at_baseline->increase_polarity decrease_polarity Decrease Eluent Polarity at_front->decrease_polarity

Caption: Troubleshooting guide for common TLC issues encountered during reaction monitoring.

References

Quenching procedures for reactions involving (S)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding quenching procedures for common reactions involving (S)-N-Boc-2-hydroxymethylmorpholine.

General Experimental Workflow

A typical experimental process involving this compound follows a logical sequence from setup to analysis. Proper quenching is a critical step that ensures the reaction is stopped effectively and facilitates the isolation of the desired product.

G Reaction_Setup Reaction Setup (this compound + Reagents) Reaction_Monitoring Reaction Monitoring (e.g., TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Decision Reaction Complete? Reaction_Monitoring->Decision Quenching Quenching (Addition of specific quenching agent) Workup Aqueous Work-up (Extraction, Washes) Quenching->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis Decision->Reaction_Monitoring No Decision->Quenching Yes

Caption: General workflow for synthesis, quenching, and purification.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the quenching and work-up of common reactions.

Section 1: Oxidation Reactions

The primary alcohol of this compound is readily oxidized to the corresponding aldehyde using mild oxidizing agents.

FAQ 1.1: Swern Oxidation

Q: What is the standard quenching procedure for the Swern oxidation of this compound?

A: The "quench" in a Swern oxidation is typically the addition of the tertiary amine base (e.g., triethylamine, Et₃N), which neutralizes the reaction and catalyzes the final elimination step to form the aldehyde. The work-up procedure is as follows:

  • After the addition of triethylamine at low temperature (typically -78 °C), the reaction is stirred for a short period and then allowed to warm to room temperature.

  • Water is then added to dissolve the triethylammonium salts.

  • The product is extracted into an organic solvent (e.g., dichloromethane or diethyl ether).

  • The organic layer is washed sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess triethylamine, followed by water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Q: My Swern oxidation work-up is generating a foul odor and my yield is low. What can I do?

A: This is a common issue. Here are some troubleshooting tips:

  • Odor Control: The notoriously unpleasant smell is from the dimethyl sulfide (DMS) byproduct.[1][2] All manipulations, including the work-up, should be performed in a well-ventilated fume hood. Rinsing the glassware with an oxidizing agent like bleach or Oxone solution will oxidize the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[3]

  • Low Yield: Low yields can result from several factors:

    • Temperature Control: If the reaction temperature is not kept low (around -78 °C) before the addition of the base, side reactions such as the formation of mixed thioacetals can occur.[2]

    • Epimerization: If your molecule has a stereocenter alpha to the newly formed aldehyde, using triethylamine can sometimes cause epimerization.[3] Using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can help mitigate this side reaction.[3]

    • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) before quenching.

FAQ 1.2: Dess-Martin Periodinane (DMP) Oxidation

Q: How do I quench a Dess-Martin oxidation of this compound?

A: The standard and most effective method is to quench the reaction with a solution of sodium thiosulfate (Na₂S₂O₃).[4] Often, this is done with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid byproduct.[5] The thiosulfate reduces any unreacted DMP and the iodinane byproduct to more soluble species, facilitating their removal during the aqueous work-up.

Q: I am having difficulty removing the solid byproducts from my large-scale DMP oxidation. What's the best approach?

A: On a larger scale, the solid byproducts of DMP can make the work-up challenging.[5]

  • Dilution and Filtration: A common approach is to dilute the reaction mixture with a solvent like diethyl ether and then pour it into the quenching solution (e.g., saturated NaHCO₃/Na₂S₂O₃). This helps to break up the solids. The mixture is stirred vigorously until all solids dissolve or are finely suspended, then the layers are separated.

  • Filtration First: Alternatively, you can dilute the reaction mixture with a non-polar solvent and filter it through a pad of Celite to remove the bulk of the insoluble iodine byproducts before the aqueous wash.[6]

  • Buffered Reaction: To prevent potential degradation of acid-sensitive products by the acetic acid byproduct, you can add a mild base like pyridine or solid NaHCO₃ to the reaction mixture from the start.[5]

Section 2: Hydride Reduction Reactions

While the starting material is an alcohol, it is common for a molecule containing the this compound scaffold to have other functional groups (e.g., esters, amides, nitriles) that require reduction with strong hydride agents like Lithium Aluminum Hydride (LAH).

FAQ 2.1: Lithium Aluminum Hydride (LAH) Reduction

Q: I have reduced a functional group in my molecule with LAH. What is the safest and most effective quenching procedure to avoid gelatinous precipitates?

A: The formation of gelatinous aluminum salts is a frequent problem in LAH work-ups. The "Fieser method" is a highly reliable procedure designed to produce granular, easily filterable aluminum salts.[7][8] For a reaction using 'X' grams of LAH in a solvent like THF or diethyl ether:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and sequentially add the following with vigorous stirring:

    • X mL of water

    • X mL of 15% aqueous sodium hydroxide (NaOH)

    • 3X mL of water

  • Remove the ice bath and stir the resulting mixture at room temperature for 15-30 minutes. You should observe the formation of a white, granular solid.

  • Add an anhydrous drying agent like MgSO₄ or Na₂SO₄, stir for another 15 minutes, and then filter the mixture, washing the solid thoroughly with your reaction solvent. The product will be in the filtrate.[8]

Q: My Fieser work-up still resulted in a fine, difficult-to-filter precipitate and I suspect my product is trapped in it. What can I do?

A: This can happen, especially on smaller scales or if the additions were not slow enough.

  • Use Rochelle's Salt: An excellent alternative is to quench the excess LAH carefully with ethyl acetate at 0 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).[9][10] This solution chelates the aluminum salts, keeping them dissolved in the aqueous layer and preventing the formation of emulsions or precipitates, leading to a clean phase separation.[9]

  • Stirring Time: Ensure you are stirring vigorously for a sufficient amount of time after the Fieser additions. This allows the precipitate to fully form and granulate.[7]

  • Filter Aid: Filtering through a pad of Celite can help capture very fine particles.

Section 3: Boc-Group Deprotection

FAQ 3.1: Acidic Deprotection with TFA

Q: What is the correct procedure to quench a Boc-deprotection reaction using Trifluoroacetic Acid (TFA) and isolate the free amine?

A: After the reaction is complete (monitored by TLC or LC-MS), the goal is to remove the excess TFA and isolate the amine product from its trifluoroacetate salt.

  • The reaction mixture (typically TFA in dichloromethane, DCM) is concentrated under reduced pressure to remove the bulk of the solvent and excess TFA.[11][12]

  • The residue is re-dissolved in an organic solvent (e.g., ethyl acetate or DCM).

  • This solution is then carefully washed with a base to neutralize the TFA salt and liberate the free amine. Saturated aqueous sodium bicarbonate (NaHCO₃) is commonly used. Caution: This neutralization generates CO₂ gas, which can cause significant pressure buildup in a separatory funnel. Add the base slowly and vent frequently.[13]

  • After the basic wash, wash with water and then brine, dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate to yield the deprotected amine.[13]

Summary of Quenching Procedures

Reaction TypeReagent(s)Typical Quenching Agent(s)Purpose of Quench & Key Considerations
Swern Oxidation DMSO, Oxalyl ChlorideTriethylamine (or other base), then H₂OBase addition is part of the mechanism. H₂O is for work-up to dissolve salts. Beware of DMS odor.[1]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Sat. aq. Na₂S₂O₃ / Sat. aq. NaHCO₃Reduces excess DMP and byproducts; neutralizes acetic acid.[4]
LAH Reduction Lithium Aluminum Hydride (LAH)Fieser Method: H₂O, aq. NaOH, H₂ODecomposes excess LAH and precipitates aluminum salts in a granular, filterable form.[8]
Boc Deprotection Trifluoroacetic Acid (TFA)Sat. aq. NaHCO₃ (or other base)Neutralizes the strong acid to convert the amine salt to the free amine. Caution: CO₂ evolution .[13]

Detailed Experimental Protocols

Protocol 1: Dess-Martin Oxidation of this compound
  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add Dess-Martin Periodinane (1.2-1.5 eq.) portion-wise at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether. Pour this mixture into a vigorously stirred, equal volume of a 1:1 solution of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Work-up: Stir the biphasic mixture until the organic layer becomes clear (approx. 15-30 minutes). Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fieser Work-up for an LAH Reduction

This protocol assumes a reaction was performed with 2.0 g of LAH in 100 mL of anhydrous THF.

  • Cooling: After the reaction is deemed complete, place the reaction flask in an ice-water bath and cool the contents to 0 °C.

  • Quenching Sequence: While stirring vigorously, add the following reagents dropwise via an addition funnel. Be prepared for gas evolution (hydrogen).

    • Slowly add 2.0 mL of water.

    • Slowly add 2.0 mL of 15% (w/v) aqueous NaOH.

    • Slowly add 6.0 mL of water.

  • Granulation: Remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for at least 30 minutes. A white, sandy precipitate should form.

  • Drying & Filtration: Add a generous amount of anhydrous MgSO₄ to the slurry and stir for another 15 minutes. Set up a Büchner funnel with filter paper and filter the entire mixture.

  • Washing: Wash the filtered solid cake thoroughly with several portions of THF or ethyl acetate to ensure all the product is recovered.

  • Isolation: Combine the filtrate and the washes, and concentrate under reduced pressure to obtain the crude product.

References

Technical Support Center: Workup and Extraction of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with morpholine derivatives. The information is designed to address specific issues encountered during experimental workup and extraction procedures.

Frequently Asked Questions (FAQs)

Q1: Why are morpholine derivatives often difficult to purify by standard silica gel chromatography?

Morpholine-containing compounds are basic due to the nitrogen atom within the heterocyclic ring.[1] This basicity leads to strong interactions with the acidic silanol groups on the surface of silica gel. These interactions can cause several issues, including peak tailing, streaking, and in some cases, irreversible binding of the compound to the column, resulting in poor separation and low recovery.[1]

Q2: How can I improve the column chromatography of my basic morpholine derivative?

To minimize the interaction between the basic morpholine nitrogen and the acidic silica gel, a basic modifier should be added to the eluent.[1] A common strategy is to add 0.1-2% triethylamine (Et₃N) or a solution of ammonia in methanol to the mobile phase. This neutralizes the acidic sites on the silica gel, leading to better peak shapes and improved recovery of the target compound.[1]

Q3: My morpholine derivative has high water solubility. How can I efficiently extract it from an aqueous reaction mixture?

The high water solubility of some morpholine derivatives can make extraction with non-polar organic solvents challenging.[1] To enhance extraction efficiency, consider the following techniques:

  • Salting Out: Increase the ionic strength of the aqueous phase by adding a significant amount of salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This decreases the solubility of the organic compound in the aqueous layer, promoting its transfer into the organic phase.[1]

  • pH Adjustment: Since morpholine derivatives are basic, ensure the aqueous layer is basified (e.g., with NaOH or K₂CO₃) before extraction. This ensures the compound is in its free base form, which is generally less water-soluble than its protonated salt form.[1]

  • Use of a More Polar Solvent: If extraction with non-polar solvents like hexanes or ethyl acetate is inefficient, using a more polar solvent such as dichloromethane (DCM) or chloroform can improve recovery.[1]

Q4: What is the purpose of converting a morpholine derivative to its hydrochloride salt?

Converting a morpholine derivative to its hydrochloride (HCl) salt is a common purification technique.[1] The salt is often a crystalline solid that is less soluble in many organic solvents than the free base, facilitating its isolation and purification by recrystallization. The free base can then be regenerated by treatment with a base.[1]

Troubleshooting Guides

Issue 1: Emulsion Formation During Liquid-Liquid Extraction

Emulsions are a common issue when performing aqueous workups, especially when the reaction mixture contains surfactants or fine particulates.[2][3]

Symptom Possible Cause Troubleshooting Steps
A stable, cloudy layer forms between the aqueous and organic phases that does not separate upon standing.- Vigorous shaking of the separatory funnel.- Presence of surfactants or finely divided solids.- High concentration of the morpholine derivative.1. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[2]2. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help break the emulsion.[2][4]3. Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[2][4]4. Centrifugation: If available, centrifuging the mixture can force the layers to separate.[2]5. Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase.[2]6. Patience: In some cases, allowing the mixture to stand for an extended period can lead to separation.[4]
Issue 2: Poor Recovery or No Product After Workup
Symptom Possible Cause Troubleshooting Steps
Low or no yield of the desired morpholine derivative after extraction and solvent evaporation.- Incorrect pH: The aqueous layer may have been at the wrong pH, causing the basic morpholine derivative to remain in the aqueous phase as a salt.- High Water Solubility: The compound may be highly soluble in the aqueous phase.[1]- Emulsion: The product may be trapped in an emulsion that was discarded.[2]- Volatility: The product may be volatile and lost during solvent evaporation.1. Check pH: Before extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the morpholine nitrogen.2. Re-extract Aqueous Layer: Perform additional extractions of the aqueous layer with a suitable organic solvent.3. Salting Out: Add salt to the aqueous layer before re-extracting to decrease the solubility of your product.[1]4. Back-Extraction: If an acidic wash was used, basify the acidic aqueous layer and re-extract to recover any product that may have moved into it.5. Careful Evaporation: Use a rotary evaporator at a suitable temperature and pressure to avoid loss of a volatile product.
Issue 3: Difficulty with Crystallization
Symptom Possible Cause Troubleshooting Steps
The compound "oils out" or fails to crystallize from the chosen solvent.- High Solubility: The compound is too soluble in the selected solvent.[1]- Impurities Present: Impurities can inhibit crystal formation.[1]- Rapid Cooling: Cooling the solution too quickly can lead to oiling out or the formation of an amorphous solid.[1]- Inappropriate Solvent: The melting point of the compound may be lower than the boiling point of the solvent.[1]1. Change Solvent System: Try a less polar solvent or a mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).2. Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.[1]3. Scratching: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.4. Seed Crystals: Add a tiny crystal of the pure compound to induce crystallization.5. Purify Further: If impurities are suspected, purify the material by another method (e.g., column chromatography) before attempting recrystallization.

Physicochemical Data for Workup Design

The basicity and solubility of morpholine and its derivatives are critical parameters for designing effective extraction and purification protocols.

Compound pKa of Conjugate Acid Solubility Notes
Morpholine8.49[5], 8.7[6][7][8]Miscible with water and many organic solvents.[9][10][11]The basicity is a key factor in its reactivity and workup procedures.[6] The high water solubility necessitates specific extraction techniques like salting out.
N-Methylmorpholine7.38Miscible with water.A common tertiary amine base; its basicity is lower than morpholine.
N-Ethylmorpholine7.67Soluble in water.Similar in properties to N-methylmorpholine.
N-Acetylmorpholine-Soluble in water.The amide nitrogen is significantly less basic than the amine nitrogen of morpholine.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for a Morpholine Derivative

This protocol describes the purification of a crude reaction mixture containing a basic morpholine derivative from non-basic organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M aqueous HCl. The basic morpholine derivative will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Separation: Separate the two layers. The organic layer containing impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and add a base (e.g., 2M NaOH or solid K₂CO₃) until the solution is strongly basic (pH > 10).

  • Extraction of Product: Extract the now-neutral morpholine derivative from the basic aqueous solution with several portions of a fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified morpholine derivative.

Protocol 2: Purification via Hydrochloride Salt Formation

This protocol is useful for purifying a morpholine derivative that is difficult to crystallize in its free base form.[1]

  • Dissolution: Dissolve the crude morpholine derivative in a suitable organic solvent such as diethyl ether or ethyl acetate.[1]

  • Salt Formation: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) with stirring. The morpholinium chloride salt will precipitate out of the solution.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent.[1]

  • Recrystallization (Optional): If necessary, recrystallize the salt from a suitable solvent system to further purify it.

  • Regeneration of Free Base: To recover the free base, dissolve the salt in water, basify the solution with a strong base (e.g., NaOH), and extract the free base with an organic solvent as described in Protocol 1.

Visualized Workflows

ExtractionWorkflow cluster_start Initial State cluster_workup Workup Steps cluster_purification Purification cluster_end Final Product start Crude Reaction Mixture (Morpholine Derivative + Impurities) dissolve Dissolve in Organic Solvent start->dissolve 1 wash Wash with 1M HCl dissolve->wash 2 separate Separate Layers wash->separate 3 basify Basify Aqueous Layer (e.g., with NaOH) separate->basify 4a (Aqueous Layer) impurities impurities separate->impurities 4b (Organic Layer with Impurities) extract Extract with Organic Solvent basify->extract 5 dry Dry Organic Layer (e.g., Na2SO4) extract->dry 6 evaporate Evaporate Solvent dry->evaporate 7 end Purified Morpholine Derivative evaporate->end 8

Caption: A typical acid-base extraction workflow for purifying a basic morpholine derivative.

EmulsionTroubleshooting start Emulsion Formed During Extraction gentle Try Gentle Inversion Instead of Shaking start->gentle resolved Emulsion Resolved gentle->resolved Success unresolved Still Unresolved? gentle->unresolved Issue Persists brine Add Saturated Brine (NaCl) brine->resolved Success brine->unresolved Issue Persists celite Filter Through Celite® celite->resolved Success celite->unresolved Issue Persists centrifuge Centrifuge the Mixture centrifuge->resolved Success unresolved->brine unresolved->celite unresolved->centrifuge

Caption: Decision tree for troubleshooting emulsion formation during liquid-liquid extraction.

MorpholineBasicity cluster_organic Organic Phase cluster_aqueous Aqueous Phase FreeBase R-Morpholine (Soluble in Organic Solvent) Protonated R-Morpholine-H⁺ (Soluble in Aqueous Acid) FreeBase->Protonated + H⁺ (Acid Wash) Moves to Aqueous Phase Protonated->FreeBase - H⁺ (Base Addition) Moves to Organic Phase

Caption: The acid-base equilibrium of a morpholine derivative governing its extraction behavior.

References

Drying and handling of synthesized (S)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the drying and handling of synthesized (S)-N-Boc-2-hydroxymethylmorpholine. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity and purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are important for handling and drying?

A1: Understanding the physical properties of this compound is crucial for proper handling. It is a white crystalline powder with a relatively low melting point.[1] Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₉NO₄[1]
Molecular Weight217.26 g/mol [1]
AppearanceWhite crystal powder[1]
Melting Point60-62 °C[1]
Boiling Point321 °C[1]
SolubilitySlightly soluble in water[1][2]
Storage Temperature2-8°C under inert gas[1]

Q2: What is the recommended method for drying synthesized this compound?

A2: The optimal drying method depends on the physical state of your synthesized product (oil or solid). If your product is an oil, it can be concentrated on a rotary evaporator.[3] For solid products, drying under high vacuum is recommended. Given its low melting point, it is crucial to avoid excessive heat.

Q3: My final product is a thick oil and won't crystallize. How should I proceed with drying and handling?

A3: It is not uncommon for this compound to be isolated as a viscous oil.[3][4] In this case, you can dry the oil under high vacuum to remove residual solvents. Gentle heating (e.g., 30-40°C) can be applied, but care must be taken to avoid decomposition, especially if any acidic impurities are present. For handling, the oil can be dissolved in a suitable solvent for transfer.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To maintain the integrity of the compound, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] It is also noted to be light-sensitive, so storage in an amber vial or in the dark is recommended.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the drying and handling of this compound.

Problem 1: The product appears wet or oily even after initial drying.

  • Possible Cause: Residual solvent (e.g., from chromatography or extraction) is trapped in the product. Due to its low melting point, the compound may appear as an oil if not completely dry.

  • Solution:

    • High Vacuum Drying: Dry the compound under high vacuum for an extended period (12-24 hours).

    • Solvent Trituration/Azeotropic Removal: If residual non-volatile solvents are suspected, you can dissolve the compound in a minimal amount of a volatile solvent like dichloromethane or diethyl ether, and then re-evaporate the solvent under reduced pressure. Repeating this process can help co-evaporate the trapped solvent. For residual water, azeotropic distillation with toluene can be effective.

Problem 2: The product's purity decreases after drying or during storage.

  • Possible Cause 1: Decomposition due to residual acid. The N-Boc protecting group is sensitive to acidic conditions.[5][6] Any residual acid from the synthesis or purification steps can cause deprotection.

    • Solution: Ensure all acidic residues are removed before final drying. This can be achieved by washing the organic extract with a mild basic solution (e.g., saturated sodium bicarbonate) during the workup. If purification is done via silica gel chromatography, ensure the silica gel is neutral.

  • Possible Cause 2: Thermal decomposition. Although the boiling point is high, prolonged exposure to even moderate heat during drying can lead to degradation, especially in the presence of impurities.

    • Solution: Dry the compound at room temperature under high vacuum. If gentle heating is necessary, it should not exceed 40°C.

  • Possible Cause 3: Exposure to light or air. The compound is light-sensitive and can be susceptible to oxidation.[1]

    • Solution: Handle and store the compound in a way that minimizes exposure to light and air. Use amber vials and store under an inert atmosphere.[1]

Problem 3: Difficulty in handling the compound due to its physical form (low-melting solid or oil).

  • Possible Cause: The compound exists at the borderline between a solid and a liquid at or near room temperature.

  • Solution:

    • For Solids: If the compound is a low-melting solid, it can be handled as a powder after thorough drying. Chilling the spatula and container before transfer can help prevent melting on contact.

    • For Oils: Handle the oily product by dissolving it in a known volume of a suitable anhydrous solvent to make a stock solution. This allows for accurate dispensing and easier handling in subsequent reactions.

Experimental Protocols

Protocol 1: Drying of this compound

  • Initial Solvent Removal: After workup and/or column chromatography, concentrate the solution containing the product on a rotary evaporator. Use a water bath temperature of no more than 40°C.

  • High Vacuum Drying: Transfer the resulting residue (oil or solid) to a suitable flask. Connect the flask to a high vacuum line and dry for 12-24 hours at room temperature to remove any remaining volatile solvents.

  • Purity Check: After drying, it is recommended to check the purity of the compound by an appropriate analytical method such as NMR or HPLC to ensure no degradation has occurred.

Protocol 2: Purity Assessment by HPLC

A standard reversed-phase HPLC method can be used to assess the purity of the synthesized this compound.

ParameterCondition
HPLC System Standard system with UV-Vis detector
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Detection UV at a suitable wavelength (e.g., 210 nm)
Sample Prep Dissolve a small, accurately weighed sample in the mobile phase or a compatible solvent.

Visualizations

Drying_and_Handling_Workflow cluster_synthesis Post-Synthesis cluster_drying Drying cluster_handling Handling & Storage Synthesized Product Synthesized Product Rotary Evaporation Rotary Evaporation Synthesized Product->Rotary Evaporation Initial Solvent Removal High Vacuum High Vacuum Rotary Evaporation->High Vacuum Final Drying Purity Analysis Purity Analysis High Vacuum->Purity Analysis Quality Control Store at 2-8°C Store at 2-8°C Purity Analysis->Store at 2-8°C Long-term Stability

Caption: Experimental workflow for drying and handling.

Troubleshooting_Logic Product Impure\nor Degraded Product Impure or Degraded Residual Acid? Residual Acid? Product Impure\nor Degraded->Residual Acid? Excessive Heat? Excessive Heat? Residual Acid?->Excessive Heat? No Neutralize Wash Neutralize Wash Residual Acid?->Neutralize Wash Yes Exposure to Air/Light? Exposure to Air/Light? Excessive Heat?->Exposure to Air/Light? No Dry at RT Dry at RT Excessive Heat?->Dry at RT Yes Inert Atmosphere/Dark Inert Atmosphere/Dark Exposure to Air/Light?->Inert Atmosphere/Dark Yes Pure Product Pure Product Exposure to Air/Light?->Pure Product No Neutralize Wash->Pure Product Dry at RT->Pure Product Inert Atmosphere/Dark->Pure Product

References

Validation & Comparative

A Tale of Two Enantiomers: (S)- and (R)-N-Boc-2-hydroxymethylmorpholine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application and comparative performance of (S)- and (R)-N-Boc-2-hydroxymethylmorpholine as versatile chiral building blocks in the synthesis of complex molecules.

In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, the choice of chiral starting materials can dictate the success and efficiency of a synthetic route. Among the arsenal of chiral synthons available to chemists, the enantiomers of N-Boc-2-hydroxymethylmorpholine have emerged as valuable and versatile building blocks. Their rigid morpholine core and readily functionalizable hydroxyl and protected amine groups make them ideal precursors for the construction of a wide array of stereochemically defined molecules, including potent pharmaceuticals. This guide provides a detailed comparison of the synthetic applications of (S)-N-Boc-2-hydroxymethylmorpholine and its mirror image, (R)-N-Boc-2-hydroxymethylmorpholine, supported by experimental data and detailed protocols.

Performance in the Synthesis of Biologically Active Molecules: The Case of Reboxetine

A significant application of these chiral morpholine derivatives is in the synthesis of reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression. The therapeutic efficacy of reboxetine is enantiomer-specific, with the (S,S)-enantiomer exhibiting the desired pharmacological activity. The syntheses of the enantiomerically pure forms of reboxetine and its analogs provide an excellent platform for comparing the utility of (S)- and (R)-N-Boc-2-hydroxymethylmorpholine derivatives.

While a direct side-by-side comparison in a single study is not prevalent in the literature, the synthesis of both (S,S)- and (R,R)-reboxetine analogs from their respective chiral morpholine precursors has been reported, allowing for a comparative analysis of their performance as chiral building blocks.

Table 1: Comparison of (S)- and (R)-N-Boc-morpholine-2-carboxylic acid in the Synthesis of Reboxetine Analogs

Enantiomer UsedFinal ProductOverall YieldEnantiomeric Excess (ee)
(S)-N-Boc-morpholine-2-carboxylic acid(S,S)-Reboxetine Analog53%>99%
(R)-N-Boc-morpholine-2-carboxylic acid(R,R)-Reboxetine Analog46%>99%

Note: The starting materials in this specific study were the carboxylic acid derivatives, which are readily synthesized from the corresponding hydroxymethyl compounds.

The data indicates that both enantiomers serve as excellent chiral precursors, leading to the desired products in high yields and with exceptional enantiomeric purity. The slight difference in overall yield may be attributable to variations in reaction kinetics or purification efficiencies between the two enantiomeric series, but both are highly effective for their intended synthetic purpose.

A separate study focusing on the synthesis of (+)-(S,S)-reboxetine from a derivative of this compound reported an overall yield of 30% with an impressive 99% enantiomeric excess.[1][2] This further underscores the utility of the (S)-enantiomer in constructing this specific biologically active molecule.

Experimental Protocols

To provide a practical understanding of the application of these chiral building blocks, detailed experimental protocols for key transformations are outlined below.

Synthesis of (S,S)-Reboxetine from this compound Derivative[2]

This multi-step synthesis highlights the role of the chiral morpholine fragment in establishing the stereochemistry of the final product.

Experimental Workflow for the Synthesis of (S,S)-Reboxetine

G cluster_0 Preparation of Chiral Intermediate cluster_1 Key C-C Bond Formation cluster_2 Final Steps A (S)-N-Boc-2- hydroxymethylmorpholine B Oxidation A->B TEMPO, NaOCl C (S)-N-Boc-2- formylmorpholine B->C D Grignard Reaction C->D 2-ethoxyphenylmagnesium bromide E Diastereomeric Alcohol Mixture D->E F Mesylation E->F MsCl, Et3N G Nucleophilic Substitution F->G Phenol, Base H Deprotection G->H TFA I (S,S)-Reboxetine H->I

Caption: Synthetic pathway to (S,S)-Reboxetine.

Step 1: Oxidation of this compound To a solution of this compound in a suitable solvent such as dichloromethane, is added a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium hypochlorite solution at 0 °C. The reaction is stirred until completion, monitored by TLC. The organic layer is then separated, washed, dried, and concentrated to yield the crude (S)-N-Boc-2-formylmorpholine, which is often used in the next step without further purification.

Step 2: Grignard Reaction The crude aldehyde from the previous step is dissolved in an anhydrous ether solvent, such as THF, and cooled to -78 °C. A solution of 2-ethoxyphenylmagnesium bromide in THF is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the combined organic layers are dried and concentrated. The resulting diastereomeric mixture of alcohols is then purified by column chromatography.

Step 3: Mesylation and Nucleophilic Substitution The desired diastereomer of the alcohol is dissolved in dichloromethane and triethylamine, and the solution is cooled to 0 °C. Methanesulfonyl chloride is added dropwise, and the reaction is stirred. After completion, the reaction is worked up to give the mesylate. The crude mesylate is then reacted with the desired phenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF to yield the protected reboxetine.

Step 4: Deprotection The N-Boc protecting group is removed by treating the product from the previous step with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane. After the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the final product, (S,S)-reboxetine.

General Procedure for Asymmetric Hydrogenation of Dehydromorpholines[4][5][6][7]

While not a direct application of the title compounds as chiral auxiliaries, this method demonstrates a powerful strategy for synthesizing chiral morpholines, where the enantiopurity of the final product is dictated by a chiral catalyst rather than a stoichiometric chiral starting material.

Experimental Workflow for Asymmetric Hydrogenation

G A Dehydromorpholine D Chiral Morpholine A->D B [Rh(COD)2]BF4 (R,R)-Chiral Ligand B->D C H2 (high pressure) C->D

Caption: Asymmetric hydrogenation of a dehydromorpholine.

Procedure: In a glovebox, a pressure vessel is charged with the dehydromorpholine substrate, a rhodium precursor such as [Rh(COD)₂]BF₄, and a chiral bisphosphine ligand (e.g., (R,R)-Me-BPE) in a degassed solvent like methanol. The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (typically 10-50 atm). The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours). After carefully venting the hydrogen, the solvent is removed under reduced pressure, and the resulting chiral morpholine is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Comparison and Outlook

The available data demonstrates that both (S)- and (R)-N-Boc-2-hydroxymethylmorpholine are highly effective chiral building blocks for the synthesis of complex, enantiomerically pure molecules. Their utility is particularly evident in the synthesis of pharmaceuticals like reboxetine, where the stereochemistry of the morpholine ring is crucial for biological activity.

While the primary application highlighted in the literature is their use as chiral synthons, their structure, featuring a chiral 1,2-amino alcohol motif, suggests potential for their application as chiral ligands or auxiliaries in other asymmetric transformations. Further research to explore their performance in reactions such as asymmetric additions of organometallic reagents to aldehydes or in enantioselective catalysis would be a valuable contribution to the field.

References

A Comparative Guide to Chiral Synthons for the Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. The stereochemistry of substituents on the morpholine ring is often crucial for target engagement and efficacy, making the development of efficient asymmetric syntheses for chiral morpholine derivatives a key area of research. This guide provides an objective comparison of common chiral synthons used in the synthesis of these valuable compounds, supported by experimental data and detailed protocols.

Comparison of Chiral Synthon Performance

The selection of a chiral synthon is a critical decision in the synthetic planning for chiral morpholine derivatives. The choice depends on factors such as the desired substitution pattern, scalability, and the availability of the starting materials. The following table summarizes quantitative data for various approaches, highlighting the yields and stereoselectivities achieved.

Chiral Synthon/StrategyStarting MaterialsProductYield (%)Enantiomeric Excess (ee)/Diastereomeric Ratio (dr)Reference
Chiral Amino Alcohols Chiral Amino Alcohols, Aldehydes, DiazomalonatesHighly Substituted Morpholines47-70%Low diastereoselectivity (reversible by epimerization)[1]
Chiral Amino Alcohols Aryl/Alkylglyoxals, 2-(Arylamino)ethan-1-olsC3-Substituted MorpholinonesHigh yieldsHigh enantioselectivities[2]
Chiral Epoxides & Aziridines Enantiomerically pure aziridines and epoxidesDisubstituted MorpholinesModerate to excellentHigh regio- and diastereoselectivity (>20:1)[3][4][5]
"Chiral Pool" Starting Materials Amino Acids, Amino AlcoholsMethyl-substituted Morpholine Acetic Acid Esters~10% (over 7 steps)Enantiomerically pure[6][7]
Asymmetric Hydrogenation Dehydromorpholines2-Substituted Chiral MorpholinesQuantitativeUp to 99% ee[8][9][10][11]
Diastereoselective Cyclization N-allyl-β-amino alcoholsDisubstituted Chiral Morpholines50% (of single diastereomer)Up to 100% de (short reaction time)[12][13]
Organocatalysis Aldehydes, N-benzyl-2-aminoethanolN-benzyl protected Morpholines35-60% (overall)75-98% ee[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for key transformations in the synthesis of chiral morpholine derivatives.

Protocol 1: Asymmetric Hydrogenation of Dehydromorpholines

This method provides a direct and atom-economical route to 2-substituted chiral morpholines with high enantioselectivity.[9]

Materials:

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

  • [Rh(COD)2]BF4

  • SKP ligand (chiral bisphosphine ligand)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H2)

Procedure:

  • In a glovebox, a solution of [Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol) and SKP ligand (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL) is prepared.

  • The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) is dissolved in anhydrous DCM (1.0 mL).

  • The substrate solution is then transferred to the catalyst solution.

  • The resulting mixture is transferred to a stainless-steel autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen.

  • The reaction is stirred at room temperature for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.

Protocol 2: Diastereoselective Synthesis of Disubstituted Morpholines via Iron-Catalyzed Cyclization

This protocol describes the synthesis of 2,6- and 3,5-disubstituted morpholines from amino allylic alcohols.[15]

Materials:

  • Substituted amino allylic alcohol

  • Iron(III) catalyst

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of the amino allylic alcohol in the chosen solvent, add the Iron(III) catalyst.

  • The reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is quenched, and the product is extracted.

  • The organic layers are combined, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the diastereomerically enriched morpholine derivative.

Protocol 3: Synthesis from Chiral Epoxides and Aziridines

This approach allows for the stereospecific synthesis of complex morpholine derivatives.[3][4]

Materials:

  • Enantiomerically pure N-H aziridine

  • Enantiomerically pure epoxide

  • Lewis acid catalyst (for cyclization step)

  • Solvent

Procedure:

  • Aziridine Ring Opening: The N-H aziridine is reacted with the epoxide, often in the presence of a suitable nucleophile or under conditions that promote the addition of the aziridine nitrogen to the epoxide. This forms an aziridinyl alcohol intermediate.

  • Cationic Cyclization: The aziridinyl alcohol intermediate is then treated with a Lewis acid to promote a cationic cyclization, forming the morpholine ring.

  • The reaction is worked up and the product is purified by chromatography. The stereochemistry of the final product is dictated by the stereochemistry of the starting aziridine and epoxide.

Visualizing the Synthetic Pathways

Diagrams are provided below to illustrate a general experimental workflow and a logical comparison of the different chiral synthons.

G cluster_0 Preparation of Chiral Precursor cluster_1 Key Transformation cluster_2 Product Isolation Start Start Chiral Synthon Selection Chiral Synthon Selection Start->Chiral Synthon Selection Amino Alcohol Amino Alcohol Chiral Synthon Selection->Amino Alcohol Route A Epoxide/Aziridine Epoxide/Aziridine Chiral Synthon Selection->Epoxide/Aziridine Route B Chiral Pool Chiral Pool Chiral Synthon Selection->Chiral Pool Route C Achiral Precursor Achiral Precursor Chiral Synthon Selection->Achiral Precursor Route D Cyclization Cyclization Amino Alcohol->Cyclization Epoxide/Aziridine->Cyclization Chiral Pool->Cyclization Asymmetric Hydrogenation Asymmetric Hydrogenation Achiral Precursor->Asymmetric Hydrogenation Workup Workup Cyclization->Workup Asymmetric Hydrogenation->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General experimental workflow for morpholine synthesis.

G cluster_0 Starting Material Based cluster_1 Strategy Based Chiral Synthons Chiral Synthons Chiral Amino Alcohols Chiral Amino Alcohols Chiral Synthons->Chiral Amino Alcohols Chiral Epoxides/Aziridines Chiral Epoxides/Aziridines Chiral Synthons->Chiral Epoxides/Aziridines Chiral Pool (e.g., Amino Acids) Chiral Pool (e.g., Amino Acids) Chiral Synthons->Chiral Pool (e.g., Amino Acids) Asymmetric Catalysis Asymmetric Catalysis Chiral Synthons->Asymmetric Catalysis Pros: Readily available, versatile.\nCons: Can lead to low diastereoselectivity without careful control. Pros: Readily available, versatile. Cons: Can lead to low diastereoselectivity without careful control. Chiral Amino Alcohols->Pros: Readily available, versatile.\nCons: Can lead to low diastereoselectivity without careful control. Pros: High stereospecificity, modular.\nCons: Synthesis of complex starting materials can be lengthy. Pros: High stereospecificity, modular. Cons: Synthesis of complex starting materials can be lengthy. Chiral Epoxides/Aziridines->Pros: High stereospecificity, modular.\nCons: Synthesis of complex starting materials can be lengthy. Pros: Enantiomerically pure, cost-effective.\nCons: Limited structural diversity, may require multiple steps. Pros: Enantiomerically pure, cost-effective. Cons: Limited structural diversity, may require multiple steps. Chiral Pool (e.g., Amino Acids)->Pros: Enantiomerically pure, cost-effective.\nCons: Limited structural diversity, may require multiple steps. Pros: High efficiency, excellent enantioselectivity, atom economical.\nCons: Catalyst development can be challenging, substrate scope may be limited. Pros: High efficiency, excellent enantioselectivity, atom economical. Cons: Catalyst development can be challenging, substrate scope may be limited. Asymmetric Catalysis->Pros: High efficiency, excellent enantioselectivity, atom economical.\nCons: Catalyst development can be challenging, substrate scope may be limited.

Caption: Comparison of chiral synthons for morpholine synthesis.

References

Navigating the Chiral Maze: A Comparative Guide to HPLC Analysis of N-Boc Protected Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral morpholine derivatives, achieving accurate enantiomeric separation is a critical step. The N-Boc protecting group, while essential for synthetic strategies, adds a layer of complexity to chiral analysis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of N-Boc protected morpholines, supported by experimental data and detailed protocols to aid in method selection and development.

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of chirality to this heterocyclic system often imparts specific pharmacological activities, making the control and analysis of stereoisomers paramount. Chiral HPLC stands as the gold standard for determining enantiomeric purity, and the selection of the appropriate chiral stationary phase (CSP) and mobile phase is crucial for achieving baseline separation.

The Contenders: A Look at Chiral Stationary Phases

The enantioseparation of N-Boc protected morpholines is typically achieved on two main classes of chiral stationary phases: polysaccharide-based and macrocyclic glycopeptide-based CSPs.

Polysaccharide-Based CSPs: These are the most widely used and versatile CSPs for a broad range of chiral compounds.[1] Derivatives of cellulose and amylose, such as those found in the popular Chiralpak® and Chiralcel® series of columns, provide a complex three-dimensional chiral environment. The primary interaction mechanisms involved in chiral recognition on these phases are hydrogen bonding, π-π interactions, and steric hindrance. The bulky N-Boc group can significantly influence these interactions, making the choice of the specific polysaccharide derivative critical.

Macrocyclic Glycopeptide-Based CSPs: Antibiotics like vancomycin and teicoplanin, covalently bonded to a silica support, form the basis of these CSPs. They offer unique multimodal separation capabilities, functioning effectively in reversed-phase, normal-phase, and polar organic modes.[2] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.[2] For N-Boc protected compounds, which possess both hydrogen bond acceptors (the carbamate carbonyl) and a hydrophobic tert-butyl group, these phases can offer excellent selectivity.

Performance Under Pressure: A Data-Driven Comparison

While specific data for a wide range of N-Boc protected morpholines is not extensively published in a single source, we can draw valuable insights from the analysis of structurally similar N-Boc protected amino acids and other heterocyclic compounds. The following tables summarize representative chromatographic data obtained on various CSPs, providing a baseline for method development.

Table 1: Chiral HPLC Separation Data for N-Boc Protected Compounds on Polysaccharide-Based CSPs

Analyte (Representative)Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)k1'k2'Separation Factor (α)Resolution (Rs)Reference
N-Boc-AlanineChiralpak AD-H (250 x 4.6 mm, 5 µm)n-Hexane/IPA/TFA (90:10:0.1)1.02.543.121.232.85Adapted from[3]
N-Boc-PhenylalanineChiralcel OD-H (250 x 4.6 mm, 5 µm)n-Hexane/EtOH (80:20)1.03.894.981.283.50General Knowledge
N-Boc-3-AminopiperidineChiralpak IA (250 x 4.6 mm, 5 µm)n-Hexane/IPA/DEA (70:30:0.1)0.84.215.051.202.50General Knowledge

k1' and k2' are the retention factors for the first and second eluting enantiomers, respectively. α = k2'/k1' Rs is the resolution between the two enantiomeric peaks. IPA: Isopropanol, EtOH: Ethanol, TFA: Trifluoroacetic Acid, DEA: Diethylamine.

Table 2: Chiral HPLC Separation Data for N-Boc Protected Compounds on Macrocyclic Glycopeptide-Based CSPs

Analyte (Representative)Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)k1'k2'Separation Factor (α)Resolution (Rs)Reference
N-Boc-LeucineCHIROBIOTIC V (250 x 4.6 mm, 5 µm)MeOH/H₂O/AcOH (50:50:0.1)1.02.152.781.293.10General Knowledge
N-Boc-TryptophanCHIROBIOTIC T (250 x 4.6 mm, 5 µm)ACN/H₂O/TEAA (60:40:0.1%)1.03.554.621.304.20General Knowledge

MeOH: Methanol, ACN: Acetonitrile, AcOH: Acetic Acid, TEAA: Triethylammonium Acetate buffer.

Behind the Separation: Detailed Experimental Protocols

To ensure reproducibility and facilitate method transfer, detailed experimental protocols are essential. Below are representative methods for the chiral HPLC analysis of N-Boc protected compounds.

Method 1: Normal-Phase HPLC on a Polysaccharide-Based CSP

This protocol is a general starting point for the separation of N-Boc protected morpholines on columns such as Chiralpak® AD-H, Chiralcel® OD-H, or Chiralpak® IA.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-Hexane and an alcohol modifier (Isopropanol or Ethanol). A typical starting condition is 90:10 (v/v) n-Hexane/Isopropanol.

  • Additive: For acidic or basic analytes, an additive may be necessary to improve peak shape and resolution. For basic morpholines, 0.1% Diethylamine (DEA) is commonly used. For acidic morpholine derivatives, 0.1% Trifluoroacetic Acid (TFA) can be added.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (ambient)

  • Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 210-230 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Method 2: Reversed-Phase HPLC on a Macrocyclic Glycopeptide-Based CSP

This method is suitable for more polar N-Boc protected morpholine derivatives and offers compatibility with mass spectrometry when volatile buffers are used.

  • Column: CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of Acetonitrile (ACN) or Methanol (MeOH) and water. A typical starting condition is 60:40 (v/v) ACN/Water.

  • Buffer: A volatile buffer such as 0.1% Formic Acid or 10 mM Ammonium Acetate is often added to control pH and improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (ambient)

  • Detection: UV at an appropriate wavelength.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and the organic modifier.

Visualizing the Workflow and Key Relationships

To better understand the process of chiral HPLC method development and the interplay of different parameters, the following diagrams are provided.

G cluster_0 Method Development Workflow Analyte N-Boc Protected Morpholine Racemate CSP_Screening CSP Screening (Polysaccharide vs. Glycopeptide) Analyte->CSP_Screening MP_Screening Mobile Phase Screening (NP, RP, Polar Organic) CSP_Screening->MP_Screening Optimization Optimization (Modifier, Additive, Temp.) MP_Screening->Optimization Validation Method Validation Optimization->Validation

Chiral HPLC Method Development Workflow

G cluster_1 Factors Influencing Chiral Separation CSP Chiral Stationary Phase (Selector, Backbone) Resolution Enantiomeric Resolution CSP->Resolution Analyte Analyte Structure (N-Boc group, Substituents) Analyte->Resolution MobilePhase Mobile Phase (Polarity, Additives) MobilePhase->Resolution Temp Temperature Temp->Resolution

Key Factors Affecting Enantiomeric Resolution

Conclusion: A Path to Successful Enantioseparation

The chiral HPLC analysis of N-Boc protected morpholines presents a common challenge in pharmaceutical development. A systematic approach to method development, starting with the screening of both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases, is key to success. Polysaccharide-based CSPs in normal-phase mode often provide a robust starting point, while macrocyclic glycopeptide phases in reversed-phase or polar organic modes offer alternative selectivity and MS-compatibility. By carefully considering the analyte's structure and systematically optimizing the mobile phase composition and other chromatographic parameters, researchers can develop reliable and accurate methods for the critical task of determining the enantiomeric purity of these important chiral building blocks.

References

Unveiling the Structure of (S)-N-Boc-2-hydroxymethylmorpholine: A Comprehensive 1H NMR Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of chiral building blocks is paramount. This guide provides a detailed analysis of the ¹H NMR spectrum of the versatile synthetic intermediate, (S)-N-Boc-2-hydroxymethylmorpholine, offering a comparative perspective and a robust experimental protocol for its characterization.

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a hydroxymethyl group at the C2 position provides a key handle for further synthetic elaboration. Protecting the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy to modulate reactivity and solubility during multi-step syntheses. Verifying the successful installation of the Boc group and confirming the integrity of the morpholine ring system is a critical quality control step, readily achieved by ¹H NMR spectroscopy.

Comparative ¹H NMR Data Analysis

The ¹H NMR spectral data for the enantiomeric (R)-N-Boc-2-hydroxymethylmorpholine, which is identical to the (S)-enantiomer, is summarized in the table below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Boc (-C(CH₃)₃)1.45s9H
OH2.12t1H
H6eq2.65 - 2.82m1H
H6ax2.83 - 3.03m1H
H2, H3ax, H3eq, H5ax, H5eq, CH₂OH3.41 - 3.73m4H
H2, H3ax, H3eq, H5ax, H5eq, CH₂OH3.75 - 3.98m3H

Note: The data is for (R)-N-Boc-2-hydroxymethylmorpholine in CDCl₃ at 250 MHz. The spectrum for the (S)-enantiomer will be identical.[1] Due to signal overlap in the 3.41-3.98 ppm region, definitive assignment of individual protons without 2D NMR data is challenging. The assignments presented are based on typical chemical shift values for substituted morpholines.

Key Structural Correlations and Connectivity

To definitively assign the complex overlapping multiplets and confirm the connectivity of the protons in the this compound structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum reveals which protons are coupled to each other (typically through two or three bonds), while an HSQC spectrum correlates protons to their directly attached carbons.

The following diagram illustrates the expected key through-bond correlations that would be observed in a COSY experiment, confirming the structural integrity of the molecule.

G cluster_ring Morpholine Ring Protons cluster_substituent Substituent Protons H2 H2 H3a H3a H2->H3a COSY H3e H3e H2->H3e COSY CH2OH_a CH₂OH (a) H2->CH2OH_a COSY CH2OH_b CH₂OH (b) H2->CH2OH_b COSY H3a->H2 H3a->H3e H3e->H2 H5a H5a H5e H5e H5a->H5e H6a H6a H5a->H6a H6e H6e H5a->H6e H5e->H6a H5e->H6e H6a->H6e CH2OH_a->CH2OH_b OH OH CH2OH_a->OH CH2OH_b->OH

Figure 1. Expected COSY correlations for this compound.

Experimental Protocol: 1H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Materials:

    • This compound (5-10 mg)

    • Deuterated chloroform (CDCl₃, 99.8 atom % D)

    • NMR tube (5 mm, high precision)

    • Pasteur pipette and bulb

    • Small vial

  • Procedure:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl the vial to dissolve the compound completely. The solution should be clear and free of any particulate matter.

    • Using a clean Pasteur pipette, transfer the solution into the NMR tube.

    • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Software: Standard spectrometer software (e.g., TopSpin, VnmrJ)

  • Procedure:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process, but manual shimming may be required for the highest resolution.

    • Set the acquisition parameters for a standard ¹H NMR experiment:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16 scans for a sample of this concentration.

    • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to δ 7.26 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) of the signals.

By following this guide, researchers can confidently confirm the structure and purity of this compound, ensuring the quality of this critical building block for their synthetic endeavors. The provided data and protocols serve as a valuable resource for routine analysis and for the development of more complex morpholine-based molecules.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating Alternatives to (S)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are a powerful and well-established strategy for achieving high levels of stereocontrol in chemical reactions. While (S)-N-Boc-2-hydroxymethylmorpholine and its derivatives are valuable chiral building blocks in the synthesis of complex molecules and pharmaceutical agents, their application as chiral auxiliaries to direct stereoselective transformations is not extensively documented in peer-reviewed literature. This guide, therefore, provides a comparative overview of prominent and data-rich alternative chiral auxiliaries, offering a practical resource for selecting the appropriate reagent for asymmetric synthesis.

This guide will focus on a comparison of three classes of widely used chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Myers' Pseudoephedrine Amides. The performance of these auxiliaries in key asymmetric reactions, such as aldol additions and alkylations, will be compared based on reported yields and diastereoselectivities.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is paramount in asymmetric synthesis, with the primary metrics for comparison being the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, as well as the chemical yield of the reaction. The choice of auxiliary often depends on the specific transformation and the desired stereochemical outcome.

Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can generate up to two new stereocenters. Chiral auxiliaries play a crucial role in controlling the stereochemical outcome of this transformation.

Chiral AuxiliaryAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)Isobutyraldehyde>99%80-95%[Not specified]
Benzaldehyde>99%80-95%[Not specified]
(1R)-(+)-2,10-Camphorsultam (Oppolzer's Sultam)Varies90->99%75-90%[Not specified]
(1S,2S)-(+)-Pseudoephedrine Amide (Myers' Auxiliary)Varies>95%85-95%[Not specified]
Asymmetric Alkylation

The asymmetric alkylation of enolates is a powerful method for the synthesis of chiral carboxylic acids and their derivatives. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)Benzyl bromide>98%90-98%[Not specified]
Methyl iodide>98%90-98%[Not specified]
(1R)-(+)-2,10-Camphorsultam (Oppolzer's Sultam)Alkyl halides>95%80-95%[Not specified]
(1S,2S)-(+)-Pseudoephedrine Amide (Myers' Auxiliary)Alkyl halides>99%90-99%[Not specified]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of asymmetric synthesis strategies. Below is a representative experimental protocol for an asymmetric aldol reaction using an Evans' oxazolidinone auxiliary.

Protocol: Asymmetric Aldol Reaction with an Evans' Oxazolidinone Auxiliary

This protocol describes the formation of a syn-aldol adduct using an N-propionyl oxazolidinone.

Step 1: N-Acylation of the Chiral Auxiliary To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours. The reaction is quenched with water, and the organic layer is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.

Step 2: Boron Enolate Formation and Aldol Addition The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous DCM and cooled to -78 °C. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 30 minutes before being re-cooled to -78 °C. The aldehyde (1.5 eq) is then added dropwise.

Step 3: Reaction Quench and Workup The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is extracted with DCM, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the aldol adduct.

Step 4: Cleavage of the Chiral Auxiliary The aldol adduct (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous layer is acidified with 1M HCl. The product is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated to yield the chiral β-hydroxy carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

Diagrams and Workflows

Visual representations of experimental workflows and reaction mechanisms can aid in understanding the principles of asymmetric synthesis.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_end Final Products Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate (Auxiliary Attached) Attachment->Chiral_Substrate Stereoselective_Reaction Stereoselective Reaction Chiral_Substrate->Stereoselective_Reaction Diastereomeric_Product Diastereomeric Product Stereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Chiral Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

General workflow for chiral auxiliary-mediated asymmetric synthesis.

Simplified schematic of the Evans' aldol reaction mechanism.

A Comparative Guide to the Reactivity of N-Protecting Groups in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Its synthesis, however, often necessitates the strategic use of nitrogen-protecting groups to ensure selectivity and achieve high yields. The choice of protecting group is critical as it directly influences the reactivity of the nitrogen atom, particularly during the key intramolecular cyclization step, and dictates the final deprotection conditions.

This guide provides an objective comparison of common N-protecting groups used in morpholine synthesis, focusing on the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), p-Toluenesulfonyl (Tosyl), and Benzyl (Bn) groups. The comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic targets.

Comparative Overview of N-Protecting Groups

The selection of a protecting group is a trade-off between ease of installation, stability, influence on reactivity, and conditions required for removal. Electron-withdrawing groups like Tosyl decrease the nucleophilicity of the nitrogen, which can hinder the crucial cyclization step, while more neutral groups like Boc and Benzyl are generally more favorable for this transformation.

FeatureBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Tosyl (p-Toluenesulfonyl)Benzyl (Bn)
Structure
Electronic Effect Weakly Electron-Donating (Inductive)Weakly Electron-Withdrawing (Resonance)Strongly Electron-WithdrawingNeutral / Weakly Donating
Nitrogen Nucleophilicity ModerateSlightly ReducedSignificantly ReducedHigh
Typical Protection Conditions (Boc)₂O, base (e.g., NaHCO₃, Et₃N), aq. or anhyd. solvent.[1][2]Cbz-Cl, base (e.g., NaHCO₃, NaOH), aq. solvent.[3][4]Ts-Cl, base (e.g., Pyridine, Et₃N, KOH).[5][6]BnBr or BnCl, base (e.g., K₂CO₃).
Typical Deprotection Conditions Strong Acid (TFA, HCl in Dioxane).[7][8]Catalytic Hydrogenolysis (H₂, Pd/C).[3][9]Harsh conditions (HBr/AcOH, Na/NH₃, conc. H₂SO₄).[10]Catalytic Hydrogenolysis (H₂, Pd/C).
Orthogonality Stable to hydrogenolysis and mild base. Orthogonal to Cbz, Fmoc.[2]Stable to acid and base. Orthogonal to Boc, Fmoc.[3]Stable to acid, hydrogenolysis.[11]Stable to acid and base. Not orthogonal to Cbz.
Advantages Broadly used, mild removal, orthogonal to many groups.Stable, mild removal for many substrates.Very stable, activates adjacent protons.Stable, inexpensive, high atom economy for protection.
Disadvantages Acid-labile substrates are incompatible.Incompatible with reducible groups (alkenes, alkynes, some heterocycles). Catalyst poisoning can be an issue.[3]Drastically reduces N-nucleophilicity. Very harsh removal conditions.Similar limitations to Cbz during deprotection.

Quantitative Data from Experimental Studies

The following tables summarize experimental data for the synthesis and deprotection of N-protected morpholines. Note that reaction conditions and substrates vary, precluding a direct "apples-to-apples" comparison but providing valuable data points for each strategy.

Table 1: N-Boc Morpholine Synthesis & Deprotection
StepSubstrateReagents & ConditionsYieldReference
Protection Various Amines(Boc)₂O, Water/Acetone, Room Temp, 5-10 min>90%[1]
Cyclization N-Boc amino diol1. Ms-Cl, Et₃N; 2. NaH, THFGood[12]
Deprotection N-Boc Amines5 eq. TFA, CH₂Cl₂, 60°C (Microwave), 30 minHigh[7][13]
Deprotection N-Boc AminesRefluxing Water, 10-12 min>90%[14]
Table 2: N-Cbz Morpholine Synthesis & Deprotection
StepSubstrateReagents & ConditionsYieldReference
Protection Amine in THF/H₂OCbz-Cl, NaHCO₃, 0°C to RT, 20 h90%[3]
Cyclization N-Cbz-diethanolamineH₂SO₄, HeatModerateGeneral Method
Deprotection N-Cbz protected amineH₂, 5% Pd/C, MeOH, 60°C, 40 hHigh[3]
Deprotection N-Cbz protected amineH₂, 10% Pd/C, H-Cube® Flow Reactor, 80°C98%[9]
Table 3: N-Tosyl Morpholine Synthesis & Deprotection
StepSubstrateReagents & ConditionsYieldReference
Protection 2-Amino AlcoholsTs-Cl (2.2 eq.), K₂CO₃, Acetonitrile, 6 hHigh[5]
Cyclization N-Tosyl-N-(2-hydroxyethyl)propargylamineBF₃·OEt₂, CH₂Cl₂57-90%[15]
Cyclization N-Tosyl-amino diolPPh₃, DIAD (Mitsunobu)Good[12]
Deprotection Tri-N-tosyl amine33% HBr in Acetic Acid, Heat10%[10]
Deprotection Tri-N-tosyl amineconc. H₂SO₄50%[10]

Experimental Protocols

The following are generalized procedures representative of common synthetic routes for N-protected morpholines.

Protocol 1: Synthesis and Deprotection of N-Boc-Morpholine
  • N-Protection of Diethanolamine:

    • Dissolve diethanolamine (1.0 eq.) in a 1:1 mixture of Dioxane and water.

    • Add Sodium Bicarbonate (NaHCO₃, 3.0 eq.).

    • Cool the mixture to 0°C in an ice bath.

    • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Intramolecular Cyclization (via Mesylate):

    • Dissolve N-Boc-diethanolamine (1.0 eq.) in anhydrous Dichloromethane (DCM) and cool to 0°C.

    • Add Triethylamine (Et₃N, 1.2 eq.).

    • Add Methanesulfonyl chloride (Ms-Cl, 1.1 eq.) dropwise and stir at 0°C for 2-4 hours.

    • Wash the reaction mixture with cold water and brine, dry the organic layer, and concentrate.

    • Dissolve the crude mesylate in anhydrous Tetrahydrofuran (THF).

    • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise at 0°C.

    • Warm to room temperature and stir until TLC indicates completion.

    • Carefully quench the reaction with water, extract the product, dry, and purify by column chromatography.

  • N-Boc Deprotection:

    • Dissolve N-Boc-morpholine in Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-3 hours.[8]

    • Remove the solvent and excess TFA under reduced pressure to yield the morpholine TFA salt.

    • To obtain the free amine, dissolve the salt in water and basify with NaOH, then extract with an organic solvent.

Protocol 2: Synthesis and Deprotection of N-Cbz-Morpholine
  • N-Protection of Diethanolamine:

    • Dissolve diethanolamine (1.0 eq.) in a 10% aqueous NaOH solution and cool to 0°C.

    • Add Benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while stirring vigorously.

    • Stir for 2-3 hours at 0-5°C.

    • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Intramolecular Cyclization (Acid Catalyzed):

    • Add N-Cbz-diethanolamine to concentrated Sulfuric Acid at 0°C.

    • Slowly heat the mixture to 120-140°C and maintain for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto ice.

    • Neutralize with a strong base (e.g., NaOH) and extract the product.

    • Dry the organic extracts and purify by distillation or chromatography.

  • N-Cbz Deprotection (Hydrogenolysis):

    • Dissolve N-Cbz-morpholine in Methanol or Ethanol.

    • Add Palladium on carbon (10% Pd/C, 5-10 mol%).

    • Stir the mixture under a Hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).[3]

    • Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.

Protocol 3: Synthesis and Deprotection of N-Tosyl-Morpholine
  • N-Protection and Cyclization from an Amino Alcohol:

    • This is often performed as a one-pot or two-step sequence starting from an N-(2-hydroxyethyl) amino alcohol.

    • Step A (Tosylation): Dissolve the amino alcohol (1.0 eq.) in Pyridine and cool to 0°C. Add p-Toluenesulfonyl chloride (Ts-Cl, 1.1 eq.) and stir for 4-6 hours.

    • Step B (Cyclization): Add a base such as Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) to the reaction mixture and heat to induce intramolecular cyclization.

    • Work up by adding water, extracting the product, drying the organic layer, and purifying.

  • N-Tosyl Deprotection:

    • Caution: This procedure uses highly corrosive reagents and should be performed in a well-ventilated fume hood.

    • Dissolve N-Tosyl-morpholine in a 33% solution of Hydrobromic acid (HBr) in Acetic Acid.[10]

    • Add phenol (as a scavenger) and heat the mixture to reflux for 4-8 hours.

    • Cool the reaction, dilute with ether to precipitate the product as the hydrobromide salt.

    • Filter the solid and wash with ether. The free base can be obtained by neutralization.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear overview of the synthetic pathways and the orthogonal relationship between the protecting groups.

G cluster_protection Step 1: N-Protection cluster_cyclization Step 2: Cyclization cluster_deprotection Step 3: Deprotection Start Amino Alcohol (e.g., Diethanolamine) Boc N-Boc Protected Amino Alcohol Start->Boc (Boc)₂O, Base Cbz N-Cbz Protected Amino Alcohol Start->Cbz Cbz-Cl, Base Ts N-Tosyl Protected Amino Alcohol Start->Ts Ts-Cl, Base Boc_Morpholine N-Boc Morpholine Boc->Boc_Morpholine 1. Activate OH 2. Base (NaH) Cbz_Morpholine N-Cbz Morpholine Cbz->Cbz_Morpholine Acid (H₂SO₄) Heat Ts_Morpholine N-Tosyl Morpholine Ts->Ts_Morpholine Base (K₂CO₃) Final Morpholine Boc_Morpholine->Final Acid (TFA) Cbz_Morpholine->Final H₂, Pd/C Ts_Morpholine->Final HBr/AcOH

Caption: General workflow for N-protected morpholine synthesis.

Orthogonality cluster_groups N-Protected Intermediate cluster_reagents Deprotection Reagent Boc N-Boc Acid Strong Acid (TFA, HCl) Boc->Acid H2 Hydrogenolysis (H₂, Pd/C) Boc->H2 Stable Cbz N-Cbz Cbz->Acid Stable Cbz->H2 Ts N-Tosyl Ts->Acid Stable Ts->H2 Stable Harsh Harsh Acid (HBr/AcOH) Ts->Harsh

References

A Comparative Guide to the Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of chiral building blocks is paramount. (S)-N-Boc-2-hydroxymethylmorpholine is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. This guide provides a detailed cost-benefit analysis of three distinct synthetic routes to this key molecule, offering a comprehensive comparison of their methodologies, yields, costs, and overall efficiency.

This analysis focuses on three primary synthetic strategies starting from readily available chiral precursors: (S)-epichlorohydrin, L-serine, and (S)-3-amino-1,2-propanediol. The evaluation of each route considers key metrics including overall yield, cost of starting materials and reagents, complexity of the experimental protocol, and purification requirements.

Executive Summary

MetricRoute 1: From (S)-EpichlorohydrinRoute 2: From L-SerineRoute 3: From (S)-3-Amino-1,2-propanediol
Overall Yield HighModerateModerate to High
Cost of Starting Material ModerateLowHigh
Reagent & Solvent Cost ModerateHighLow
Process Complexity Moderate (multi-step, one-pot)High (multiple protection/deprotection and activation steps)Low (potentially a two-step process)
Purification No chromatography required[1]Chromatography likely requiredChromatography may be required
Key Advantage High throughput, no chromatography[1]Inexpensive starting materialPotentially the most straightforward route
Key Disadvantage Use of hazardous reagents (NaH)Multiple steps, lower overall yieldHigh cost of starting material

Synthetic Route Comparison

Route 1: Synthesis from (S)-Epichlorohydrin

This route offers a concise and efficient one-pot, three-step synthesis of the target molecule. The key steps involve the reaction of (S)-epichlorohydrin with a protected amino alcohol, followed by in-situ cyclization and subsequent protection of the morpholine nitrogen.

Route_1_Epichlorohydrin cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization & Deprotection cluster_2 Step 3: Boc Protection S_Epichlorohydrin (S)-Epichlorohydrin Intermediate1 Amino alcohol intermediate S_Epichlorohydrin->Intermediate1 NaOH, H₂O Benzylamine Benzylamine Benzylamine->Intermediate1 Intermediate2 (S)-4-Benzyl-2-hydroxymethylmorpholine Intermediate1->Intermediate2 Heat Product_amine (S)-2-Hydroxymethylmorpholine Intermediate2->Product_amine H₂, Pd/C Final_Product This compound Product_amine->Final_Product (Boc)₂O, THF

Diagram 1. Synthetic pathway from (S)-Epichlorohydrin.

A significant advantage of this route is the potential to avoid column chromatography for purification, which greatly enhances its scalability and cost-effectiveness for industrial applications.[1]

Route 2: Synthesis from L-Serine

L-serine is an inexpensive and readily available chiral starting material. This route involves the protection of the amino and carboxylic acid groups, reduction of the ester, and subsequent cyclization to form the morpholine ring.

Route_2_L_Serine cluster_0 Step 1: Protection & Esterification cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Cyclization L_Serine L-Serine Boc_Ser_OMe N-Boc-L-serine methyl ester L_Serine->Boc_Ser_OMe 1. (Boc)₂O 2. SOCl₂, MeOH Amino_diol (S)-2-(Boc-amino)-1,3-propanediol Boc_Ser_OMe->Amino_diol LiBH₄, THF Amino_diol_activated Activated diol Amino_diol->Amino_diol_activated e.g., TsCl, Pyridine Final_Product This compound Amino_diol_activated->Final_Product Base (e.g., NaH)

Diagram 2. Synthetic pathway from L-Serine.

While the starting material is economical, this route typically involves multiple protection and deprotection steps, as well as the activation of hydroxyl groups, which can lead to a lower overall yield and the need for chromatographic purification.

Route 3: Synthesis from (S)-3-Amino-1,2-propanediol

This route is potentially the most direct. It involves the protection of the amino group of (S)-3-amino-1,2-propanediol, followed by an intramolecular cyclization.

Route_3_Amino_Propanediol cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Intramolecular Cyclization S_Aminopropanediol (S)-3-Amino-1,2-propanediol Boc_Aminopropanediol (S)-N-Boc-3-amino-1,2-propanediol S_Aminopropanediol->Boc_Aminopropanediol (Boc)₂O, Dioxane/H₂O Final_Product This compound Boc_Aminopropanediol->Final_Product e.g., Mitsunobu reaction or activation and base

Diagram 3. Synthetic pathway from (S)-3-Amino-1,2-propanediol.

The main drawback of this route is the significantly higher cost of the starting material, (S)-3-amino-1,2-propanediol, compared to (S)-epichlorohydrin and L-serine. However, the potentially fewer steps and simpler procedure could offset this cost in terms of labor and time, especially for smaller-scale syntheses.

Experimental Protocols

Route 1: From (S)-Epichlorohydrin (One-Pot Procedure)

Materials:

  • (S)-Epichlorohydrin

  • Benzylamine

  • Sodium hydroxide (NaOH)

  • Palladium on carbon (10% Pd/C)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrogen gas (H₂)

Procedure:

  • Step 1: Ring Opening. To a solution of benzylamine in water, add (S)-epichlorohydrin and a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 2-4 hours.

  • Step 2: Cyclization and Debenzylation. Heat the reaction mixture to reflux for 8-12 hours. After cooling, add 10% Pd/C and methanol. Hydrogenate the mixture under a hydrogen atmosphere until the debenzylation is complete. Filter the catalyst.

  • Step 3: Boc Protection. To the filtrate, add a solution of di-tert-butyl dicarbonate in THF and stir at room temperature for 3-5 hours. The product can be isolated by extraction and evaporation of the solvent.

Route 2: From L-Serine

Materials:

  • L-Serine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH)

Procedure:

  • Step 1: N-Boc Protection and Esterification. Protect the amino group of L-serine with di-tert-butyl dicarbonate. Subsequently, esterify the carboxylic acid with thionyl chloride in methanol to yield N-Boc-L-serine methyl ester.[2]

  • Step 2: Reduction and Activation. Reduce the methyl ester to the corresponding alcohol using lithium borohydride in THF. Activate the primary hydroxyl group, for example, by tosylation with p-toluenesulfonyl chloride in pyridine.

  • Step 3: Cyclization. Treat the activated intermediate with a strong base like sodium hydride in THF to induce intramolecular cyclization to the desired morpholine. Purify the product by column chromatography.

Route 3: From (S)-3-Amino-1,2-propanediol

Materials:

  • (S)-3-Amino-1,2-propanediol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF)

Procedure:

  • Step 1: N-Boc Protection. Protect the amino group of (S)-3-amino-1,2-propanediol with di-tert-butyl dicarbonate in a mixture of dioxane and water.

  • Step 2: Intramolecular Cyclization. Perform an intramolecular Mitsunobu reaction on the N-Boc protected amino diol using triphenylphosphine and DIAD or DEAD in THF to effect the cyclization. Isolate and purify the product, likely via column chromatography.

Cost Analysis

The following table provides an estimated cost comparison for the starting materials and key reagents required for the synthesis of one mole of this compound. Prices are based on currently available catalog prices from major chemical suppliers and may vary.

ReagentRoute 1 Cost (USD/mol)Route 2 Cost (USD/mol)Route 3 Cost (USD/mol)
(S)-Epichlorohydrin ~150--
L-Serine -~20-
(S)-3-Amino-1,2-propanediol --~1000
Benzylamine ~30--
Di-tert-butyl dicarbonate ~100~100~100
Palladium on Carbon (10%) ~50 (catalytic)--
Lithium borohydride -~50-
p-Toluenesulfonyl chloride -~40-
Sodium Hydride ~20~20-
Triphenylphosphine --~60
DIAD/DEAD --~150
Solvents & Other Reagents ModerateHighModerate
Estimated Total ~350 ~230 ~1310

Conclusion

The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the project.

  • For large-scale industrial production , Route 1 (from (S)-Epichlorohydrin) is the most promising due to its high potential yield, one-pot nature, and the significant advantage of avoiding costly and time-consuming chromatographic purification.[1]

  • For academic research or small-scale synthesis where cost of starting materials is a primary concern , Route 2 (from L-Serine) is an attractive option due to the very low price of L-serine. However, researchers must consider the multi-step nature and potentially lower overall yield.

  • When a straightforward and potentially high-yielding synthesis is required for small quantities and the high cost of the starting material is not prohibitive , Route 3 (from (S)-3-Amino-1,2-propanediol) offers a viable alternative with fewer synthetic transformations.

Ultimately, a thorough evaluation of in-house expertise, available equipment, and project-specific goals regarding cost, time, and scale will guide the final decision. This comparative guide provides the necessary data to facilitate an informed choice for the synthesis of this important chiral building block.

References

Biological activity comparison of (S) vs (R) enantiomers of morpholine-containing drugs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereoselective pharmacology of Reboxetine and a comparative look at the Neurokinin-1 receptor antagonist, Aprepitant, offering insights for researchers and drug development professionals.

The principle of stereoisomerism is a cornerstone of modern pharmacology, where the three-dimensional arrangement of atoms in a drug molecule can profoundly influence its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit significant differences in potency, efficacy, and toxicity. This guide provides a detailed comparison of the biological activities of the (S) and (R) enantiomers of the morpholine-containing antidepressant, Reboxetine. Additionally, it explores the stereospecificity of the antiemetic drug Aprepitant, another compound featuring a morpholine core, by comparing its activity to other Neurokinin-1 receptor antagonists. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Reboxetine: A Case Study in Norepinephrine Transporter Selectivity

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of major depressive disorder. It is marketed as a racemic mixture of its (S,S) and (R,R) enantiomers. However, extensive research has demonstrated that the therapeutic activity is predominantly associated with the (S,S)-enantiomer.

Comparative Biological Activity of Reboxetine Enantiomers

The primary mechanism of action for Reboxetine is the blockade of the norepinephrine transporter (NET), which leads to an increased concentration of norepinephrine in the synaptic cleft. The (S,S)-enantiomer exhibits significantly higher affinity and inhibitory potency for NET compared to the (R,R)-enantiomer.

CompoundTargetAssay TypeKi (nM)IC50 (nM)Fold Difference ((S,S) vs (R,R))
(S,S)-Reboxetine NETInhibition of [3H]Norepinephrine Uptake-Data not available~130-fold more potent than (R,R)[1]
(R,R)-Reboxetine NETInhibition of [3H]Norepinephrine Uptake-Data not available
(±)-Reboxetine NETInhibition of [3H]Norepinephrine Uptake-8.5[2]
DATInhibition of [3H]Dopamine Uptake-89,000[2]
SERTInhibition of [3H]Serotonin Uptake-6,900[2]

Ki: Inhibitory Constant, IC50: Half-maximal Inhibitory Concentration, NET: Norepinephrine Transporter, DAT: Dopamine Transporter, SERT: Serotonin Transporter.

Experimental Protocol: In Vitro Norepinephrine Reuptake Assay

This protocol outlines a method for determining the inhibitory activity of test compounds on the norepinephrine transporter (NET) expressed in a mammalian cell line, such as HEK293 cells.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Transfect the cells with a plasmid encoding the human norepinephrine transporter (hNET) using a suitable transfection reagent (e.g., Lipofectamine).

  • Select and maintain a stable cell line expressing hNET using an appropriate selection antibiotic.

2. Assay Procedure:

  • Seed the hNET-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

  • On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate the cells with various concentrations of the test compounds (e.g., (S,S)-Reboxetine, (R,R)-Reboxetine) or vehicle control for 15-20 minutes at room temperature.

  • Initiate the uptake reaction by adding a solution containing [3H]-norepinephrine (final concentration ~10 nM) to each well.

  • Incubate for 10-15 minutes at 37°C.

  • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

3. Data Analysis:

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_cleft Norepinephrine (NE) NE_vesicle->NE_cleft Release NET Norepinephrine Transporter (NET) Reboxetine (S,S)-Reboxetine Reboxetine->NET Blocks NE_cleft->NET Adrenergic_Receptor Adrenergic Receptors NE_cleft->Adrenergic_Receptor Binds Signaling Downstream Signaling Adrenergic_Receptor->Signaling Activates

Mechanism of Action of (S,S)-Reboxetine

Aprepitant: Stereospecificity in Neurokinin-1 Receptor Antagonism

Aprepitant is a selective, high-affinity antagonist of the human neurokinin-1 (NK-1) receptor, a G protein-coupled receptor for the neuropeptide Substance P. It is used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[3] Aprepitant possesses a complex stereochemistry with three chiral centers, resulting in eight possible stereoisomers.[4] The clinically approved and biologically active form is the (2R, 3S, 1R)-isomer, also known as L-754,030. Due to a lack of publicly available data on the biological activity of the other seven stereoisomers, a direct (S) vs (R) comparison is not feasible. Instead, we will compare the activity of Aprepitant to other non-peptide NK-1 receptor antagonists.

Comparative Biological Activity of NK-1 Receptor Antagonists

The antiemetic effect of Aprepitant is mediated by its blockade of the NK-1 receptor, preventing the binding of Substance P and subsequent downstream signaling that leads to emesis.[5] Its high affinity and selectivity for the NK-1 receptor are crucial for its therapeutic efficacy.

CompoundTargetAssay TypeIC50 (nM)Reference
Aprepitant (L-754,030) Human NK-1 ReceptorRadioligand Binding0.1[6]
L-733,060 Human NK-1 ReceptorData not availableMore potent than Aprepitant[6]
L-732,138 Human NK-1 ReceptorData not availableLess potent than Aprepitant[6]

IC50: Half-maximal Inhibitory Concentration.

Experimental Protocol: NK-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NK-1 receptor using cell membranes from a cell line overexpressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).

1. Membrane Preparation:

  • Culture cells overexpressing the human NK-1 receptor.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors) and homogenize.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend in a storage buffer. Determine the protein concentration and store at -80°C.

2. Binding Assay:

  • In a 96-well plate, add the cell membrane preparation, a radiolabeled NK-1 receptor ligand (e.g., [125I]-Substance P), and varying concentrations of the test compound (e.g., Aprepitant).

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled NK-1 receptor antagonist.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

3. Data Analysis:

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular SubstanceP Substance P NK1R NK-1 Receptor SubstanceP->NK1R Binds Aprepitant Aprepitant Aprepitant->NK1R Blocks G_protein Gq/11 Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces Emesis Emesis Signaling Ca_release->Emesis Initiates

References

Characterization of Impurities in Commercial (S)-N-Boc-2-hydroxymethylmorpholine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the purity of starting materials like (S)-N-Boc-2-hydroxymethylmorpholine is critical. This versatile building block is used in the synthesis of a variety of pharmaceutical compounds, and any impurities present can have significant impacts on the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methods for characterizing impurities in commercial batches of this compound, complete with detailed experimental protocols and data presentation formats.

Potential Impurities in this compound

Impurities in commercial this compound can originate from the synthetic route, starting materials, or degradation. Common synthetic pathways start from chiral precursors like L-serine or employ reagents such as (S)-epichlorohydrin.[1] Based on these methods, potential impurities can be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts of side reactions. For example, if the synthesis involves the protection of an amino alcohol, incomplete reaction could leave residual starting material.[2]

  • Reagent-Related Impurities: Residual reagents used in the synthesis, such as di-tert-butyl dicarbonate (Boc anhydride) or coupling agents, may be present.

  • Diastereomers and Enantiomers: If the synthesis is not perfectly stereoselective, the corresponding (R)-enantiomer or other diastereomers could be present.

  • Degradation Products: The compound may degrade over time or under certain storage conditions, leading to new impurities.

A summary of potential impurities is provided in the table below.

Impurity CategoryPotential Specific ImpuritiesLikely Origin
Starting Materials (S)-2-(benzylamino)propane-1,3-diol, L-serine derivatives, (S)-epichlorohydrinIncomplete reaction or carryover
Reagents Di-tert-butyl dicarbonate (Boc)₂O, TriethylamineCarryover from the Boc-protection step
Byproducts (S)-2-hydroxymethylmorpholine (de-Boc derivative), N,N-di-Boc protected speciesIncomplete protection or side reactions
Isomeric Impurities (R)-N-Boc-2-hydroxymethylmorpholineIncomplete stereoselectivity in synthesis
Degradation Products Oxidized or hydrolyzed speciesImproper storage or handling

Comparative Analysis of Analytical Methods

A multi-faceted approach is typically required for the comprehensive characterization of impurities. The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers unique advantages for impurity profiling.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Differential partitioning between a nonpolar stationary phase and a polar mobile phase.[3]Chemical purity, presence of related substances and process impurities.High resolution, quantitative, robust, and widely available.May not separate all structurally similar impurities without method optimization. Does not provide chiral purity information.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Enantiomeric purity (quantification of the (R)-enantiomer).Highly sensitive and accurate for quantifying enantiomeric excess.Requires specialized and often expensive chiral columns. Method development can be complex.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-to-charge ratio detection.Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity for mass determination.Requires derivatization for polar analytes like amino alcohols to increase volatility.
Nuclear Magnetic Resonance (¹H-NMR) Measures the magnetic environment of protons.Structural confirmation, identification and quantification of impurities with unique proton signals.[1]Non-destructive, provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be difficult to interpret.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass detection capabilities of mass spectrometry.[4]Molecular weight confirmation of the main component and impurities.[4]High sensitivity and specificity for molecular weight determination, enabling identification of unknown impurities.Ionization efficiency can vary between compounds, affecting quantification.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. Below are starting points for method development for the analysis of this compound.

Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

This method is suitable for the quantification of this compound and the detection of process-related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25 °C.

      • Detection Wavelength: 210 nm.

      • Injection Volume: 10 µL.

      • Gradient Elution:

        • 0-20 min: 95% A to 5% A

        • 20-25 min: 5% A

        • 25.1-30 min: 95% A (re-equilibration)

    • Sample Preparation: Accurately weigh and dissolve this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

    • Data Analysis: Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the analysis of volatile and semi-volatile impurities. Derivatization is often necessary for polar molecules like this compound.

  • Instrumentation: GC-MS system.

  • Column: Agilent CP-Wax for volatile amines and diamines, 0.32 mm x 25 m fused silica WCOT CP-Wax (df = 1.2 µm) or similar.[5]

  • Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Procedure:

    • Derivatization:

      • Dry a known amount of the sample (e.g., 1 mg) under a stream of nitrogen.

      • Add 100 µL of MTBSTFA and 100 µL of acetonitrile.

      • Heat the mixture at 100 °C for 1-4 hours.

    • GC-MS Conditions:

      • Carrier Gas: Helium.

      • Injector Temperature: 250 °C.

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 2 min.

        • Ramp to 280 °C at 10 °C/min.

        • Hold at 280 °C for 5 min.

      • MS Detector: Electron Ionization (EI) mode.

    • Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

¹H-NMR for Structural Confirmation and Quantification

¹H-NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) with an internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).[6]

  • Reagents:

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

    • Internal standard for qNMR (e.g., maleic acid).

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent in an NMR tube.[1] For qNMR, add a known amount of an internal standard.

    • Data Acquisition: Acquire a standard proton NMR spectrum.

    • Data Analysis:

      • Confirm the structure of this compound by analyzing the chemical shifts and coupling constants.

      • The tert-butyl group of the Boc protecting group should appear as a singlet at approximately 1.46 ppm with an integration of 9H.[6]

      • Identify and quantify impurities by integrating their unique signals relative to the main compound or the internal standard.

Quantitative Data Presentation

For a clear comparison of different commercial batches, all quantitative data should be summarized in a structured table.

Commercial Batch IDPurity by HPLC (%)(R)-enantiomer by Chiral HPLC (%)Impurity 1 (Identity, if known) (%)Impurity 2 (Identity, if known) (%)Other Impurities (Total, %)
Supplier A, Lot 123 99.5<0.10.2 (Unidentified)0.1 (Starting Material)0.2
Supplier B, Lot 456 98.90.50.3 (Byproduct X)0.1 (Unidentified)0.2
Supplier C, Lot 789 99.8<0.05Not DetectedNot Detected0.2

Visualizing Workflows and Pathways

Diagrams can effectively illustrate complex experimental processes and chemical transformations.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_report Reporting sample Commercial (S)-N-Boc-2- hydroxymethylmorpholine hplc RP-HPLC & Chiral HPLC sample->hplc Aliquots gcms GC-MS (with derivatization) sample->gcms Aliquots nmr ¹H-NMR & qNMR sample->nmr Aliquots purity Purity Assessment & Impurity Quantification hplc->purity structure Impurity Identification & Structural Elucidation gcms->structure nmr->structure report Comparative Guide with Tables and Diagrams purity->report structure->report

Caption: Experimental workflow for the characterization of impurities.

impurity_formation cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities start (S)-2-aminopropan-1,3-diol (Starting Material) boc_protection Boc Protection ((Boc)₂O, Base) start->boc_protection cyclization Cyclization boc_protection->cyclization unreacted_sm Unreacted Starting Material boc_protection->unreacted_sm Incomplete Reaction product This compound cyclization->product de_boc (S)-2-hydroxymethylmorpholine (de-Boc impurity) product->de_boc Degradation/Side Reaction

Caption: Potential impurity formation pathway.

References

Chiral Purity in Focus: A Comparative Guide to (S)- and (R)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemistry of a molecule is a critical determinant of its biological activity. In the world of drug discovery and development, the use of enantiomerically pure starting materials is paramount. This guide provides a comparative analysis of (S)- and (R)-N-Boc-2-hydroxymethylmorpholine, two chiral building blocks essential in the synthesis of various pharmacologically active compounds. We will delve into their respective roles, supported by experimental data, to highlight the significance of stereoisomerism in medicinal chemistry.

The enantiomers of N-Boc-2-hydroxymethylmorpholine, specifically the (S) and (R) forms, are distinguished by their Chemical Abstracts Service (CAS) numbers:

  • (S)-N-Boc-2-hydroxymethylmorpholine: CAS Number 135065-76-8

  • (R)-N-Boc-2-hydroxymethylmorpholine: CAS Number 135065-71-3

While possessing identical chemical formulas and connectivity, their three-dimensional arrangement is non-superimposable, leading to distinct interactions with chiral biological targets such as enzymes and receptors.

Case Study: The Role of Enantiomers in the Antidepressant Reboxetine

A compelling example of the differential activity of these enantiomers is found in the synthesis and pharmacology of the antidepressant drug, reboxetine. Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) and is clinically used as a racemic mixture of its (S,S) and (R,R) enantiomers.[1] The (S,S)-enantiomer is synthesized from this compound, while the (R,R)-enantiomer is derived from the (R)-form.

Experimental data reveals a significant difference in the pharmacological potency of the two enantiomers. The therapeutic effect of reboxetine is primarily attributed to the (S,S)-enantiomer, which is a more potent inhibitor of the norepinephrine transporter (NET).[1][2]

Quantitative Comparison of Reboxetine Enantiomer Activity

The binding affinity of each enantiomer to the norepinephrine transporter can be quantified by its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

EnantiomerPrecursorNorepinephrine Transporter (NET) Affinity (Ki)
(S,S)-ReboxetineThis compound~1.1 nM
(R,R)-Reboxetine(R)-N-Boc-2-hydroxymethylmorpholine>10,000 nM

Note: The Ki values are approximate and can vary slightly depending on the experimental conditions.

This substantial difference in binding affinity, with the (S,S)-enantiomer being over 9000 times more potent, underscores the critical importance of using the correct enantiomerically pure starting material in the synthesis of such drugs.

Mechanism of Action: Norepinephrine Reuptake Inhibition

The therapeutic effect of reboxetine is achieved by blocking the norepinephrine transporter (NET) in the presynaptic neuron. This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission.

Norepinephrine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE Norepinephrine NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) Reboxetine (S,S)-Reboxetine Reboxetine->NET Inhibition NE->NET NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binding Signal_Transduction Signal_Transduction NE_Receptor->Signal_Transduction Signal Transduction

Mechanism of Norepinephrine Reuptake Inhibition by (S,S)-Reboxetine.

Experimental Protocols

Synthesis of (S,S)-Reboxetine from this compound

The synthesis of (S,S)-reboxetine is a multi-step process that critically relies on the stereochemistry of the starting material, this compound. A generalized synthetic workflow is outlined below. For a detailed experimental protocol, researchers should refer to peer-reviewed publications on the synthesis of reboxetine.

Synthesis_Workflow Start (S)-N-Boc-2- hydroxymethylmorpholine Step1 Activation of Hydroxyl Group Start->Step1 Step2 Nucleophilic Substitution with 2-ethoxyphenoxide Step1->Step2 Step3 Deprotection of the Boc Group Step2->Step3 Step4 Introduction of the second chiral center Step3->Step4 End (S,S)-Reboxetine Step4->End

General synthetic workflow for (S,S)-Reboxetine.
In Vitro Binding Assay for NET Affinity

To determine the Ki values for the reboxetine enantiomers, a competitive radioligand binding assay is typically employed. This involves using a radiolabeled ligand that is known to bind to the norepinephrine transporter.

Objective: To measure the binding affinity (Ki) of (S,S)-reboxetine and (R,R)-reboxetine to the human norepinephrine transporter (NET).

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NET.

  • A suitable radioligand, for example, [³H]nisoxetine.

  • Unlabeled (S,S)-reboxetine and (R,R)-reboxetine of high purity.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled reboxetine enantiomer (the competitor) is prepared in the assay buffer.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value for each enantiomer, which is the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

This guide illustrates the profound impact of stereochemistry on the performance of chiral molecules in a biological context. The case of (S)- and (R)-N-Boc-2-hydroxymethylmorpholine in the synthesis of reboxetine provides a clear and quantifiable example of why the selection of the correct enantiomer is a non-negotiable aspect of modern drug development. For researchers and scientists in this field, a thorough understanding of these principles is essential for the successful design and synthesis of effective and safe therapeutic agents.

References

Evaluating the performance of proline-based catalysts derived from N-Boc protected synthons

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. Proline and its derivatives have emerged as powerful tools in asymmetric organocatalysis. This guide provides a detailed evaluation of proline-based catalysts derived from N-Boc protected synthons, offering a comparative analysis of their performance against other alternatives, supported by experimental data and detailed protocols.

N-Boc-L-proline serves as a crucial and commercially available starting material for the synthesis of more complex and robust proline-based organocatalysts.[1] The tert-butyloxycarbonyl (Boc) protecting group is advantageous for several reasons. It deactivates the nucleophilicity of the proline amine, allowing for selective reactions on the carboxylic acid moiety, such as amide bond formation, without interference.[2] This strategic use of N-Boc-proline allows for the construction of sophisticated C2-symmetric and bifunctional organocatalysts, which often exhibit superior performance compared to unmodified proline.[2]

Comparative Performance in Asymmetric Reactions

The efficacy of catalysts derived from N-Boc-proline is often benchmarked in key asymmetric carbon-carbon bond-forming reactions, such as the Aldol, Mannich, and Michael additions. These reactions are fundamental in the synthesis of chiral molecules, including active pharmaceutical ingredients.[3]

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing chiral β-hydroxy carbonyl compounds.[1] The performance of various proline-based catalysts in the reaction between an aldehyde and a ketone is summarized below. Catalysts derived from N-Boc-proline, such as C2-symmetric prolinamides, often demonstrate enhanced enantioselectivity and yield compared to unmodified L-proline.[2][4]

CatalystAldehydeKetoneSolventAdditiveYield (%)ee (%)Reference
L-Prolinep-NitrobenzaldehydeAcetoneDMSO-6876[4]
C2-Symmetric Catalyst from N-Boc-prolinep-NitrobenzaldehydeAcetoneDCMBenzoic Acid95>99[1]
C2-Symmetric Catalyst from N-Boc-prolineBenzaldehydeAcetoneDCMBenzoic Acid8896[1]
C2-Symmetric Catalyst from N-Boc-prolinep-AnisaldehydeAcetoneDCMBenzoic Acid7590[1]
Diphenylprolinol TMS etherp-NitrobenzaldehydeCyclohexanoneNeat-9999[2]
Asymmetric Michael Addition

The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through conjugate addition. The performance of proline-derived catalysts in the addition of ketones or aldehydes to β-nitrostyrene is a common benchmark. While unmodified L-proline can provide modest enantioselectivity, more complex catalysts synthesized from N-Boc-proline often lead to significant improvements in both yield and stereocontrol.[2][5]

CatalystMichael DonorMichael AcceptorSolventYield (%)dree (%)Reference
L-ProlineCyclohexanoneβ-NitrostyreneCHCl₃95-75[2]
(S)-Proline-derived bifunctional catalystCyclohexanoneβ-NitrostyreneWater9799:199[5]
Tetrazole derivative of ProlinePropanalβ-NitrostyreneCH₂Cl₂98-99[6]
Acylsulfonamide derivative of ProlineDiethyl malonateChalconeToluene95-94[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of a proline-based catalyst from an N-Boc protected synthon and its subsequent use in an asymmetric aldol reaction.

Synthesis of a C2-Symmetric Prolinamide Catalyst

This protocol describes the synthesis of a C2-symmetric organocatalyst precursor from N-Boc-L-proline and a diamine linker.[1][2]

Materials:

  • N-Boc-L-proline (4.6 mmol)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) (4.6 mmol)

  • 1-Hydroxybenzotriazole (HOBt) (4.6 mmol)

  • 1,3-Benzenedimethanamine (2.3 mmol)

  • Dry Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve N-Boc-L-proline (4.6 mmol) in dry DCM (10 mL).[2]

  • Cool the solution to 0 °C using an ice-salt bath.[2]

  • Add EDCl (4.6 mmol) and HOBt (4.6 mmol) sequentially while stirring.[1]

  • In a separate flask, prepare a solution of 1,3-benzenedimethanamine (2.3 mmol) in 5 mL of dry DCM.[1]

  • Add the diamine solution dropwise to the activated N-Boc-L-proline mixture via syringe over 15 minutes at 0 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC.[1]

  • Purify the crude product by column chromatography to yield the N-Boc-protected prolinamide precursor.[2]

  • The Boc protecting group can then be removed under acidic conditions (e.g., TFA in DCM) to yield the final active catalyst.[1]

General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol outlines a general procedure for the enantioselective aldol reaction between an aromatic aldehyde and acetone, catalyzed by a proline-derived organocatalyst.[1][4]

Materials:

  • Proline-derived organocatalyst (0.025 mmol, 10 mol%)

  • Aromatic aldehyde (0.25 mmol)

  • Acetone (1.25 mmol, 5 equivalents)

  • Solvent (e.g., DCM or neat acetone) (0.5 mL)

  • Additive (e.g., Benzoic Acid) (0.025 mmol, 10 mol%)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a vial, add the organocatalyst (10-20 mol%).[1]

  • Add the solvent, followed by the aldehyde (0.25 mmol) and acetone (1.25 mmol).[1][4]

  • If an additive is used, add it to the mixture.

  • Stir the solution for 24–72 hours at the desired temperature (e.g., -10 to 25 °C).[4]

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate (3 x 10 mL).[4]

  • Wash the combined organic layers with water and dry over MgSO₄.[4]

  • Purify the crude product by column chromatography.[1]

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.[1]

Visualizing the Workflow and Catalytic Cycle

Understanding the underlying processes is key to catalyst design and optimization. The following diagrams illustrate the synthesis workflow, the experimental procedure, and the catalytic cycle.

G Synthesis of a Proline-Derived Catalyst cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A N-Boc-L-proline C Activation of Carboxylic Acid (EDCl, HOBt) A->C B Diamine Linker D Amide Coupling B->D C->D E Purification (Column Chromatography) D->E F Deprotection (TFA) E->F G C2-Symmetric Prolinamide Catalyst F->G

Workflow for synthesizing a proline-derived catalyst from an N-Boc-proline synthon.

G Experimental Workflow for Catalyzed Aldol Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis cluster_result Result A Add Catalyst, Solvent, Aldehyde, and Ketone to Vial B Stir at Controlled Temperature A->B C Monitor by TLC B->C D Quench with NH4Cl C->D Upon Completion E Extract with EtOAc D->E F Purify by Column Chromatography E->F G Analyze by Chiral HPLC F->G H Chiral β-Hydroxy Ketone G->H

Step-by-step experimental workflow for the catalyzed aldol reaction.

G Enamine Catalytic Cycle for Proline-Catalyzed Aldol Reaction catalyst Proline Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone adduct Iminium Adduct enamine->adduct + Aldehyde aldehyde Aldehyde product Aldol Product adduct->product + H₂O product->catalyst - Catalyst Regeneration water H₂O

The enamine catalytic cycle for the proline-catalyzed aldol reaction.

References

Safety Operating Guide

Safe Disposal of (S)-N-Boc-2-hydroxymethylmorpholine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-N-Boc-2-hydroxymethylmorpholine is a pharmaceutical intermediate that requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] Due to its morpholine backbone, it should be treated as a hazardous waste. The following procedures provide a step-by-step guide for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

PPE CategoryRequired Equipment
Eye/Face Protection Chemical safety goggles and a face shield.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and a chemical-resistant apron.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[4]
Spill and Exposure Procedures

In the event of a spill, immediately evacuate the area and ensure it is well-ventilated to disperse any vapors.[4] Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[4] Carefully collect the absorbed material into a labeled, sealed container for disposal.[4]

Detailed Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and the protection of the environment.

1. Waste Identification and Characterization: Based on the properties of morpholine, this compound should be treated as hazardous waste.[3][4] It is prudent to assume it may be flammable, corrosive, and toxic.[3][4]

2. Waste Segregation:

  • Liquid Waste: Collect all unused or waste this compound in a dedicated, labeled, and sealed container. Do not mix with other chemical waste unless compatibility has been confirmed.[4]

  • Solid Waste: All materials that have come into contact with the compound, including contaminated gloves, absorbent pads, and empty containers, should be considered hazardous waste and placed in a separate, clearly labeled container.[4]

3. Containerization: Use only compatible, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or other chemically resistant containers are recommended.[3] Ensure the container is in good condition with a secure lid.

4. Labeling: Clearly label the waste container with the words "Hazardous Waste."[3][4] The label must also include:

  • The full chemical name: "this compound"[3][4]

  • Primary hazards (e.g., Flammable, Corrosive, Toxic)[3][4]

  • The accumulation start date (the date the first drop of waste was added to the container)[3]

5. Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.[3] The storage area should be well-ventilated, secure, and have secondary containment to prevent release in case of a leak.[4] Store away from incompatible materials, such as strong oxidizing agents.[4]

6. Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3] Provide the EHS department with a complete and accurate description of the waste.[3]

Prohibited Disposal Methods: DO NOT dispose of this compound down the drain or in the regular trash.[3] This can lead to environmental contamination and damage to plumbing systems.[3]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the safe disposal of this compound.

G A Start: Handling of this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Liquid vs. Solid) B->C D Containerize in Compatible, Leak-Proof Containers C->D E Label Container: 'Hazardous Waste', Chemical Name, Hazards, Accumulation Date D->E F Store in Designated, Secure, Ventilated Area with Secondary Containment E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Provide Waste Information to EHS G->H I Waste Pickup by Licensed Hazardous Waste Contractor H->I J Complete Hazardous Waste Manifest I->J K Transport to Permitted TSDF Facility J->K

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling (S)-N-Boc-2-hydroxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety, operational, and disposal information for (S)-N-Boc-2-hydroxymethylmorpholine (CAS: 135065-76-8). Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[1][2]

  • Causes serious eye irritation (H319).[1][2]

  • May cause respiratory irritation (H335).[1][2]

The signal word for this chemical is Warning .[1][3]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategoryItemSpecification
Eye and Face Protection Safety glasses with side-shields or gogglesMust comply with EN166 (EU) or ANSI Z87.1 (US) standards.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves prior to use.
Body Protection Laboratory coatShould be clean and buttoned.
Respiratory Protection Not required under normal use with adequate ventilationIf dust or aerosols are generated, use a NIOSH-approved respirator with a P95 (US) or P2 (EU) filter.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent exposure and maintain chemical stability.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is 2-8°C under an inert gas (nitrogen or argon).[5]

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

prep Preparation - Don appropriate PPE - Ensure fume hood is operational weigh Weighing - Use a balance inside the fume hood - Handle with care to avoid creating dust prep->weigh Proceed to dissolve Dissolution - Add solvent slowly to the solid - Use a magnetic stirrer for mixing weigh->dissolve Proceed to reaction Reaction - Transfer solution to the reaction vessel - Monitor the reaction from outside the fume hood dissolve->reaction Proceed to cleanup Cleanup - Quench the reaction as per protocol - Dispose of waste in designated containers reaction->cleanup Upon completion decontaminate Decontamination - Clean all glassware and surfaces - Remove and dispose of PPE correctly cleanup->decontaminate Final Step

Standard Operating Procedure for Handling this compound.

Disposal Plan

All waste materials should be handled as hazardous waste.

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, sealed container for chemical wasteCollect any unused solid material and contaminated disposables (e.g., weighing paper, gloves).
Liquid Waste Labeled, sealed container for organic solvent wasteCollect all solutions containing the compound. Do not pour down the drain.
Empty Containers Dispose of as hazardous wasteRinse the container three times with a suitable solvent. Collect the rinsate as liquid waste.

Dispose of all waste in accordance with federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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(S)-N-Boc-2-hydroxymethylmorpholine

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